molecular formula C9H8N2O B015038 4-Methylphthalazin-1(2H)-one CAS No. 5004-48-8

4-Methylphthalazin-1(2H)-one

Numéro de catalogue: B015038
Numéro CAS: 5004-48-8
Poids moléculaire: 160.17 g/mol
Clé InChI: QRNVHFPDZAZUGX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Methylphthalazin-1(2H)-one, also known as this compound, is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 7.2 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 116342. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-methyl-2H-phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-7-4-2-3-5-8(7)9(12)11-10-6/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRNVHFPDZAZUGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40198192
Record name 4-Methyl-1(2H)-phthalazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660140
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5004-48-8
Record name 4-Methyl-1(2H)-phthalazinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005004488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5004-48-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116342
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methyl-1(2H)-phthalazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Hydroxy-4-methylphthalazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methylphthalazin-1(2H)-one from 2-Acetylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Phthalazinone Core

The phthalazinone scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds.[1] These molecules have demonstrated a wide spectrum of biological activities, including potent anticancer, anti-inflammatory, and cardiovascular effects.[1] Specifically, 4-Methylphthalazin-1(2H)-one is a key intermediate in the synthesis of more complex pharmaceutical agents, making its efficient and reliable synthesis a topic of considerable interest in drug discovery and development.[2][3] The methyl group at the C4 position can significantly influence the molecule's biological activity and provides a vector for further chemical modification.[2]

This guide provides a comprehensive, in-depth technical overview of the synthesis of this compound from the readily available starting material, 2-acetylbenzoic acid. We will delve into the reaction mechanism, provide a detailed and validated experimental protocol, discuss critical safety considerations, and offer insights into process optimization and characterization of the final product.

Reaction Mechanism: A Classic Cyclocondensation

The synthesis of this compound from 2-acetylbenzoic acid is a classic example of a cyclocondensation reaction. The overall transformation involves the reaction of the bifunctional 2-acetylbenzoic acid with hydrazine, leading to the formation of the stable, bicyclic phthalazinone ring system.[4]

The reaction proceeds through a two-step sequence:

  • Hydrazone Formation: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on the electrophilic carbonyl carbon of the acetyl group in 2-acetylbenzoic acid. This is followed by the elimination of a molecule of water to form a hydrazone intermediate.[5]

  • Intramolecular Cyclization and Dehydration: The second nitrogen atom of the hydrazone intermediate then undergoes an intramolecular nucleophilic attack on the carboxylic acid carbonyl carbon. This is followed by another dehydration step, leading to the formation of the final phthalazinone ring. The entire process is typically carried out under reflux conditions in a protic solvent like ethanol, which facilitates the proton transfer steps involved in the mechanism.[4]

Below is a visual representation of the proposed reaction mechanism:

reaction_mechanism reactant1 2-Acetylbenzoic Acid intermediate1 Hydrazone Intermediate reactant1->intermediate1 + H2NNH2*H2O - H2O reactant2 Hydrazine Hydrate product This compound intermediate1->product Intramolecular Cyclization - H2O

Caption: Proposed reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a robust and well-established method for the synthesis of this compound.[4][6]

Materials and Reagents
  • 2-Acetylbenzoic acid

  • Hydrazine hydrate (99%)

  • Ethanol (anhydrous)

  • Cold ethanol (for washing)

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Standard laboratory glassware

Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-acetylbenzoic acid (1.0 equivalent) in ethanol.[6]

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature. A slight exothermic reaction may be observed.[6]

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[6]

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product will precipitate out of the solution as a solid.[6]

  • Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities. The crude product can be further purified by recrystallization from ethanol to yield pure this compound.[6]

Experimental Workflow Diagram

experimental_workflow start Start dissolve Dissolve 2-acetylbenzoic acid in ethanol start->dissolve add_hydrazine Add hydrazine hydrate (1.2 eq) dissolve->add_hydrazine reflux Reflux for 4-6 hours (Monitor by TLC) add_hydrazine->reflux cool Cool to room temperature reflux->cool filter Vacuum filter the precipitate cool->filter wash Wash with cold ethanol filter->wash recrystallize Recrystallize from ethanol wash->recrystallize product Pure this compound recrystallize->product

Caption: Step-by-step experimental workflow for the synthesis.

Quantitative Data Summary

ParameterValue/DescriptionReference
Starting Material 2-Acetylbenzoic acid (1.0 eq)[6]
Reagent Hydrazine hydrate (1.2 eq)[6]
Solvent Ethanol[6]
Reaction Time 4-6 hours[6]
Reaction Temperature Reflux[6]
Purification Method Recrystallization from ethanol[6]
Expected Yield High[6]
Physical Appearance Solid[3]

Safety and Handling of Hydrazine Hydrate

Hydrazine hydrate is a hazardous chemical and must be handled with appropriate safety precautions.[7][8]

  • Toxicity: Hydrazine hydrate is toxic if swallowed, in contact with skin, or if inhaled. It is also corrosive and can cause severe skin burns and eye damage.[7] It is a suspected carcinogen.[8]

  • Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10] Avoid inhalation of vapors and direct contact with skin and eyes.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[7]

  • Spills: In case of a spill, evacuate the area and wear appropriate PPE for cleanup. Absorb the spill with an inert material and dispose of it as hazardous waste.[9]

Characterization and Validation of the Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the product.

  • Melting Point: The purified product should have a sharp melting point.

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the molecule.[2]

    • Mass Spectrometry (MS): To determine the molecular weight of the product.[2]

    • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Troubleshooting and Process Optimization

  • Low Yield: If the yield is low, ensure that the starting materials are pure and the reaction has gone to completion by extending the reflux time. Adding a catalytic amount of a weak acid, such as acetic acid, may also improve the yield in some cases.[12]

  • Incomplete Reaction: If TLC analysis shows the presence of starting material even after prolonged reflux, consider using a higher boiling point solvent, such as n-butanol, but be mindful of potential side reactions.

  • Purification Issues: If the product is difficult to purify by recrystallization, column chromatography on silica gel may be employed as an alternative.[5]

Conclusion

The synthesis of this compound from 2-acetylbenzoic acid via cyclocondensation with hydrazine hydrate is a robust and efficient method. By following the detailed protocol and adhering to the necessary safety precautions, researchers can reliably produce this valuable intermediate for further applications in medicinal chemistry and drug development. The key to a successful synthesis lies in careful execution of the experimental procedure, diligent monitoring of the reaction, and thorough purification and characterization of the final product.

References

A Senior Application Scientist's Synthesis on a Core Pharmaceutical Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Formation Mechanism of 4-Methylphthalazin-1(2H)-one

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Significance of the Phthalazinone Core

The phthalazinone moiety is a privileged heterocyclic scaffold that forms the structural core of numerous biologically active compounds.[1] Its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including potent anticancer, antihypertensive, and anti-inflammatory properties.[2][3] Notably, the acclaimed PARP inhibitor Olaparib features this core structure, underscoring its importance in modern drug discovery.[2] Understanding the fundamental mechanism of its formation is paramount for chemists aiming to synthesize novel analogues and develop robust, scalable manufacturing processes.

This guide provides an in-depth examination of the predominant mechanism for the formation of this compound, a key derivative in this class. We will dissect the reaction between 2-acetylbenzoic acid and hydrazine, moving from foundational principles to field-proven experimental protocols, thereby offering a comprehensive resource grounded in scientific integrity.

The Core Reaction Mechanism: A Stepwise Dissection

The most direct and widely employed synthesis of this compound involves the cyclocondensation of 2-acetylbenzoic acid with hydrazine hydrate.[4][5] This transformation is not a simple, single-step event but a sequential process involving nucleophilic attack, intramolecular cyclization, and dehydration. The overall reaction is driven by the formation of a thermodynamically stable, fused aromatic ring system.

The mechanism can be elucidated in three primary steps:

  • Formation of the Hydrazone Intermediate: The reaction initiates with a nucleophilic attack by one of the nitrogen atoms of hydrazine on the electrophilic carbonyl carbon of the ketone group in 2-acetylbenzoic acid. This is a classic condensation reaction. Following proton transfer, a water molecule is eliminated, yielding a hydrazone intermediate.

  • Intramolecular Cyclization: The crucial ring-forming step occurs via an intramolecular nucleophilic acyl substitution. The terminal, more nucleophilic nitrogen atom of the hydrazone intermediate attacks the carbonyl carbon of the carboxylic acid group. This forms a tetrahedral intermediate.

  • Dehydration and Aromatization: The tetrahedral intermediate is unstable and readily collapses, eliminating a second molecule of water to form the final, stable this compound. This final dehydration step is a powerful thermodynamic driving force for the reaction, resulting in the formation of the conjugated heterocyclic system.

Below is a diagrammatic representation of this mechanistic pathway.

Mechanism of this compound Formation Figure 1: Reaction Mechanism Reactants 2-Acetylbenzoic Acid + Hydrazine Hydrate Hydrazone Hydrazone Intermediate Reactants->Hydrazone Step 1: Condensation (-H2O) Tetrahedral Tetrahedral Intermediate Hydrazone->Tetrahedral Step 2: Intramolecular Cyclization Product This compound Tetrahedral->Product Step 3: Dehydration (-H2O)

Figure 1: Reaction Mechanism for this compound Formation.

Experimental Protocols: From Bench Scale to Process Development

A trustworthy protocol is a self-validating system. The methodologies described below are rooted in established literature and represent robust approaches to the synthesis of this compound.

Protocol 1: Standard Laboratory Synthesis

This protocol details a common and reliable method for synthesizing this compound on a laboratory scale.[2][5]

Materials:

  • 2-Acetylbenzoic acid (1.0 mmol, 164.16 g/mol )

  • Hydrazine hydrate (1.2 mmol, 50.06 g/mol )

  • Ethanol (10-15 mL)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Filtration apparatus (Büchner funnel)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-acetylbenzoic acid (1.0 mmol) in ethanol (10 mL).

  • Reagent Addition: Add hydrazine hydrate (1.2 mmol) to the solution. An excess of hydrazine is used to ensure complete consumption of the starting material.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours.[5] The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

  • Crystallization & Isolation: Upon completion, cool the reaction mixture to room temperature. The product, being less soluble in cold ethanol, will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the purified solid under vacuum to obtain pure this compound.

Standard Lab Synthesis Workflow Figure 2: Workflow for Standard Laboratory Synthesis A 1. Dissolve 2-Acetylbenzoic Acid in Ethanol B 2. Add Hydrazine Hydrate A->B C 3. Heat to Reflux (2-4 hours) B->C D 4. Cool to Room Temperature C->D E 5. Isolate Product via Filtration D->E F 6. Wash with Cold Ethanol E->F G 7. Dry Under Vacuum F->G

Figure 2: Workflow for Standard Laboratory Synthesis.
Protocol 2: Advanced PAT-Guided Synthesis for Pharmaceutical Intermediates

For pharmaceutical applications, controlling impurities, particularly residual hydrazine (a potential genotoxic impurity), is critical. An advanced one-pot, two-step process has been developed to address this challenge, often employing Process Analytical Technology (PAT) for real-time monitoring and control.[6]

Core Principle: This method involves the in-situ formation of an activated intermediate of the 2-acylbenzoic acid, which then reacts with hydrazine. This controlled activation prevents the entrapment of hydrazine in the final crystallized product.[6]

Step-by-Step Methodology Overview:

  • Activation: 2-Acylbenzoic acid is reacted with an activating agent, such as 1,1'-carbonyldiimidazole (CDI), to form a highly reactive acylimidazole intermediate.[6] This step is monitored using in-situ IR spectroscopy to ensure complete conversion.

  • Controlled Hydrazine Addition: An aqueous solution of hydrazine is then added. The reaction of the activated intermediate with hydrazine is rapid and exothermic, and its profile can be monitored by Power Compensation Calorimetry (PCC).[6]

  • Controlled Crystallization: A carefully designed crystallization process is employed to ensure that the product precipitates with consistently low levels of residual hydrazine.

Advanced PAT-Guided Workflow Figure 3: High-Level Workflow for PAT-Guided Synthesis A 1. React 2-Acylbenzoic Acid with CDI to form Acylimidazole Intermediate B In-situ IR Monitoring A->B C 2. Add Aqueous Hydrazine to Activated Intermediate A->C D PCC Monitoring C->D E 3. Controlled Crystallization & Isolation C->E F Final Product with Low Residual Hydrazine E->F

Figure 3: High-Level Workflow for PAT-Guided Synthesis.

Data Presentation: Reaction Parameters

The efficiency of the synthesis can vary based on the specific conditions employed. The following table summarizes typical parameters for the standard laboratory synthesis.

ParameterValue / ConditionRationale / CommentSource
Starting Material 2-Acetylbenzoic acidThe ortho-positioning of the acetyl and carboxyl groups is essential for cyclization.[4][5][7]
Reagent Hydrazine HydrateServes as the source of the two nitrogen atoms for the heterocyclic ring.[2][5]
Solvent EthanolA good solvent for the reactants and allows for precipitation of the product upon cooling.[2][5]
Temperature Reflux (~78°C)Provides sufficient thermal energy to overcome the activation energy for both condensation and cyclization steps.[5]
Reaction Time 2 - 4 hoursTypically sufficient for achieving high conversion at the specified temperature.[5]
Typical Yield >75%The reaction is generally efficient due to the favorable thermodynamics of forming a stable aromatic system.[8]

Conclusion and Outlook

The formation of this compound via the cyclocondensation of 2-acetylbenzoic acid and hydrazine is a robust and well-understood chemical transformation. Its mechanism proceeds through a logical sequence of hydrazone formation, intramolecular acyl substitution, and dehydration. While the standard laboratory protocol is straightforward and high-yielding, advancements in process chemistry have led to sophisticated, PAT-guided methods that ensure the high purity required for pharmaceutical manufacturing by meticulously controlling residual hydrazine.[6] A thorough grasp of this mechanism empowers researchers to not only replicate this synthesis but also to intelligently design novel phthalazinone derivatives with tailored properties for future drug discovery endeavors.[9]

References

chemical properties and reactivity of 4-Methylphthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-Methylphthalazin-1(2H)-one

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the phthalazinone scaffold, a recognized "privileged structure," it serves as a versatile building block for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic profile, and key synthetic methodologies. The core of this document is a detailed exploration of its chemical reactivity, focusing on strategic derivatization at the N-2 position, the C-1 carbonyl group, the C-4 methyl group, and the aromatic ring. By elucidating the causality behind experimental choices and providing detailed protocols, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this powerful synthetic intermediate.

Introduction: The Phthalazinone Scaffold in Modern Drug Discovery

The phthalazinone core is a prominent diazaheterobicycle that features in numerous pharmacologically active compounds.[1] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal scaffold for interacting with biological targets. The clinical and preclinical success of phthalazinone-containing molecules, particularly in oncology, has cemented its status as a cornerstone of drug design.[2] For instance, certain derivatives are known to act as potent inhibitors of poly (ADP-ribose) polymerase (PARP), aurora kinases, and other critical cellular enzymes.[2][3]

This compound, with its characteristic methyl substitution, is a particularly valuable starting material.[4] This substitution not only influences the molecule's electronic properties and biological profile but also provides an additional site for chemical modification, expanding its synthetic utility.[4] This guide delves into the fundamental chemistry of this compound, providing the technical insights necessary to harness its full potential.

Physicochemical and Spectroscopic Properties

A thorough understanding of the fundamental properties of this compound is essential for its application in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 5004-48-8[5]
Molecular Formula C₉H₈N₂O[4]
Molecular Weight 160.17 g/mol [6]
Appearance Off-white to light yellow crystalline solid-
Melting Point 235-237 °C[7]
Spectroscopic Profile

The structure of this compound can be unequivocally confirmed by standard spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is characterized by signals for the four aromatic protons in the 7.7-8.4 ppm range, a singlet for the C4-methyl group around 2.4-2.5 ppm, and a broad singlet for the N-H proton (lactam) typically above 11.0 ppm, which is exchangeable with D₂O.[7]

  • ¹³C NMR: The carbon spectrum will show nine distinct signals. The carbonyl carbon (C1) appears downfield around 160 ppm, while the methyl carbon (C4-CH₃) is found upfield around 18-20 ppm. The remaining signals correspond to the aromatic and heterocyclic ring carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band for the C=O stretching of the lactam group, typically in the region of 1650-1670 cm⁻¹. A broad N-H stretching band can also be observed around 3100-3300 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M+) corresponding to its molecular weight.

Tautomerism: The Lactam-Lactim Equilibrium

A critical aspect of phthalazinone chemistry is the existence of lactam-lactim tautomerism. The solid-state and solution equilibrium is heavily dominated by the lactam form. However, the lactim tautomer, 4-methylphthalazin-1-ol, can be accessed under specific reaction conditions, which is pivotal for certain transformations, particularly at the C-1 position.[8]

Caption: Lactam-lactim tautomerism of this compound.

Synthesis of the this compound Core

The most reliable and widely cited method for synthesizing the title compound is the cyclocondensation reaction between 2-acetylbenzoic acid and hydrazine hydrate.[2][4] This reaction proceeds with high yield and purity, making it suitable for both laboratory and larger-scale production.

G start 2-Acetylbenzoic Acid process1 Cyclocondensation start->process1 reagent1 Hydrazine Hydrate (NH₂NH₂·H₂O) reagent1->process1 solvent Ethanol (EtOH) solvent->process1 condition Reflux condition->process1 product This compound process1->product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis
  • Setup: To a round-bottom flask equipped with a reflux condenser, add 2-acetylbenzoic acid (1 equivalent).

  • Reagents: Add ethanol to dissolve or suspend the starting material, followed by the slow addition of hydrazine hydrate (1.1 to 1.5 equivalents).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Isolation: Collect the solid product by filtration, wash with cold ethanol to remove any unreacted hydrazine, and dry under vacuum to afford pure this compound.[2]

Chemical Reactivity and Derivatization Strategies

The reactivity of this compound is dictated by its multiple functional groups: the nucleophilic N-2 amide nitrogen, the electrophilic C-1 carbonyl, the acidic protons of the C-4 methyl group, and the aromatic ring.

Reactions at the N-2 Position: N-Alkylation

The amide nitrogen at the N-2 position is the most common site for functionalization. It readily undergoes nucleophilic substitution with various electrophiles, most notably alkyl halides, in the presence of a base. This reaction is a cornerstone for creating diverse libraries of phthalazinone derivatives.[2][9]

Caption: General scheme for N-alkylation of this compound.

  • Setup: Suspend this compound (1 equivalent) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile in a round-bottom flask.

  • Base: Add a mild base, typically potassium carbonate (K₂CO₃, 1.5-2.0 equivalents), to the suspension.

  • Electrophile: Add the desired alkyl halide (R-X, 1.1 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 2-12 hours until TLC indicates the consumption of the starting material.

  • Workup: Cool the reaction, pour it into ice-cold water to precipitate the product, and extract with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[2]

Reactions at the C-1 Position: Chlorination

The lactam carbonyl group itself is not highly reactive towards nucleophiles. However, by exploiting the lactim tautomer, it can be converted into a highly reactive 1-chloro-4-methylphthalazine intermediate. This is typically achieved using dehydrating/chlorinating agents like phosphorus oxychloride (POCl₃).[10] This intermediate is an excellent substrate for nucleophilic aromatic substitution (SₙAr), allowing the introduction of a wide range of nucleophiles (e.g., amines, thiols, alcohols) at the C-1 position.[11]

G Start This compound Step1 Chlorination (POCl₃, heat) Start->Step1 Intermediate 1-Chloro-4-methylphthalazine Step1->Intermediate Step2 Nucleophilic Substitution (Nu-H) Intermediate->Step2 Product 1-Substituted-4-methylphthalazine Step2->Product

Caption: Two-step functionalization of the C-1 position via chlorination.

  • Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), place this compound (1 equivalent).

  • Reagent: Carefully add an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).

  • Reaction: Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The solid will slowly dissolve as the reaction proceeds.

  • Workup: Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. The excess POCl₃ will be quenched.

  • Isolation: Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates. Filter the solid, wash thoroughly with water, and dry to yield 1-chloro-4-methylphthalazine.[10]

Reactions at the C-4 Methyl Group: Halogenation

The methyl group at the C-4 position is activated for free-radical halogenation due to its benzylic-like character. The Wohl-Ziegler reaction, using N-Bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide (BPO) or AIBN, is the method of choice for selectively brominating this position.[2] The resulting 4-(bromomethyl) derivative is a potent electrophile, ideal for introducing nucleophiles to build side chains at the C-4 position.

  • Setup: Dissolve or suspend 2-alkyl-4-methylphthalazin-1(2H)-one (1 equivalent, N-protection is often performed first) in a non-polar solvent like carbon tetrachloride (CCl₄) or acetonitrile.

  • Reagents: Add N-Bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide).

  • Reaction: Heat the mixture to reflux, often with irradiation from a sunlamp or incandescent bulb to promote initiation. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture. The succinimide byproduct will precipitate and can be removed by filtration.

  • Isolation: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine. Dry the organic layer and concentrate it.

  • Purification: The crude 4-(bromomethyl) product is often used directly in the next step due to its lachrymatory nature and potential instability, but it can be purified by careful chromatography if necessary.[2]

Applications in Drug Discovery

Derivatives of this compound have demonstrated a remarkable range of biological activities, underscoring the scaffold's importance. Strategic modifications at the identified reactive sites have led to the discovery of potent therapeutic agents.[4]

Table 2: Biological Activities of this compound Derivatives

Modification SiteResulting Derivative ClassReported Biological ActivityReference(s)
N-2 Alkylation N-Arylpiperazine derivativesα1-Adrenoceptor affinity, potential antidepressant[9]
N-2 Alkylation Dithiocarbamate hybridsAnticancer, antiproliferative against various cell lines[2]
C-1 Substitution 1-Amino-phthalazinesKinase inhibition (e.g., Aurora kinase)[3][4]
C-4 (Methyl) Mod. C4-Aminomethyl derivativesPrecursors for anticancer agents

The versatility of this scaffold allows for the application of molecular hybridization strategies, where it is combined with other pharmacophores (like dithiocarbamates) to create novel compounds with potentially dual-action mechanisms or improved selectivity profiles.[2]

Conclusion

This compound is a high-value synthetic intermediate with a rich and predictable reactivity profile. Its strategic importance in medicinal chemistry is well-established, providing access to compounds with diverse pharmacological properties, including anticancer and antimicrobial effects.[4] By understanding the distinct reactivity of the N-2, C-1, and C-4 positions, researchers can rationally design and execute synthetic routes to novel molecules. The protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists aiming to leverage the unique chemical properties of this versatile phthalazinone building block.

References

Crystal Structure Analysis of 4-Methylphthalazin-1(2H)-one Derivatives: From Synthesis to Supramolecular Architecture and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Authored by: A Senior Application Scientist

Abstract

The phthalazinone scaffold, and specifically the 4-Methylphthalazin-1(2H)-one core, represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities including anticancer, antimicrobial, and enzyme-inhibitory properties.[1][2][3] This guide provides a comprehensive technical overview of the methodologies and rationale behind the crystal structure analysis of these derivatives. We will journey from the strategic synthesis and cultivation of single crystals to the intricacies of data collection via Single-Crystal X-ray Diffraction (SC-XRD). The core focus will be on the interpretation of molecular and supramolecular structures, elucidating how non-covalent interactions dictate crystal packing. Finally, we bridge the gap between solid-state architecture and biological function, demonstrating how a profound understanding of crystal structure is indispensable for modern, structure-based drug design and development.

Introduction: The Pharmacological Importance of the Phthalazinone Core

The this compound moiety is a heterocyclic compound featuring a fused bicyclic system.[1] Its structural rigidity, combined with the potential for diverse substitutions at the N2 and C4 positions, makes it an ideal scaffold for interacting with various biological targets.[1] Derivatives have shown significant promise as inhibitors of enzymes like Poly(ADP-ribose)polymerase (PARP) for cancer therapy, phosphodiesterase-4 (PDE4) for inflammatory conditions, and DNA methyltransferase 3A (DNMT3A).[1][4][5][6]

The efficacy of these molecules is not merely a function of their chemical formula but is intrinsically linked to their three-dimensional conformation and the way they interact with their biological targets. Crystal structure analysis provides the most precise and unambiguous data on molecular geometry, stereochemistry, and intermolecular interactions, offering a foundational blueprint for understanding structure-activity relationships (SAR).

Synthesis and Crystallization: The Genesis of a Structure

Synthetic Strategies

The foundational step in any crystal structure analysis is the synthesis of the target compound. The most prevalent and efficient method for creating the 4-methylphthalazinone core is the cyclocondensation reaction between a 2-acylbenzoic acid (specifically, 2-acetylbenzoic acid) and a hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine).[1] This reaction proceeds via a nucleophilic attack of the hydrazine on the keto-carbonyl, followed by an intramolecular cyclization and dehydration to yield the stable phthalazinone ring.

Subsequent derivatization is typically achieved through nucleophilic substitution at the N2 position, allowing for the introduction of a wide variety of functional groups designed to modulate the compound's pharmacological profile.[7][8]

The Art of Crystallization

Obtaining a high-quality single crystal is the most critical and often most challenging prerequisite for a successful SC-XRD experiment. The ideal crystal should be a single, well-ordered lattice, free from significant defects, and of an appropriate size (typically 0.1-0.3 mm in all dimensions).

Causality in Method Selection: The choice of crystallization method is dictated by the compound's solubility and stability in various solvents.

  • Slow Evaporation: Best for compounds that are highly soluble in a volatile solvent. The gradual removal of the solvent increases the solute concentration to the point of supersaturation, promoting slow, ordered crystal growth.

  • Vapor Diffusion (Hanging/Sitting Drop): Ideal for sparingly soluble compounds or when only small quantities of material are available. A solution of the compound is allowed to equilibrate with a larger reservoir of a "precipitant" (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the compound's solution induces crystallization.

  • Slow Cooling: Effective for compounds whose solubility is highly temperature-dependent. A saturated solution at a high temperature is slowly cooled, reducing solubility and leading to crystal formation.

Experimental Protocol: Crystallization by Slow Evaporation
  • Solvent Screening: Dissolve a small amount of the purified 4-methylphthalazinone derivative in various solvents (e.g., ethanol, ethyl acetate, dichloromethane, acetonitrile) to determine a suitable solvent in which the compound is moderately to highly soluble.

  • Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature. Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Incubation: Cover the vial with a cap, perforated with a few small holes using a needle. This restricts the rate of evaporation, which is crucial for growing large, high-quality crystals.

  • Observation: Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

Single-Crystal X-ray Diffraction: Deciphering the Atomic Blueprint

SC-XRD is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.[9][10] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

The workflow from crystal to final structure is a multi-step process that requires both sophisticated instrumentation and specialized software.

sc_xrd_workflow cluster_exp Experimental Phase cluster_proc Data Processing cluster_analysis Analysis & Refinement crystal Select & Mount Crystal data_coll X-ray Data Collection (Diffractometer) crystal->data_coll Irradiate with X-rays reduction Data Reduction (Integration, Scaling, Absorption Correction) data_coll->reduction Raw Diffraction Images solution Structure Solution (Phase Problem) reduction->solution Generate Reflection File refinement Structure Refinement (Least-Squares Fitting) solution->refinement Initial Atomic Model validation Validation & Interpretation (CIF, R-factors) refinement->validation Refine Model interactions cluster_interactions Key Intermolecular Interactions Mol1 Molecule A Phthalazinone Core C-H Donor H_Bond C-H···O Hydrogen Bond Mol1->H_Bond Forms Pi_Stack π-π Stacking Mol1->Pi_Stack Interacts Via Mol2 Molecule B Carbonyl Oxygen Aromatic Ring H_Bond->Mol2 With Pi_Stack->Mol2 With drug_design_cycle cluster_exp Experimental cluster_comp Computational synthesis Synthesis & Bio-Assay xrd Crystal Structure (SC-XRD) synthesis->xrd Provides Crystal docking Molecular Docking xrd->docking Provides 3D Structure for Model Validation design In Silico Design of New Derivatives docking->design Predicts Binding & SAR design->synthesis Guides Next Synthesis

References

Spectroscopic Scrutiny of 4-Methylphthalazin-1(2H)-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structural Elucidation of a Key Heterocyclic Scaffold

Introduction

4-Methylphthalazin-1(2H)-one (CAS No. 5004-48-8, Molecular Formula: C₉H₈N₂O, Molecular Weight: 160.17 g/mol ) is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] Its phthalazinone core is a privileged scaffold found in a variety of biologically active molecules, exhibiting a range of pharmacological properties including antimicrobial and anticancer potential.[1][2] A thorough understanding of its three-dimensional structure is paramount for the rational design of novel therapeutics and functional materials. This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques.

This guide will delve into the principles of each spectroscopic method, present detailed experimental protocols for data acquisition, and offer an in-depth interpretation of the spectral data, providing a complete structural characterization of this important molecule.

I. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can reveal structural details through the analysis of fragmentation patterns.

A. Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer.

  • Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process, known as electron ionization (EI), ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Caption: Workflow for Electron Ionization Mass Spectrometry.

B. Data Interpretation

The mass spectrum of this compound is expected to show a prominent molecular ion peak at an m/z corresponding to its molecular weight (160.17).

m/zProposed Fragment Ion
160 [M]⁺• (Molecular Ion)
132[M - CO]⁺•
131[M - CHO]⁺
104[C₇H₆N]⁺
77[C₆H₅]⁺

Note: This is a representative fragmentation pattern based on the analysis of similar phthalazinone structures. Actual spectra may show variations.

The fragmentation pattern provides valuable structural information. The initial loss of a neutral carbon monoxide (CO) molecule (28 Da) to give a fragment at m/z 132 is a characteristic fragmentation of many cyclic carbonyl compounds. Subsequent fragmentations can involve the loss of a hydrogen atom and further cleavages of the heterocyclic ring, leading to the formation of stable aromatic fragments.

Fragmentation_Pathway M [C₉H₈N₂O]⁺• m/z = 160 F1 [C₈H₈N₂]⁺• m/z = 132 M->F1 - CO F2 [C₈H₇N₂]⁺ m/z = 131 F1->F2 - H• F3 [C₇H₆N]⁺ m/z = 104 F2->F3 - HCN F4 [C₆H₅]⁺ m/z = 77 F3->F4 - HCN

Caption: Proposed Mass Spectral Fragmentation Pathway.

II. Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present in the molecule.

A. Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: An IR beam is passed through the ATR crystal. The beam penetrates a short distance into the sample, and the evanescent wave is absorbed at specific frequencies corresponding to the vibrational modes of the molecule.

  • Detection: The attenuated IR beam is directed to a detector, and the resulting interferogram is mathematically converted into an IR spectrum by Fourier Transform (FT).

B. Data Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)VibrationFunctional Group
3200-3000N-H StretchAmide (lactam)
3100-3000C-H Stretch (aromatic)Aromatic Ring
2950-2850C-H Stretch (aliphatic)Methyl Group
~1660C=O Stretch (amide I band)Lactam Carbonyl
1600-1450C=C Stretch (in-ring)Aromatic Ring
~1400C-N StretchAmide
780-740C-H Out-of-plane Bendortho-disubstituted aromatic

The presence of a strong absorption band around 1660 cm⁻¹ is a key indicator of the lactam carbonyl group. The broad band in the 3200-3000 cm⁻¹ region is characteristic of the N-H stretching vibration, confirming the presence of the secondary amide functionality within the phthalazinone ring. The absorptions in the aromatic C-H stretching and C=C stretching regions confirm the presence of the benzene ring.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. ¹H NMR provides information about the number, connectivity, and chemical environment of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms.

A. Experimental Protocol: ¹H and ¹³C NMR

Objective: To determine the complete proton and carbon framework of this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the strong magnetic field of the NMR spectrometer. The sample is irradiated with radiofrequency pulses, and the resulting signals (Free Induction Decay - FID) are detected.

  • Data Processing: The FID is subjected to a Fourier Transform to generate the NMR spectrum.

B. Data Interpretation: ¹H NMR

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the eight protons in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.5br s1HN-H
~8.3d1HH-5
~7.8-7.9m2HH-6, H-7
~7.6d1HH-8
~2.5s3H-CH₃

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. "br s" denotes a broad singlet, "d" a doublet, and "m" a multiplet.

The downfield broad singlet around 11.5 ppm is characteristic of the acidic N-H proton of the lactam. The aromatic protons appear in the region of 7.6-8.3 ppm. The deshielding effect of the carbonyl group and the nitrogen atoms causes the proton at the 5-position (H-5) to appear at the lowest field. The methyl group protons appear as a sharp singlet around 2.5 ppm.

C. Data Interpretation: ¹³C NMR

The ¹³C NMR spectrum will show nine distinct signals, one for each unique carbon atom in the molecule.

Chemical Shift (δ, ppm)Assignment
~161C=O (C-1)
~145C-4
~133C-7
~130C-4a
~129C-8a
~128C-6
~126C-5
~125C-8
~21-CH₃

Note: Chemical shifts are approximate.

The carbonyl carbon (C-1) is the most deshielded and appears at the lowest field (~161 ppm). The aromatic carbons resonate in the 125-145 ppm range. The methyl carbon is the most shielded and appears at the highest field (~21 ppm).

IV. Conclusion

The combined application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a comprehensive and unambiguous structural elucidation of this compound. The MS data confirms the molecular weight and provides insights into its fragmentation behavior. The IR spectrum identifies the key functional groups, particularly the characteristic lactam moiety. Finally, the ¹H and ¹³C NMR spectra reveal the complete connectivity and chemical environment of every proton and carbon atom in the molecule. This detailed spectroscopic analysis serves as a crucial reference for researchers working with this important heterocyclic scaffold in the fields of drug discovery and materials science.

V. References

  • Smolecule. (2023, September 14). Buy this compound | 5004-48-8. Available at: 31][2]

  • ChemicalBook. (2023). This compound | 5004-48-8. Available at: --INVALID-LINK--

  • SpectraBase. 4-methyl-1(2H)-phthalazinone. Wiley-VCH. Available at: --INVALID-LINK--

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

References

physical characteristics of 4-Methylphthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Characteristics of 4-Methylphthalazin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the physical and spectroscopic properties of this compound (CAS No: 5004-48-8), a heterocyclic compound of significant interest in medicinal chemistry. As a member of the phthalazinone class, this molecule serves as a valuable scaffold in the development of novel therapeutic agents, owing to the diverse biological activities exhibited by its derivatives.[1][2] This document synthesizes available experimental data and spectroscopic principles to offer a comprehensive resource for professionals engaged in the synthesis, characterization, and application of this compound.

Core Molecular and Physical Properties

This compound is a bicyclic aromatic compound featuring a phthalazinone core with a methyl substituent at the C4 position.[1] This structure imparts a unique combination of rigidity and polarity, influencing its solid-state properties and solubility. The key physical and chemical identifiers are summarized below.

PropertyValueSource(s)
CAS Number 5004-48-8[1][3]
Molecular Formula C₉H₈N₂O[1][4]
Molecular Weight 160.17 g/mol [1][4]
IUPAC Name 4-methyl-2H-phthalazin-1-one[1]
Appearance Pale yellow crystalline powder[4]
Melting Point 223-224°C[4]
Solubility 7.2 µg/mL (at pH 7.4); Slightly soluble in Chloroform and Methanol[1][4]
Density (Predicted) 1.26 ± 0.1 g/cm³[4]

The compound's high melting point is indicative of a stable crystal lattice structure with significant intermolecular interactions. Its limited aqueous solubility is typical for planar aromatic structures, though it shows some solubility in polar organic solvents.[4]

Spectroscopic Profile: Elucidating the Structure

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. The following sections detail the expected outcomes from key analytical techniques.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments.

    • Aromatic Protons (Ar-H): The four protons on the fused benzene ring will typically appear as a complex series of multiplets in the downfield region (δ ≈ 7.6-8.3 ppm). The proton adjacent to the carbonyl group (at C8) is often the most deshielded.[2][5]

    • Methyl Protons (-CH₃): The methyl group at the C4 position will produce a characteristic singlet peak further upfield (δ ≈ 2.2-2.5 ppm).[2][5]

    • Amide Proton (N-H): The proton on the nitrogen atom of the lactam ring will appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will complement the ¹H NMR data, confirming the presence of nine distinct carbon atoms. Key expected signals include the carbonyl carbon (C=O) at approximately 160-161 ppm, aromatic carbons, and the methyl carbon at around 18-19 ppm.[2][5]

Infrared (IR) Spectroscopy

IR spectroscopy is a crucial technique for identifying the functional groups present in the molecule. The most significant absorption band for this compound is the carbonyl (C=O) stretch of the cyclic amide (lactam) group. This typically appears as a strong, sharp peak in the region of 1660 cm⁻¹ .[1] Other characteristic bands include C-H stretches from the aromatic and methyl groups and N-H stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum should show a prominent molecular ion peak ([M]⁺) at an m/z ratio corresponding to its molecular weight of 160.17.[1] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.[2]

Crystallographic Properties

While specific single-crystal X-ray diffraction data for this compound is not widely published, the technique is essential for unambiguously determining its three-dimensional structure.[1] Analysis of closely related derivatives, such as 4-(4-Methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one, reveals that the core phthalazinone ring system is nearly planar.[6] The crystal packing is typically stabilized by intermolecular hydrogen bonds and π–π stacking interactions between the aromatic rings.[6]

The general workflow for determining crystal structure is outlined below.

G cluster_crystal Single Crystal Growth cluster_xray X-Ray Diffraction Analysis cluster_solve Structure Solution & Refinement synthesis Synthesize & Purify Compound dissolve Dissolve in Suitable Solvent synthesis->dissolve evaporate Slow Evaporation / Cooling dissolve->evaporate harvest Harvest High-Quality Crystal evaporate->harvest mount Mount Crystal on Diffractometer harvest->mount diffract Expose to X-ray Beam mount->diffract collect Collect Diffraction Pattern Data diffract->collect solve Solve Phase Problem collect->solve build Build Initial Molecular Model solve->build refine Refine Model Against Data build->refine validate Validate Final Structure refine->validate end end validate->end Final Crystallographic Information File (CIF)

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Experimental Methodologies

Accurate determination of physical characteristics requires standardized and validated protocols. The overall workflow from synthesis to characterization is a critical, self-validating system.

G start Starting Materials: 2-Acetylbenzoic Acid + Hydrazine Hydrate synthesis Cyclocondensation Reaction (Reflux in Ethanol) start->synthesis purification Purification (Crystallization from EtOH) synthesis->purification product Purified this compound purification->product mp Melting Point Determination product->mp nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry (Confirm MW) product->ms end Verified Compound with Confirmed Physical Properties mp->end nmr->end ir->end ms->end

Caption: Synthesis and Physical Characterization Workflow.

Protocol for Melting Point Determination

Causality: The melting point is a primary indicator of a compound's purity. A sharp, narrow melting range suggests a high degree of purity, while a broad or depressed range indicates the presence of impurities.

  • Sample Preparation: Place a small amount of the finely ground, dry crystalline powder of this compound into a capillary tube, sealed at one end. Tap the tube gently to pack the sample to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus (e.g., a Stuart Scientific apparatus).[2]

  • Heating: Heat the sample rapidly to about 15-20°C below the expected melting point (223°C).

  • Measurement: Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

  • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

General Protocol for Spectroscopic Analysis

Causality: A combination of spectroscopic techniques provides orthogonal data points that, together, confirm the molecular structure beyond any reasonable doubt. Each technique probes a different aspect of the molecule's physical nature.

  • ¹H and ¹³C NMR Spectroscopy:

    • Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

    • Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or higher).

    • Process the data (Fourier transform, phase correction, and baseline correction).

    • Analyze the chemical shifts, integration values, and coupling patterns to assign the signals to the molecular structure.

  • Infrared (IR) Spectroscopy:

    • Prepare the sample using an appropriate method, such as a KBr pellet or as a thin film from a solvent cast.

    • Obtain the spectrum using an FTIR spectrometer.

    • Identify the characteristic absorption frequencies for the key functional groups, paying special attention to the C=O and N-H stretching regions.

  • Mass Spectrometry (MS):

    • Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

    • Acquire the mass spectrum and identify the molecular ion peak to confirm the molecular weight.

    • Analyze the fragmentation pattern for further structural corroboration.

Conclusion

This compound is a well-defined crystalline solid with distinct physical and spectroscopic characteristics. Its high melting point and spectroscopic fingerprint—defined by its unique NMR signals, a strong carbonyl absorption in the IR, and a clear molecular ion peak in mass spectrometry—provide a reliable basis for its identification and quality assessment. The methodologies outlined in this guide offer a robust framework for researchers to verify the integrity of this important chemical scaffold, ensuring reproducibility and accuracy in drug discovery and development workflows.

References

An In-depth Technical Guide on the Discovery and History of Phthalazinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The phthalazin-1(2H)-one core is a privileged heterocyclic scaffold that has become a cornerstone in modern medicinal chemistry.[1][2][3] Though rare in natural products, its synthetic accessibility and capacity to interact with a diverse array of biological targets have cemented its importance in drug discovery.[2] This guide provides a comprehensive overview of the journey of phthalazinone compounds, from their initial synthesis to their evolution as critical pharmacophores in treating diseases ranging from hypertension to cancer. We will explore the key scientific milestones, delve into the synthetic methodologies that enabled their development, and examine the mechanistic insights that propelled them into the clinic.

The Genesis of a Scaffold: Early Synthesis and Discovery

The story of phthalazinone begins not in a biological context, but as a feat of classical organic synthesis. The fundamental phthalazine heterocycle, also known as benzo[d]pyridazine, can be prepared through various condensation reactions.[1] Early methods for creating the keto-derivative, phthalazinone (often referred to as phthalazone), involved the straightforward cyclocondensation of hydrazine with ortho-phthalaldehydoacid or its precursors.[4]

One of the most classical and enduring approaches involves the reaction of 2-acylbenzoic acids with hydrazine hydrate.[5] This two-component [4+2] cyclocondensation reaction is robust and provides a direct route to the core scaffold.[1][6]

A typical early synthesis can be outlined as follows:

  • Step 1: Phthalic anhydride is reacted with an aromatic hydrocarbon under Friedel-Crafts conditions to produce a 2-aroylbenzoic acid.[7]

  • Step 2: The resulting 2-aroylbenzoic acid is then heated with hydrazine hydrate (N₂H₄·H₂O), often in a solvent like ethanol or acetic acid, to induce cyclization and dehydration, yielding the 4-substituted phthalazinone.[7][8]

The causality behind this reaction lies in the nucleophilicity of the hydrazine molecule. One nitrogen atom attacks the keto-carbonyl group of the 2-acylbenzoic acid, and the other attacks the carboxylic acid carbonyl, leading to a cyclic intermediate that subsequently eliminates two molecules of water to form the stable, aromatic phthalazinone ring system.

While effective, these early methods sometimes required harsh conditions and offered limited control over substitution patterns. The evolution of organic synthesis has since introduced milder and more versatile techniques, including multicomponent reactions and transition-metal-catalyzed cross-couplings, to generate complex phthalazinone libraries for drug screening.[6]

From Chemical Curiosity to Bioactive Molecule

For much of their early history, phthalazinones were primarily of academic interest. However, in the mid-20th century, researchers began to uncover their potential as biologically active agents. Initial discoveries highlighted their effects on the cardiovascular system.[9]

One of the earliest notable phthalazinone-related drugs was Hydralazine , a hydrazine derivative used clinically as a vasodilator for treating hypertension.[9] While not a phthalazinone itself, its structural relationship and shared hydrazine precursor chemistry spurred further investigation into related heterocyclic systems.

Subsequent research identified phthalazinone derivatives with a range of pharmacological activities, including:

  • Anticonvulsant properties[7]

  • Cardiotonic (heart-strengthening) effects[7][9]

  • Vasorelaxant and antihypertensive activities[7][9]

  • Anti-inflammatory and analgesic effects[1][3]

These discoveries established the phthalazinone core as a "privileged scaffold"—a molecular framework that is able to bind to multiple biological targets with high affinity. This versatility hinted at the vast therapeutic potential waiting to be unlocked.

The PARP Revolution: A Paradigm Shift in Cancer Therapy

The most significant chapter in the history of phthalazinones began with the discovery of their potent inhibitory activity against Poly (ADP-ribose) polymerase (PARP) enzymes.[2] PARP enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway, specifically in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.

The groundbreaking therapeutic concept was synthetic lethality . In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient. When PARP is inhibited in these cells, SSBs are not repaired. During DNA replication, these unrepaired SSBs are converted into toxic DSBs. Because the HR pathway is non-functional, the cell cannot repair these DSBs, leading to catastrophic genomic instability and cell death. Normal, healthy cells with a functional HR pathway are largely unaffected.

Screening of compound libraries in the early 2000s identified 4-arylphthalazinones as micromolar inhibitors of PARP-1.[10] This initiated an intense period of structure-activity relationship (SAR) optimization, leading to the development of Olaparib (AZD2281) , the first-in-class PARP inhibitor to receive clinical approval. Olaparib, a 4-benzylphthalazinone derivative, demonstrated low nanomolar inhibition of PARP1 and PARP2 and became a transformative therapy for patients with BRCA-mutated ovarian, breast, pancreatic, and prostate cancers.[10][11]

Signaling Pathway: PARP Inhibition and Synthetic Lethality

The diagram below illustrates the mechanism of action for phthalazinone-based PARP inhibitors in BRCA-deficient cancer cells.

PARP_Inhibition cluster_normal Normal Cell cluster_cancer BRCA-Deficient Cancer Cell DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP recruits Replication DNA Replication DNA_SSB->Replication unrepaired BER Base Excision Repair (BER) PARP->BER activates BER->DNA_SSB repairs DNA_DSB DNA Double-Strand Break (DSB) Replication->DNA_DSB leads to HR Homologous Recombination (HR Repair) DNA_DSB->HR repaired by HR_deficient Deficient HR Repair DNA_DSB->HR_deficient Cell_Survival Cell Survival & Proliferation HR->Cell_Survival ensures Apoptosis Apoptosis (Cell Death) HR_deficient->Apoptosis leads to Phthalazinone Phthalazinone (e.g., Olaparib) Phthalazinone->PARP inhibits

Caption: Mechanism of synthetic lethality via PARP inhibition in BRCA-deficient cells.

Experimental Protocols: Synthesis and Evaluation

The development of potent phthalazinone inhibitors relies on robust synthetic protocols and accurate biological assays.

Representative Synthesis of a 4-Benzylphthalazinone Core

This protocol is representative of the synthesis of key intermediates for PARP inhibitors like Olaparib.[8][12]

Objective: To synthesize 4-benzyl-2H-phthalazin-1-one from 2-phenylacetylbenzoic acid.

Materials:

  • 2-Phenylacetylbenzoic acid (1 equivalent)

  • Hydrazine hydrate (1.5 equivalents)

  • Ethanol (as solvent)

  • Standard reflux apparatus, magnetic stirrer, and heating mantle

  • Thin Layer Chromatography (TLC) plate (Silica gel 60 F254)

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-phenylacetylbenzoic acid and ethanol.

  • Reagent Addition: While stirring, slowly add hydrazine hydrate to the suspension at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 4-6 hours.

  • Reaction Monitoring (Causality Check): The progress of the reaction is monitored by TLC. The disappearance of the starting material spot (2-phenylacetylbenzoic acid) and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding. This step is critical for ensuring the reaction goes to completion without forming excessive byproducts.

  • Crystallization and Isolation: After completion, cool the reaction mixture to room temperature, then further cool in an ice bath to promote crystallization of the product.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials or soluble impurities.

  • Drying & Characterization (Self-Validation): Dry the product under vacuum. The identity and purity of the synthesized 4-benzyl-2H-phthalazin-1-one must be confirmed by analytical techniques such as ¹H-NMR (to confirm the chemical structure), Mass Spectrometry (to confirm the molecular weight), and HPLC (to quantify purity). This validation is non-negotiable for drug development.

Workflow for Phthalazinone Drug Discovery

The journey from a synthesized compound to a potential drug candidate follows a rigorous, multi-step workflow.

Drug_Discovery_Workflow Synthesis 1. Chemical Synthesis (Phthalazinone Library) Purification 2. Purification & QC (HPLC, NMR, MS) Synthesis->Purification Biochem_Assay 3. Biochemical Assay (In vitro PARP IC50) Purification->Biochem_Assay Cell_Assay 4. Cell-Based Assay (Cancer Cell Line Viability) Biochem_Assay->Cell_Assay Potent Hits Lead_Opt Lead Optimization (SAR Studies) Biochem_Assay->Lead_Opt Feedback ADME 5. ADME/Tox Screening (Metabolic Stability, Safety) Cell_Assay->ADME Active Compounds Cell_Assay->Lead_Opt Feedback ADME->Lead_Opt Feedback In_Vivo 6. In Vivo Studies (Animal Models) ADME->In_Vivo Promising Candidates Lead_Opt->Synthesis Design New Compounds Clinical 7. Clinical Trials In_Vivo->Clinical Preclinical Candidate

Caption: A typical workflow for the discovery and development of phthalazinone-based drugs.

Beyond PARP: The Expanding Therapeutic Landscape

While PARP inhibition remains the most prominent application, the versatility of the phthalazinone scaffold continues to yield novel therapeutic agents targeting other biological pathways.[3][10]

Quantitative Data: Diverse Targets of Phthalazinone Derivatives

Compound ClassTarget Enzyme/ReceptorBiological ActivityReference
Benzylamine-substitutedPhosphodiesterase 4 (PDE4)Anti-inflammatory[13]
ZopolrestatAldose Reductase (AR)Anti-diabetic (for complications)[2]
Phthalazinone PyrazolesAurora-A KinaseAnticancer (mitotic inhibitor)[14]
AzelastineHistamine H1 ReceptorAntihistaminic, Vasorelaxant[9]

This breadth of activity underscores the scaffold's utility as a template for rational drug design, enabling chemists to fine-tune substitutions to achieve high affinity and selectivity for a wide range of targets.

Conclusion and Future Perspectives

The history of phthalazinone is a compelling narrative of chemical innovation driving biological breakthroughs. From its origins as a synthetic heterocycle, it has evolved into a validated and highly valuable pharmacophore. The clinical success of Olaparib has not only revolutionized treatment for certain cancers but has also invigorated research into new applications for this remarkable scaffold.

Future research will likely focus on developing next-generation phthalazinones with improved selectivity, novel mechanisms of action, and applications beyond oncology, including in neurodegenerative and inflammatory diseases. The continued exploration of its chemical space, aided by computational modeling and advanced synthetic methods, ensures that the story of the phthalazinone compound is far from over.

References

A Technical Guide to 4-Methylphthalazin-1(2H)-one: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Methylphthalazin-1(2H)-one, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We delve into its core chemical identifiers, provide a detailed, field-proven protocol for its synthesis via cyclocondensation, and outline the analytical techniques for its structural confirmation and purity assessment. Furthermore, this guide explores the compound's role as a versatile scaffold in drug discovery, particularly in the development of novel therapeutic agents. This document is intended as a foundational resource for researchers, chemists, and drug development professionals working with phthalazinone derivatives.

Introduction: The Significance of the Phthalazinone Scaffold

The phthalazin-1(2H)-one core is a privileged diazaheterobicyclic scaffold that appears in a wide array of synthetic molecules relevant to medicinal chemistry.[1][2] Its structural rigidity and capacity for diverse substitutions make it a versatile building block for drug development.[3] Phthalazinone derivatives are known to possess a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][4][5]

This compound, specifically, is a fundamental derivative where a methyl group at the C4 position influences its chemical reactivity and biological profile.[4] It serves as a crucial starting material and intermediate for the synthesis of more complex molecules, including potent enzyme inhibitors like Poly(ADP-ribose)polymerase (PARP) inhibitors used in oncology.[4][5][6] Understanding its fundamental properties, synthesis, and handling is therefore critical for its effective application in research and development.

Chemical Identity and Physicochemical Properties

Accurate identification is paramount in chemical research. The key identifiers and properties for this compound are summarized below.

Chemical Structure

Synthesis_Workflow Start Starting Materials: - 2-Acetylbenzoic Acid - Hydrazine Hydrate - Ethanol (Solvent) Reaction Reaction Step: Combine reactants in ethanol. Reflux mixture for 2-4 hours. Start->Reaction 1. Combine & Heat Cooling Cooling & Precipitation: Cool reaction mixture to room temp, then in an ice bath to maximize precipitation. Reaction->Cooling 2. Reaction Complete Filtration Isolation: Filter the precipitate using a Buchner funnel. Wash with cold ethanol. Cooling->Filtration 3. Product Crystallizes Drying Drying: Dry the solid product under vacuum at 40-50°C. Filtration->Drying 4. Isolate Solid Final Final Product: This compound (High Purity Solid) Drying->Final 5. Purified Product

References

Tautomeric Landscape of 4-Methylphthalazin-1(2H)-one: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tautomerism, the dynamic equilibrium between readily interconverting structural isomers, is a pivotal consideration in drug design and development, profoundly influencing a molecule's physicochemical properties, receptor binding affinity, and metabolic stability. This technical guide provides an in-depth exploration of the tautomeric phenomena exhibited by 4-Methylphthalazin-1(2H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. By integrating theoretical principles with practical experimental methodologies and computational analysis, this document serves as a comprehensive resource for researchers and scientists engaged in the characterization and application of phthalazinone derivatives. We will delve into the lactam-lactim and the less probable amino-imino tautomeric forms, elucidating the factors that govern their equilibrium and presenting robust protocols for their spectroscopic and computational investigation.

Introduction: The Significance of Tautomerism in Heterocyclic Chemistry

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, and their biological activity is intrinsically linked to their three-dimensional structure and electronic properties. Tautomerism introduces a layer of complexity and opportunity in the study of these molecules. Unlike resonance structures, which are different representations of the same molecule, tautomers are distinct chemical entities in a state of dynamic equilibrium.[1] For nitrogen-containing heterocycles like this compound, the position of a labile proton can dramatically alter the molecule's hydrogen bonding capacity, lipophilicity, and overall shape, thereby impacting its pharmacokinetic and pharmacodynamic profiles.

This compound belongs to the phthalazinone class of compounds, which are recognized for their diverse biological activities. The core structure of this molecule allows for potential prototropic tautomerism, primarily the lactam-lactim equilibrium, and to a lesser extent, the amino-imino tautomerism of a hypothetical amino-substituted analogue. Understanding and controlling this equilibrium is paramount for rational drug design, as the predominant tautomer under physiological conditions will dictate the molecule's interactions with its biological target.

This guide will systematically dissect the tautomeric possibilities of this compound, providing a robust framework for its comprehensive characterization.

Theoretical Framework: Potential Tautomeric Forms

The structural versatility of this compound gives rise to several potential tautomeric forms. The most significant of these is the lactam-lactim tautomerism, a form of keto-enol tautomerism common in cyclic amides.

  • Lactam Form (Amide): this compound is the amide tautomer, characterized by a carbonyl group (C=O) at the 1-position and a proton on the adjacent nitrogen atom (N2). This form is generally the more stable tautomer for six-membered heterocyclic systems.

  • Lactim Form (Imidol): 1-Hydroxy-4-methylphthalazine is the imidol or enol tautomer, featuring a hydroxyl group (-OH) at the 1-position and a carbon-nitrogen double bond within the heterocyclic ring.

  • Amino-Imino Tautomerism: While not directly applicable to the parent this compound, if an amino group were present on the phthalazine ring, a third type of tautomerism, amino-imino, would be possible. This involves the migration of a proton from an exocyclic amino group to a ring nitrogen atom, forming an imino group.

The equilibrium between these forms is influenced by a multitude of factors, including the intrinsic stability of the tautomers, solvent polarity, pH, and temperature. A thorough investigation, therefore, necessitates a multi-pronged approach combining spectroscopic analysis and computational modeling.

Experimental Characterization of Tautomeric Forms

The definitive identification and quantification of tautomers in equilibrium rely on a suite of analytical techniques. Spectroscopic methods, in particular, provide a direct window into the molecular structure in different states of matter.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Diagnostic Tool

NMR spectroscopy is arguably the most powerful technique for the unambiguous identification of tautomers in solution. The chemical shifts of protons (¹H NMR) and carbon atoms (¹³C NMR) are exquisitely sensitive to their local electronic environment, which differs significantly between the lactam and lactim forms.

Expected Spectroscopic Signatures:

TautomerKey ¹H NMR SignalsKey ¹³C NMR Signals
Lactam Form - N-H proton: A broad singlet, typically in the range of 10-13 ppm, which is exchangeable with D₂O. - Methyl protons (-CH₃): A sharp singlet, with a chemical shift influenced by the ring electronics. - Aromatic protons: A complex multiplet pattern corresponding to the benzene ring protons.- Carbonyl carbon (C=O): A characteristic signal in the downfield region, typically around 160-170 ppm. - Methyl carbon (-CH₃): An upfield signal. - Aromatic carbons: Signals in the aromatic region (120-150 ppm).
Lactim Form - O-H proton: A sharp or broad singlet, its chemical shift being solvent and concentration-dependent. This signal will also exchange with D₂O. - Methyl protons (-CH₃): A sharp singlet, with a chemical shift slightly different from the lactam form due to altered ring aromaticity. - Aromatic protons: A multiplet pattern that may differ subtly from the lactam form.- C-OH carbon: A signal shifted upfield compared to the carbonyl carbon of the lactam form. - Other ring carbons: Chemical shifts will be altered due to the change in hybridization and electron distribution.

Experimental Protocol for NMR Analysis of Tautomerism:

  • Sample Preparation: Prepare solutions of this compound in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD, and D₂O) at a concentration of approximately 5-10 mg/mL. The use of different solvents is crucial to investigate the effect of the medium on the tautomeric equilibrium.[2][3][4][5]

  • ¹H NMR Spectroscopy:

    • Acquire a standard ¹H NMR spectrum for each sample.

    • Look for the characteristic N-H or O-H proton signals. Their presence, absence, or the presence of both would indicate the predominant tautomeric form(s).

    • Perform a D₂O exchange experiment. Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The disappearance of the N-H or O-H signal confirms its identity.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum for each sample.

    • Identify the key carbonyl (lactam) or C-OH (lactim) carbon signal. The chemical shift of this carbon is a definitive marker for the dominant tautomer.

  • Variable Temperature (VT) NMR:

    • For solvents in which both tautomers might be present, acquire a series of ¹H NMR spectra at different temperatures.

    • Changes in the relative integration of signals corresponding to each tautomer can provide thermodynamic information about the equilibrium (ΔH° and ΔS°).

  • Data Analysis:

    • Integrate the signals corresponding to the distinct protons of each tautomer to determine their relative populations and the equilibrium constant (KT = [lactim]/[lactam]).

Available spectral data for 4-methyl-1(2H)-phthalazinone from spectral databases confirms the presence of the lactam form.[6]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule, making it well-suited for distinguishing between the lactam and lactim tautomers, particularly in the solid state.

Expected Vibrational Frequencies:

TautomerKey IR Absorption Bands (cm⁻¹)
Lactam Form - N-H stretch: A broad band in the region of 3200-3400 cm⁻¹. - C=O stretch (amide I band): A strong, sharp absorption band typically between 1650-1680 cm⁻¹. This is a highly characteristic band.[7] - Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.
Lactim Form - O-H stretch: A broad band in the 3200-3600 cm⁻¹ region. - C=N stretch: An absorption band in the 1620-1660 cm⁻¹ region. - C-O stretch: A band in the 1200-1300 cm⁻¹ region.

Experimental Protocol for FT-IR Analysis:

  • Sample Preparation:

    • Solid State: Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for solid sample analysis.

    • Solution: Prepare solutions in appropriate IR-transparent solvents (e.g., CCl₄, CHCl₃) to study the tautomerism in solution.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Spectral Interpretation: Analyze the spectrum for the presence of the characteristic C=O stretching frequency of the lactam form or the O-H and C=N stretching frequencies of the lactim form. The presence and intensity of these bands will indicate the predominant tautomer in the analyzed state.[8][9]

For 4-methyl-1(2H)-phthalazinone, the presence of a strong absorption band in the carbonyl region would be a clear indicator of the lactam structure.[6]

UV-Visible Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Since the lactam and lactim tautomers have different chromophoric systems, they will exhibit distinct absorption spectra. This technique is particularly useful for studying the effects of solvent and pH on the tautomeric equilibrium.

Expected Spectral Characteristics:

  • Lactam Form: The chromophore is a conjugated system including the benzene ring and the amide group.

  • Lactim Form: The chromophore is an extended aromatic system due to the presence of the C=N double bond within the heterocyclic ring, which may lead to a bathochromic (red) shift compared to the lactam form.

Experimental Protocol for UV-Vis Spectroscopic Analysis:

  • Sample Preparation: Prepare dilute solutions of this compound in a variety of solvents of differing polarity (e.g., hexane, ethanol, water). Prepare a series of buffered solutions to investigate the effect of pH.

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Compare the λmax values and molar absorptivities in different solvents. A significant shift in λmax with solvent polarity can indicate a change in the tautomeric equilibrium.[10][11][12]

    • Analyze the spectra at different pH values. The appearance of isosbestic points can indicate a clear equilibrium between two species.[13]

    • By analyzing the absorbance at wavelengths where one tautomer absorbs preferentially, the equilibrium constant (KT) can be determined under various conditions.[13][14][15]

Computational Chemistry: A Predictive and Corroborative Tool

In silico methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental findings. Computational chemistry can predict the relative stabilities of tautomers, their geometric parameters, and their spectroscopic properties.

Computational Workflow for Tautomer Analysis:

Tautomer_Workflow cluster_setup Initial Setup cluster_gas_phase Gas Phase Calculations cluster_solution_phase Solution Phase Calculations cluster_analysis Data Analysis & Comparison start Define Tautomeric Structures (Lactam & Lactim) geom_opt_gas Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt_gas freq_gas Frequency Calculation (Confirm Minima) geom_opt_gas->freq_gas energy_gas Single Point Energy (Higher Level of Theory) freq_gas->energy_gas geom_opt_sol Geometry Optimization (PCM/SMD Model) energy_gas->geom_opt_sol rel_stabilities Calculate Relative Stabilities (ΔG) energy_gas->rel_stabilities energy_sol Single Point Energy (in Solvent) geom_opt_sol->energy_sol spec_sim Simulate Spectra (NMR, IR, UV-Vis) geom_opt_sol->spec_sim energy_sol->rel_stabilities comparison Compare with Experimental Data rel_stabilities->comparison spec_sim->comparison

Caption: Computational workflow for tautomer analysis.

Methodology:

  • Structure Generation: Build the 3D structures of the lactam and lactim tautomers of this compound.

  • Gas Phase Calculations:

    • Perform geometry optimization and frequency calculations using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)) to obtain the minimum energy structures in the gas phase.[16]

    • The absence of imaginary frequencies confirms that the structures are true minima.

    • Calculate the relative energies (ΔE) and Gibbs free energies (ΔG) to predict the more stable tautomer in the gas phase.

  • Solvent Effects:

    • Employ a continuum solvation model (e.g., PCM or SMD) to simulate the effect of different solvents on the tautomeric equilibrium.[16]

    • Re-optimize the geometries and calculate the energies in the presence of the solvent.

  • Spectra Simulation:

    • Calculate the NMR chemical shifts (using the GIAO method), IR vibrational frequencies, and electronic transitions (using TD-DFT) for the optimized structures.

    • Compare the simulated spectra with the experimental data to confirm the assignment of the observed tautomer(s).

Computational studies on the parent phthalazinone ring have shown that the lactam form is significantly more stable than the lactim form in both the gas phase and in various solvents.[16] The introduction of a methyl group at the 4-position is not expected to dramatically alter this preference.

Synthesis and Control of Tautomeric Forms

The synthesis of this compound is typically achieved through the condensation of 2-acetylbenzoic acid with hydrazine hydrate. This reaction directly yields the thermodynamically stable lactam tautomer.

To study the lactim form, it is often necessary to "trap" it by derivatization. For instance, reaction of this compound with a methylating agent under appropriate conditions can yield the O-methylated product (1-methoxy-4-methylphthalazine), which serves as a fixed model of the lactim tautomer for spectroscopic comparison.

Tautomer_Trapping cluster_lactam Lactam Form cluster_reagents Reaction cluster_lactim_model Fixed Lactim Model lactam This compound reagents Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) lactam->reagents lactim_model 1-Methoxy-4-methylphthalazine reagents->lactim_model

Caption: Trapping the lactim tautomer via derivatization.

Conclusion and Future Perspectives

The comprehensive analysis of this compound, integrating NMR, IR, and UV-Vis spectroscopy with computational chemistry, unequivocally demonstrates that the lactam tautomer is the predominant and most stable form in both solid and solution phases under typical conditions. The lactim form, being significantly less stable, is not observed in significant quantities in the equilibrium mixture.

For drug development professionals, this finding is critical. It implies that the hydrogen bond donor and acceptor properties of the lactam form should be the primary consideration in structure-activity relationship (SAR) studies and in the design of new phthalazinone-based therapeutic agents. The established experimental and computational protocols outlined in this guide provide a robust framework for the characterization of tautomerism in novel heterocyclic compounds, ensuring a deeper understanding of their chemical behavior and biological activity.

Future research could explore the tautomeric equilibrium under more diverse conditions, such as in different biological media or when bound to a protein target, to further elucidate the behavior of this important heterocyclic scaffold in a biological context.

References

Methodological & Application

Application Notes and Protocols for the N-Alkylation of 4-Methylphthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated Phthalazinones in Modern Drug Discovery

The phthalazinone core is a privileged heterocyclic scaffold, forming the structural basis for a multitude of biologically active compounds. N-alkylated phthalazinone derivatives, in particular, have garnered significant attention from the medicinal chemistry community due to their diverse pharmacological activities, which include potent anticancer, anti-inflammatory, and antihypertensive properties. The strategic introduction of various alkyl groups at the N-2 position of the phthalazinone ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. This modulation can profoundly impact the compound's pharmacokinetic profile and its interaction with biological targets.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the N-alkylation of a representative phthalazinone, 4-methylphthalazin-1(2H)-one. We will delve into a detailed, step-by-step protocol, explore the rationale behind the selection of reagents and reaction conditions, and address potential challenges such as the competing O-alkylation side reaction.

Reaction Mechanism and Regioselectivity: The N- vs. O-Alkylation Challenge

The N-alkylation of this compound proceeds via a nucleophilic substitution reaction. The first step involves the deprotonation of the weakly acidic N-H bond of the lactam moiety by a suitable base to generate a resonance-stabilized ambident nucleophile. This nucleophile can then react with an electrophilic alkylating agent.

However, the resonance stabilization of the conjugate base leads to the presence of two nucleophilic centers: the nitrogen atom and the oxygen atom of the carbonyl group (lactam-lactim tautomerism). This gives rise to the possibility of two different products: the desired N-alkylated product and the O-alkylated isomer.

The regioselectivity of the alkylation (N- vs. O-alkylation) is influenced by several factors, including the nature of the base, the solvent, the electrophile, and the reaction temperature. Generally, N-alkylation is favored under conditions that promote a higher degree of ionic character in the intermediate salt, often achieved by using polar aprotic solvents and alkali metal bases.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableCan be synthesized from 2-acetylbenzoic acid and hydrazine hydrate.
Alkyl Halide (e.g., Iodomethane, Bromoethane, Benzyl Bromide)Reagent GradeCommercially AvailableThe choice of halide can influence reactivity (I > Br > Cl).
Potassium Carbonate (K₂CO₃)Anhydrous, fine powderCommercially AvailableA moderately strong base suitable for many N-alkylations.
Sodium Hydride (NaH)60% dispersion in mineral oilCommercially AvailableA strong, non-nucleophilic base. Requires careful handling.
N,N-Dimethylformamide (DMF)AnhydrousCommercially AvailableA polar aprotic solvent that favors N-alkylation.
AcetoneAnhydrousCommercially AvailableA less polar aprotic solvent, also effective in many cases.
Ethyl AcetateReagent GradeCommercially AvailableFor extraction.
Brine (saturated NaCl solution)Prepared in-houseFor washing during workup.
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Reagent GradeCommercially AvailableFor drying the organic phase.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate

This protocol is a general and robust method suitable for a wide range of primary and activated secondary alkyl halides.

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5-2.0 eq) to the flask. Add a suitable anhydrous solvent, such as N,N-dimethylformamide (DMF) or acetone, to achieve a concentration of 0.1-0.5 M of the starting material.

  • Addition of Alkylating Agent: To the stirred suspension, add the alkylating agent (1.1-1.5 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature will depend on the reactivity of the alkylating agent. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.

  • Extraction: If DMF was used, dilute the filtrate with water and extract the product with a suitable organic solvent like ethyl acetate (3 x volumes). If acetone was used, the solvent can be removed under reduced pressure, and the residue can be partitioned between water and ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes).

Diagram of the General N-Alkylation Workflow:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start 1. Add this compound, K₂CO₃, and Anhydrous Solvent add_alkyl 2. Add Alkylating Agent start->add_alkyl heat 3. Heat and Monitor by TLC add_alkyl->heat cool 4. Cool and Filter heat->cool extract 5. Extraction cool->extract wash_dry 6. Wash and Dry extract->wash_dry purify 7. Purify (Chromatography/Recrystallization) wash_dry->purify end end purify->end Final N-Alkylated Product

Caption: General workflow for the N-alkylation of this compound.

Protocol 2: N-Alkylation using Sodium Hydride for Less Reactive Alkylating Agents

For less reactive alkylating agents, a stronger base such as sodium hydride (NaH) is often necessary to ensure complete deprotonation of the phthalazinone.

Step-by-Step Methodology:

  • Reaction Setup: To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq, 60% dispersion in mineral oil).

  • Washing NaH (Optional but Recommended): Wash the NaH with anhydrous hexanes to remove the mineral oil. Carefully decant the hexanes. Repeat this process two more times.

  • Addition of Solvent and Substrate: Add anhydrous DMF to the flask. Cool the suspension to 0 °C using an ice bath. To this suspension, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

  • Deprotonation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete formation of the sodium salt.

  • Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight, or heat gently if necessary. Monitor the reaction progress by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extraction, Washing, Drying, and Purification: Follow steps 6-8 as described in Protocol 1.

Data Presentation: Representative Reaction Conditions

The following table summarizes various reported conditions for the N-alkylation of phthalazinone derivatives, providing a comparative overview of different bases, solvents, and their impact on reaction outcomes.

Alkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Methyl IodideK₂CO₃AcetoneReflux1285
Ethyl ChloroacetateK₂CO₃Acetone/DMFReflux20High
1,2-DibromoethaneK₂CO₃DMF601.575
Benzyl BromideNaHDMFRT12>90General procedure
Ethyl AcrylateK₂CO₃N/AN/AN/AHigh

Troubleshooting and Key Considerations

  • Low Yield:

    • Cause: Incomplete deprotonation, insufficiently reactive alkylating agent, or decomposition of starting material/product.

    • Solution: Switch to a stronger base (e.g., from K₂CO₃ to NaH). Use a more reactive alkylating agent (e.g., iodide instead of bromide or chloride). Ensure all reagents and solvents are anhydrous, as water can quench the base and the anionic intermediate.

  • Formation of O-Alkylated Byproduct:

    • Cause: This is a common side reaction in the alkylation of lactams. The regioselectivity is influenced by the reaction conditions.

    • Solution: Use of polar aprotic solvents like DMF or DMSO generally favors N-alkylation. The choice of counter-ion can also play a role; potassium salts are reported to favor N-alkylation. Harder alkylating agents (e.g., dimethyl sulfate) may favor O-alkylation, while softer electrophiles (e.g., alkyl iodides) tend to favor N-alkylation.

  • Reaction Stalls:

    • Cause: The base may not be strong enough, or the temperature may be too low for the specific alkylating agent.

    • Solution: Increase the reaction temperature. If using K₂CO₃, consider switching to NaH. The addition of a catalytic amount of sodium or potassium iodide can sometimes facilitate the reaction with alkyl chlorides or bromides through an in-situ Finkelstein reaction.

Conclusion

The N-alkylation of this compound is a fundamental transformation for the synthesis of a diverse library of potentially bioactive molecules. By carefully selecting the base, solvent, and alkylating agent, researchers can achieve high yields of the desired N-alkylated products. The protocols and troubleshooting guide provided herein offer a solid foundation for the successful execution of this important reaction in a drug discovery and development setting.

Application Note: A Practical Guide to Evaluating the Antifungal Activity of 4-Methylphthalazin-1(2H)-one and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rise of invasive fungal infections, coupled with increasing antifungal drug resistance, presents a significant global health challenge. This necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. Phthalazinones, a class of nitrogen-containing heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry. Several derivatives have demonstrated notable antifungal activity, including potent synergy with established drugs like fluconazole.[1][2][3] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on how to rigorously evaluate the antifungal potential of 4-Methylphthalazin-1(2H)-one and its related analogs. We present detailed, step-by-step protocols for primary screening via broth microdilution and disk diffusion, dynamic assessment using time-kill assays, and essential selectivity profiling through mammalian cell cytotoxicity assays. The causality behind experimental choices is explained to ensure robust and reproducible data generation.

Introduction and Core Principles

Fungal pathogens, particularly species of Candida, Aspergillus, and Cryptococcus, are major causes of opportunistic infections, leading to high mortality rates in immunocompromised individuals.[4] The existing antifungal arsenal is limited, and its efficacy is threatened by the emergence of resistant strains.[5] The phthalazinone core is a privileged structure in drug discovery, and its derivatives have been explored for a wide range of biological activities.[6] Recent studies have highlighted the potential of substituted phthalazinones as direct-acting antifungals or as synergistic agents that enhance the efficacy of azoles, which act by inhibiting ergosterol biosynthesis.[2][4]

This guide focuses on this compound as a representative compound of this class. The primary goal of an initial antifungal assessment is to determine the Minimum Inhibitory Concentration (MIC) , which is the lowest concentration of the compound that inhibits the visible growth of a fungus.[7] Subsequent assays can determine whether the compound is fungistatic (inhibits growth) or fungicidal (kills the fungus) and assess its rate of activity.[8] Crucially, a viable drug candidate must exhibit selective toxicity toward the fungal pathogen with minimal impact on host cells.[9] Therefore, cytotoxicity testing is an indispensable part of the evaluation workflow.

Compound Preparation and Handling

Proper handling of the test compound is fundamental to achieving reliable and reproducible results. Phthalazinone derivatives are often hydrophobic and require solubilization in an organic solvent.

Protocol 2.1: Stock Solution Preparation

  • Solvent Selection: Use 100% Dimethyl Sulfoxide (DMSO) for the initial stock solution. DMSO is compatible with most fungal growth media at final concentrations ≤1%, a level generally not inhibitory to fungal growth.

  • Stock Concentration: Prepare a high-concentration primary stock, for example, 10 mg/mL or ~50 mM for this compound (MW: 160.17 g/mol ). This minimizes the volume of DMSO introduced into the assay.

  • Procedure:

    • Accurately weigh the desired amount of this compound powder.

    • Add the calculated volume of 100% DMSO to dissolve the compound completely. Use gentle vortexing or sonication if necessary.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Solvent Control: Crucially , all experiments must include a "vehicle control" containing the highest concentration of DMSO used in the assay (e.g., 1%) to ensure the solvent itself has no effect on fungal growth or cell viability.

Primary Antifungal Screening: MIC Determination

The broth microdilution method is the gold-standard for determining MIC values and is standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI).[10][11] This method provides quantitative data on a compound's potency.

Protocol 3.1: Broth Microdilution Assay (Adapted from CLSI M27/M38) [10][12] This protocol is designed for a 96-well plate format, which is ideal for screening multiple compounds or strains.

3.1.1. Materials

  • Test compound stock solution (e.g., 10 mg/mL in DMSO)

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Fungal strains (e.g., Candida albicans ATCC 90028, Cryptococcus neoformans H99, Aspergillus fumigatus ATCC 204305)

  • Growth Media: RPMI-1640 with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS.

  • Sterile 96-well, flat-bottom microtiter plates

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • Spectrophotometer or microplate reader (optional, for objective reading)

3.1.2. Inoculum Preparation (The most critical variable) The final inoculum concentration in the wells must be standardized to ensure inter-assay reproducibility.

  • Yeast (e.g., Candida, Cryptococcus):

    • Subculture the yeast on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C.

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). This can be done visually or with a spectrophotometer (OD₆₀₀ ~0.1).

    • Create a working suspension by diluting this stock 1:1000 in RPMI-1640 medium to achieve a final concentration of 1-5 x 10³ CFU/mL. This will be further diluted 1:1 upon addition to the plate.

  • Molds (e.g., Aspergillus):

    • Grow the mold on Potato Dextrose Agar (PDA) for 5-7 days at 35°C until conidia are formed.

    • Gently flood the plate with sterile saline containing 0.05% Tween 80.

    • Harvest conidia by gently scraping the surface with a sterile loop.

    • Filter the suspension through sterile gauze to remove hyphal fragments.

    • Adjust the conidial suspension to a concentration of 1-5 x 10⁶ conidia/mL using a hemocytometer.

    • Prepare a working suspension by diluting this stock 1:50 in RPMI-1640 medium.

3.1.3. Plate Preparation and Assay

  • Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well plate.

  • Prepare an intermediate dilution of the test compound. For a final starting concentration of 128 µg/mL, add 4 µL of a 3.2 mg/mL stock to 96 µL of RPMI-1640.

  • Add 200 µL of this starting compound dilution to well 1.

  • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

  • Well 11 will serve as the Growth Control (no compound).

  • Well 12 will serve as the Sterility Control (no fungus).

  • Inoculate wells 1 through 11 with 100 µL of the standardized fungal working suspension. This brings the final volume to 200 µL and halves the drug concentration to the desired range (e.g., 128 µg/mL down to 0.25 µg/mL).

  • Seal the plate and incubate at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds).[7]

3.1.4. Reading the MIC

  • Visual Reading: The MIC is the lowest drug concentration showing a significant reduction in growth (e.g., ≥50% for fungistatic agents like azoles, or 100% for fungicidal agents like Amphotericin B) compared to the growth control well.[7]

  • Spectrophotometric Reading: Read the optical density (OD) at 530 nm. Calculate the percentage of growth inhibition relative to the growth control and determine the concentration that achieves ≥50% inhibition.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_readout Incubation & Readout Inoculum 1. Standardize Fungal Inoculum (0.5 McFarland) Working 3. Create Working Solutions (Compound & Fungi in RPMI) Inoculum->Working Stock 2. Prepare Compound Stock in DMSO Stock->Working Dilution 4. Perform 2-fold Serial Dilution of Compound Working->Dilution Compound Inoculation 5. Inoculate Wells with Fungal Suspension Working->Inoculation Fungi Dilution->Inoculation Incubate 7. Incubate at 35°C (24-72h) Inoculation->Incubate Controls 6. Include Growth & Sterility Controls Controls->Incubate Read_MIC 8. Determine MIC (Visually or Spectrophotometrically) Incubate->Read_MIC

Secondary and Mechanistic Assays

While the MIC provides a crucial measure of potency, it does not describe the nature (static vs. cidal) or the dynamics of the antifungal activity.

Disk Diffusion Assay

This agar-based method is a simpler, qualitative alternative for rapid screening.[13][14] It is particularly useful for assessing susceptibility of rapidly growing yeasts and some molds.

Protocol 4.1.1: Disk Diffusion

  • Prepare an inoculum as described in 3.1.2, adjusted to a 0.5 McFarland standard.

  • Use a sterile cotton swab to evenly streak the inoculum across the entire surface of a Mueller-Hinton agar plate supplemented with 2% glucose and 0.5 µg/ml methylene blue dye.[13]

  • Impregnate sterile paper disks (6 mm diameter) with a known amount of this compound (e.g., 10 µg). Allow the solvent to evaporate completely.

  • Place the disk onto the center of the inoculated agar plate.

  • Invert the plates and incubate at 35°C for 24-48 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters. A larger zone correlates with greater susceptibility.[15]

Time-Kill Kinetic Assay

This dynamic assay determines whether a compound is fungistatic or fungicidal by measuring the reduction in viable cells over time.[8][16]

Protocol 4.2.1: Time-Kill Assay

  • Prepare a standardized fungal inoculum in RPMI-1640 medium, but at a higher concentration than for MIC testing (e.g., 1-5 x 10⁵ CFU/mL).[17]

  • Set up several flasks or tubes for each condition:

    • Growth Control (no compound)

    • Test Compound at 1x MIC, 2x MIC, 4x MIC, etc.

  • Incubate the cultures at 35°C in a shaking incubator for optimal aeration.

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each culture.

  • Perform 10-fold serial dilutions of the aliquot in sterile saline.

  • Plate 100 µL of each appropriate dilution onto SDA plates.

  • Incubate the plates at 35°C for 24-48 hours until colonies are visible.

  • Count the colonies on the plates and calculate the CFU/mL for each time point.

  • Plot log₁₀ CFU/mL versus time.

Interpretation:

  • Fungistatic: < 3-log₁₀ (99.9%) reduction in CFU/mL from the starting inoculum.[8]

  • Fungicidal: ≥ 3-log₁₀ (99.9%) reduction in CFU/mL from the starting inoculum.[8]

// Axes {rank=same; x0; x2; x4; x8; x12; x24;} y8 [label="8"]; y7; y6; y5; y4; y3; y2 [label="2"]; y_axis [label="Log10 CFU/mL", shape=plaintext, fontsize=12]; x_axis [label="Time (hours)", shape=plaintext, fontsize=12]; y8 -> y2 [label=" ", arrowhead=none, color="#202124"]; x0 -> x24 [label=" ", arrowhead=none, color="#202124"]; y_axis -> y8 [style=invis]; x0 -> x_axis [style=invis];

// Control Curve c0 [pos="0,5!", color="#5F6368"]; c24 [pos="6,7.5!", color="#5F6368"]; c0 -> c24 [label="Growth Control", color="#5F6368", fontcolor="#5F6368"];

// Fungistatic Curve s0 [pos="0,5!", color="#4285F4"]; s24 [pos="6,5.2!", color="#4285F4"]; s0 -> s24 [label="Fungistatic", color="#4285F4", fontcolor="#4285F4"];

// Fungicidal Curve f0 [pos="0,5!", color="#EA4335"]; f8 [pos="2,2!", color="#EA4335"]; f0 -> f8 [label="Fungicidal (≥3-log kill)", color="#EA4335", fontcolor="#EA4335"];

// Starting Inoculum Line start_line_left [pos="0,5!", shape=none, label=""]; start_line_right [pos="6,5!", shape=none, label=""]; start_line_left -> start_line_right [style=dashed, color="#202124", label="Starting Inoculum", fontcolor="#202124"]; } Caption: Representative time-kill curves illustrating different antifungal effects.

Data Presentation and Interpretation

Summarizing results in a clear format is essential for comparing the activity of different compounds.

Table 1: Example Antifungal Activity Profile of Phthalazinone Analogs

Compound Fungal Species MIC (µg/mL) MFC (µg/mL) Zone of Inhibition (mm)
This compound Candida albicans 64 >128 8
Cryptococcus neoformans 128 >128 6
Analog A (e.g., C4-benzyl) Candida albicans 8 16 18
Cryptococcus neoformans 16 32 15
Fluconazole (Control) Candida albicans 1 32 25
Cryptococcus neoformans 4 64 22

Note: Data are hypothetical and for illustrative purposes only. MFC (Minimum Fungicidal Concentration) is determined by subculturing from clear wells in the MIC assay.

Essential Selectivity Profiling: Cytotoxicity Assay

A promising antifungal agent must be significantly more toxic to fungal cells than to host mammalian cells.[9] A simple colorimetric assay like the MTT assay can provide a quantitative measure of a compound's effect on cell viability.

Protocol 6.1: MTT Cytotoxicity Assay

  • Cell Culture: Culture a mammalian cell line (e.g., HEK293 human embryonic kidney cells or HepG2 human liver cells) in appropriate media (e.g., DMEM with 10% FBS) in a humidified 37°C, 5% CO₂ incubator.

  • Seeding: Seed the cells into a 96-well plate at a density of ~10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., doxorubicin).

  • Incubation: Incubate the treated cells for 24-48 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the concentration that reduces cell viability by 50% (CC₅₀). The Selectivity Index (SI) can then be calculated as SI = CC₅₀ / MIC . A higher SI value indicates greater selectivity for the fungal target.

Conclusion

This application note provides a structured and robust framework for the in vitro evaluation of this compound and its analogs as potential antifungal agents. By systematically determining the MIC, characterizing the nature and dynamics of antifungal activity, and critically assessing selectivity through cytotoxicity profiling, researchers can efficiently identify and prioritize promising lead compounds. Adherence to standardized methodologies, such as those adapted from CLSI, and the inclusion of appropriate controls are paramount for generating high-quality, reproducible data essential for advancing antifungal drug discovery programs.[10][13]

References

Application Notes & Protocols: The 4-Methylphthalazin-1(2H)-one Scaffold as a Foundation for Potent PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on utilizing the 4-methylphthalazin-1(2H)-one core as a foundational scaffold for the design, synthesis, and evaluation of novel Poly(ADP-ribose) Polymerase (PARP) inhibitors. We delve into the molecular rationale behind this scaffold's efficacy, present detailed protocols for chemical synthesis and biological characterization, and explore the critical structure-activity relationships that govern inhibitor potency. This guide is structured to provide both the theoretical underpinnings and the practical methodologies required to advance new chemical entities from concept to validated lead compounds.

Introduction: The Central Role of PARP in Oncology

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical to cellular homeostasis, with PARP-1 and PARP-2 playing a pivotal role in the DNA Damage Response (DDR).[1] Specifically, PARP enzymes detect DNA single-strand breaks (SSBs) and, using NAD+ as a substrate, catalyze the formation of long polymers of poly(ADP-ribose) (PAR) chains on acceptor proteins.[2][3] This PARylation process acts as a scaffold to recruit other essential DNA repair proteins, facilitating the base excision repair (BER) pathway.[4]

The therapeutic potential of PARP inhibitors (PARPi) is powerfully realized through the concept of synthetic lethality .[5] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is deficient.[6] When PARP is inhibited in these cells, SSBs are not efficiently repaired.[5] During DNA replication, these unrepaired SSBs collapse replication forks, creating cytotoxic DSBs.[2] The cell's inability to repair these DSBs via its defective HR pathway leads to catastrophic genomic instability and targeted cell death.[5][6]

The phthalazinone chemical moiety has emerged as a "privileged scaffold" in the development of potent PARP inhibitors, most notably forming the core of the FDA-approved drug Olaparib.[7][8][9] This guide focuses on the this compound structure as a strategic starting point for developing next-generation PARP inhibitors.

The Phthalazinone Pharmacophore: Mechanism of Action

The efficacy of the phthalazinone scaffold is rooted in its function as a structural mimetic of the nicotinamide moiety of NAD+, the natural substrate for PARP.[7] This allows it to competitively bind within the catalytic domain of PARP-1 and PARP-2.

Key molecular interactions typically involve:

  • Hydrogen Bonding: The lactam group of the phthalazinone core forms critical hydrogen bonds with the backbone of Gly863 and Ser904 in the PARP-1 active site.

  • π-Stacking: The aromatic phthalazinone ring system engages in favorable π-stacking interactions with the side chain of Tyr907, further anchoring the inhibitor in the nicotinamide-binding pocket.

By occupying this site, the inhibitor prevents NAD+ from binding, thereby halting the synthesis of PAR chains and disrupting the DNA repair cascade.[7] Furthermore, many phthalazinone-based inhibitors, including Olaparib, not only block catalytic activity but also "trap" the PARP enzyme on the DNA.[3] This PARP-DNA complex is itself a steric impediment to DNA replication and repair, contributing significantly to the inhibitor's cytotoxicity.[10]

Caption: Mechanism of PARP-mediated DNA repair and its inhibition.

Chemical Synthesis of 4-Substituted Phthalazinone Derivatives

The synthesis of PARP inhibitors based on the phthalazinone scaffold is a well-established process in medicinal chemistry. The following protocol provides a representative, generalized workflow for synthesizing derivatives starting from 2-methylbenzoic acid. This pathway allows for the introduction of various functionalities at the 4-position, which is critical for optimizing potency and pharmacokinetic properties.[11][12]

Caption: Representative synthetic workflow for phthalazinone derivatives.
Protocol 3.1: Synthesis of this compound

Causality Note: This protocol outlines a common route. The initial Friedel-Crafts acylation establishes the core carbon skeleton, and the subsequent cyclization with hydrazine forms the essential heterocyclic phthalazinone ring.

Materials:

  • 2-Methylbenzoic acid

  • Phthalic anhydride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Acylation: To a stirred suspension of aluminum chloride in dry DCM at 0°C, add 2-methylbenzoic acid followed by the portion-wise addition of phthalic anhydride. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with concentrated HCl. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-(2-carboxybenzoyl)toluene.

  • Cyclization: Reflux the crude product from Step 2 with an excess of hydrazine hydrate in ethanol for 6-8 hours.

  • Purification: After cooling, the product often precipitates. Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure this compound. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

In Vitro Evaluation: Biochemical PARP Inhibition Assay

The first critical step in evaluating a novel compound is to determine its direct inhibitory effect on the target enzyme. A fluorometric enzymatic assay measuring the consumption of NAD+ is a robust and high-throughput method for determining the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[13][14]

Caption: Workflow for a fluorometric PARP1 enzymatic assay.
Protocol 4.1: Fluorometric PARP1 Enzymatic Assay

Causality Note: This homogeneous assay is designed for high-throughput screening.[14] Activated DNA is required to stimulate PARP activity. The assay measures the depletion of the NAD+ substrate; therefore, a lower fluorescent signal corresponds to higher PARP activity (more NAD+ consumed) and weaker inhibition.

Materials:

  • Recombinant human PARP1 enzyme[15]

  • Activated DNA (e.g., sheared salmon sperm DNA)[13]

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

  • Test compound (e.g., this compound derivative) serially diluted in DMSO/assay buffer

  • Fluorometric NAD+ detection kit (containing developer and nicotinamidase)

  • 384-well black assay plates

  • Fluorescent plate reader

Procedure:

  • Compound Plating: Add 5 µL of serially diluted test compound or vehicle control (e.g., 1% DMSO in assay buffer) to the wells of the 384-well plate.

  • Enzyme Addition: Prepare a mixture of PARP1 enzyme and activated DNA in assay buffer. Add 10 µL of this mixture to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of NAD+ solution to each well to start the enzymatic reaction. The final NAD+ concentration should be close to its Km value to ensure competitive inhibition is accurately measured.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Detection: Stop the reaction and develop the signal by adding the developer reagent from the detection kit as per the manufacturer's instructions. This step typically involves an enzyme that converts the remaining NAD+ into a fluorescent product.

  • Measurement: Read the fluorescence intensity on a compatible plate reader (e.g., Ex/Em ≈ 540/590 nm).

  • Analysis: Convert fluorescence values to percent inhibition relative to vehicle controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cellular Activity and Synthetic Lethality Assessment

Demonstrating potent enzymatic inhibition is necessary but not sufficient. A successful inhibitor must be cell-permeable, engage its target in the complex cellular environment, and induce the desired biological effect.

Caption: Experimental cascade for cellular characterization of PARP inhibitors.
Protocol 5.1: Cell Viability Assay (MTT/MTS)

Causality Note: This assay measures the metabolic activity of cells, which serves as a proxy for viability.[16][17] By comparing the compound's effect on a BRCA-proficient cell line versus a BRCA-deficient cell line, we can specifically test for synthetic lethality. A potent and selective PARPi will show significantly greater cytotoxicity in the BRCA-deficient cells.[18]

Materials:

  • BRCA-proficient cell line (e.g., MCF-7) and BRCA-deficient cell line (e.g., MDA-MB-436, Capan-1)[18][19]

  • Complete cell culture medium

  • 96-well clear cell culture plates

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent[17]

  • Solubilization solution (e.g., DMSO or SDS-HCl) for MTT assay

  • Microplate reader (absorbance)

Procedure:

  • Cell Seeding: Seed both cell lines into 96-well plates at an appropriate density (e.g., 3,000-8,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a vehicle-only control.

  • Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assessment (MTT): a. Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[16] b. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against inhibitor concentration to determine the IC₅₀ or GI₅₀ (concentration for 50% growth inhibition) for each cell line.

Structure-Activity Relationship (SAR) Summary

Systematic modification of the this compound scaffold is key to discovering compounds with superior potency, selectivity, and drug-like properties. Literature on related phthalazinones provides valuable insights into SAR.[12][20]

Compound IDR-Group at 4-PositionPARP-1 IC₅₀ (nM) [Hypothetical]Cell Viability IC₅₀ (µM) [Hypothetical, BRCA-mutant line]Rationale / Key Insight
Scaffold-01 -CH₃> 1000> 50The simple methyl group lacks the extensive interactions needed for high-potency binding. Serves as a baseline.
Scaffold-02 -CH₂-Ph8510.2The benzyl group can access additional hydrophobic pockets, improving potency over the methyl group.[12]
Scaffold-03 -CH₂-(4-F-Ph)252.5An electron-withdrawing fluorine atom can enhance binding interactions, a common strategy in PARPi design.[20]
Scaffold-04 -CH₂-(3-piperazine-Ph)50.15Adding a piperazine moiety introduces a key interaction point for hydrogen bonding and improves solubility/PK properties, drastically increasing cellular potency.[18][21]
Olaparib (Complex piperazine side chain)1-5< 0.01The optimized side chain of Olaparib maximizes interactions within the active site, leading to high enzymatic and cellular potency.[9][20]

Conclusion

The this compound scaffold represents a validated and highly tractable starting point for the development of novel PARP inhibitors. Its synthetic accessibility and well-understood binding mode provide a robust platform for medicinal chemistry exploration. By employing the systematic evaluation cascade detailed in these notes—from enzymatic assays to cellular models of synthetic lethality—researchers can efficiently identify and optimize new chemical entities. The ultimate goal is the development of next-generation PARP inhibitors with improved potency, selectivity, and pharmacokinetic profiles, further expanding the reach and efficacy of this important class of targeted cancer therapies.

References

Application Notes and Protocols for the Functionalization of the 4-Methylphthalazin-1(2H)-one Core

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Potential of the Phthalazinone Scaffold

The 4-methylphthalazin-1(2H)-one nucleus is a privileged heterocyclic scaffold, forming the structural cornerstone of numerous pharmacologically active compounds. Its inherent drug-like properties and versatile chemical handles make it a highly attractive starting point for the development of novel therapeutics. Notably, derivatives of this core have demonstrated significant promise as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, leading to the development of targeted cancer therapies.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of established and contemporary methods for the functionalization of the this compound core, complete with detailed, field-proven protocols and the underlying scientific rationale.

I. Synthesis of the this compound Core: The Foundation

A robust and scalable synthesis of the starting material is paramount. The most common and efficient method for constructing the this compound core is the cyclocondensation of 2-acetylbenzoic acid with hydrazine hydrate.[4] This reaction proceeds with high yield and provides a straightforward entry point to this versatile scaffold.

Protocol 1: Synthesis of this compound

Reaction Principle: This reaction is a classic example of a condensation reaction where the nucleophilic hydrazino group attacks the carbonyl carbons of 2-acetylbenzoic acid, leading to intramolecular cyclization and dehydration to form the stable phthalazinone ring.

Experimental Procedure:

  • To a solution of 2-acetylbenzoic acid (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The crude product can be further purified by recrystallization from ethanol to afford pure this compound.

Quantitative Data:

ParameterValue
Starting Material2-Acetylbenzoic acid
ReagentHydrazine hydrate
SolventEthanol
Reaction Time4-6 hours
YieldTypically high (>90%)
PurificationRecrystallization

II. Functionalization at the N-2 Position: Exploring the Lactam Nitrogen

The nitrogen atom at the 2-position of the phthalazinone ring is a primary site for functionalization, most commonly through N-alkylation. This allows for the introduction of a wide variety of side chains, which can be crucial for modulating the biological activity and pharmacokinetic properties of the resulting derivatives.

A. N-Alkylation: Introducing Diverse Side Chains

Causality Behind Experimental Choices: The choice of base and solvent is critical for successful N-alkylation. A moderately strong base, such as potassium carbonate, is typically sufficient to deprotonate the weakly acidic N-H of the phthalazinone. A polar aprotic solvent like dimethylformamide (DMF) is preferred to dissolve the phthalazinone salt and the alkyl halide, facilitating the SN2 reaction.

Protocol 2: General Procedure for N-Alkylation
  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the desired alkyl halide (1.1 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel.

Table of Exemplary N-Alkylation Reactions:

Alkyl HalideProductReaction Conditions
1,2-Dibromoethane2-(2-Bromoethyl)-4-methylphthalazin-1(2H)-oneK₂CO₃, DMF, 60 °C
Propargyl bromide4-Methyl-2-(prop-2-yn-1-yl)phthalazin-1(2H)-oneK₂CO₃, DMF, 60 °C
Ethyl bromoacetateEthyl 2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetateK₂CO₃, DMF, 80 °C
B. N-Amination: A Gateway to Further Derivatization

Direct amination of the N-2 position provides a valuable handle for further diversification. Electrophilic amination agents are typically employed for this transformation.

Protocol 3: N-Amination of this compound

Reaction Principle: This protocol utilizes hydroxylamine-O-sulfonic acid (HOSA) as an electrophilic aminating agent. The phthalazinone is first deprotonated with a base to form the corresponding anion, which then attacks the nitrogen atom of HOSA.

Experimental Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add potassium hydroxide (1.2 eq) and stir at room temperature.

  • Slowly add a solution of hydroxylamine-O-sulfonic acid (1.2 eq) in DMF.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-amino-4-methylphthalazin-1(2H)-one.[5]

III. Functionalization at the C-4 Position: The Versatile Methyl Group and Beyond

The C-4 position offers another key site for modification. The methyl group can be functionalized, or the entire aryl ring can be modified through modern cross-coupling techniques, which typically requires prior halogenation at this position.

A. Bromination of the C-4 Methyl Group: Creating a Reactive Handle

Wohl-Ziegler bromination provides an effective method for introducing a bromine atom at the methyl group, creating a versatile electrophilic site for subsequent nucleophilic substitution reactions.

Protocol 4: Synthesis of 4-(Bromomethyl)-2-methylphthalazin-1(2H)-one

Experimental Procedure:

  • To a solution of 2,4-dimethylphthalazin-1(2H)-one (1.0 eq) in acetonitrile, add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of benzoyl peroxide.

  • Reflux the reaction mixture and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-(bromomethyl)-2-methylphthalazin-1(2H)-one.[6]

B. Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

For functionalization of the phthalazinone core at the C4-position with aryl, alkynyl, or other carbon-based fragments, a common strategy involves the synthesis of a 4-halo-phthalazinone intermediate, which can then participate in a variety of palladium-catalyzed cross-coupling reactions.

G cluster_0 Core Synthesis & Halogenation cluster_1 Palladium-Catalyzed Cross-Coupling cluster_2 Functionalized Products start This compound bromo 4-Bromo-2-methylphthalazin-1(2H)-one start->bromo Bromination suzuki Suzuki Coupling (Aryl/Vinyl Boronic Acids) bromo->suzuki sonogashira Sonogashira Coupling (Terminal Alkynes) bromo->sonogashira heck Heck Coupling (Alkenes) bromo->heck buchwald Buchwald-Hartwig Amination (Amines) bromo->buchwald aryl_prod 4-Aryl/Vinyl Derivatives suzuki->aryl_prod alkynyl_prod 4-Alkynyl Derivatives sonogashira->alkynyl_prod alkenyl_prod 4-Alkenyl Derivatives heck->alkenyl_prod amino_prod 4-Amino Derivatives buchwald->amino_prod

Caption: Workflow for C-4 functionalization.

Protocol 5: Suzuki-Miyaura Cross-Coupling

Reaction Principle: The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium(0) complex.[7]

Experimental Procedure (General):

  • In a reaction vessel, combine 4-bromo-2-methylphthalazin-1(2H)-one (1.0 eq), the desired aryl or vinyl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 6: Sonogashira Cross-Coupling

Reaction Principle: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[8]

Experimental Procedure (General):

  • To a solution of 4-bromo-2-methylphthalazin-1(2H)-one (1.0 eq) in a suitable solvent (e.g., THF or DMF), add the terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%), a copper(I) co-catalyst (e.g., CuI, 10 mol%), and a base (e.g., triethylamine).

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Filter the reaction mixture to remove the catalyst and concentrate the filtrate.

  • Purify the residue by column chromatography.

IV. Advanced Functionalization: C-H Activation

Direct C-H bond activation is a powerful and atom-economical strategy for the functionalization of heterocyclic compounds, avoiding the need for pre-functionalized starting materials. Transition-metal catalysts, such as rhodium and ruthenium, can facilitate the direct coupling of C-H bonds with various partners.[2]

Conceptual Workflow for C-H Activation

G start 2-Aryl-4-methylphthalazin-1(2H)-one intermediate Cyclometalated Intermediate start->intermediate [M-cat], -HX product Ortho-Functionalized Product intermediate->product + Coupling Partner coupling_partner Coupling Partner (e.g., Alkyne, Alkene)

Caption: Conceptual workflow for C-H activation.

While specific, detailed protocols for the C-H activation of the this compound core are still emerging in the literature, the general principles often involve the use of a directing group on the N-2 position (such as a phenyl group) to guide the metal catalyst to a specific C-H bond on the phthalazinone ring system.

V. Characterization of Functionalized Derivatives

Unequivocal structure determination is crucial. A combination of spectroscopic techniques is employed for the characterization of novel this compound derivatives.

Table of Spectroscopic Data for Key Intermediates:

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
This compound ~2.6 (s, 3H, CH₃), 7.6-8.5 (m, 4H, Ar-H), ~11.0 (br s, 1H, NH)~20 (CH₃), ~125-135 (Ar-C), ~145 (C4), ~160 (C=O)
4-Bromo-2-methylphthalazin-1(2H)-one ~3.8 (s, 3H, N-CH₃), 7.7-8.4 (m, 4H, Ar-H)~35 (N-CH₃), ~120-135 (Ar-C), ~140 (C4), ~158 (C=O)

Note: The exact chemical shifts may vary depending on the solvent and the specific substitution pattern.

VI. Conclusion and Future Perspectives

The this compound core represents a fertile ground for the discovery of new bioactive molecules. The synthetic strategies outlined in this guide, from classical N-alkylation to modern palladium-catalyzed cross-coupling and the emerging field of C-H activation, provide a robust toolkit for chemists to explore the chemical space around this privileged scaffold. As our understanding of the structure-activity relationships of phthalazinone derivatives continues to grow, so too will the demand for innovative and efficient methods for their synthesis and functionalization.

References

Synthesis of 4-Methylphthalazin-1(2H)-one Derivatives: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed experimental protocol for the synthesis of 4-Methylphthalazin-1(2H)-one, a key intermediate in the development of various pharmacologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, rationale behind experimental choices, and robust characterization methods.

Introduction: The Significance of the Phthalazinone Scaffold

Phthalazinone derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] This versatile scaffold is a common structural feature in many bioactive molecules, exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1][2][3][4] Notably, the phthalazinone core is a crucial pharmacophore in several potent Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has shown significant promise in the treatment of certain cancers.[5] The synthesis of this compound is a foundational step for the exploration of novel derivatives with potential therapeutic applications.[6]

Reaction Scheme: A Classic Approach to Phthalazinone Synthesis

The most common and well-established method for synthesizing this compound involves the cyclocondensation of 2-acetylbenzoic acid with hydrazine hydrate.[6][7] This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final phthalazinone product.

Experimental Protocol: Synthesis of this compound

This protocol details a reliable and scalable method for the synthesis of this compound.

Materials and Equipment
Reagent/EquipmentGrade/Specification
2-Acetylbenzoic acidReagent grade, 98%+
Hydrazine hydrateReagent grade, 80%
EthanolAnhydrous
Round-bottom flaskAppropriate size for the scale
Reflux condenser
Magnetic stirrer with hotplate
Thin Layer Chromatography (TLC) platesSilica gel 60 F254
TLC developing chamber
UV lamp (254 nm)
Büchner funnel and flask
Rotary evaporator
Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-acetylbenzoic acid (1.0 equivalent) in ethanol. The amount of ethanol should be sufficient to fully dissolve the starting material upon gentle warming.

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.[8] A slight exothermic reaction may be observed.

    • Expert Insight: A slight excess of hydrazine hydrate is used to ensure the complete consumption of the limiting reagent, 2-acetylbenzoic acid, driving the reaction towards the product.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.[8]

  • Reaction Monitoring (Self-Validation): The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • TLC System: A recommended mobile phase is a mixture of chloroform and methanol (e.g., 9:1 v/v).

    • Visualization: The spots can be visualized under a UV lamp at 254 nm.

    • Expected Observations: The starting material, 2-acetylbenzoic acid, will have a different Rf value compared to the more polar product, this compound. The reaction is considered complete when the spot corresponding to the starting material has disappeared.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution.[8]

  • Purification: Collect the precipitate by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities. The crude product can be further purified by recrystallization from ethanol to yield pure this compound as a solid.[8]

Causality Behind Experimental Choices

  • Solvent Selection (Ethanol): Ethanol is an ideal solvent for this reaction due to its ability to dissolve both the relatively nonpolar 2-acetylbenzoic acid and the polar hydrazine hydrate. Its boiling point allows for a suitable reaction temperature at reflux without being excessively high, and it is also a good solvent for recrystallization of the final product.

  • Reaction Temperature (Reflux): Heating the reaction to reflux provides the necessary activation energy for the condensation and cyclization steps, ensuring a reasonable reaction rate and high conversion to the desired product.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Increase the reflux time and monitor by TLC until the starting material is consumed.
Loss of product during work-up.Ensure the product has fully precipitated before filtration. Use minimal cold ethanol for washing.
Impure Product Residual starting materials.Ensure thorough washing of the filtered product with cold ethanol. Recrystallization is crucial for high purity.
Formation of side products.Use high-purity starting materials. Ensure the correct stoichiometry of reagents.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Physicochemical Properties
PropertyValue
Molecular FormulaC₉H₈N₂O
Molecular Weight160.17 g/mol
AppearanceSolid
Melting PointTypically in the range of 220-225 °C
SolubilitySoluble in ethanol, DMSO
Spectroscopic Data
TechniqueExpected Data
¹H NMR Aromatic protons (multiplets), methyl group (singlet), and a broad singlet for the N-H proton.
¹³C NMR Resonances for aromatic carbons, the methyl carbon, and the carbonyl carbon.
IR (Infrared) Spectroscopy Characteristic peaks for N-H stretching, C=O stretching (amide), and aromatic C-H stretching.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound.

Safety Precautions

  • 2-Acetylbenzoic Acid: Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9][10]

  • Hydrazine Hydrate: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction and is suspected of causing cancer. Handle with extreme caution in a fume hood, wearing appropriate PPE, including gloves, lab coat, and eye protection.

  • General Precautions: The reaction should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

Visualizing the Workflow and Mechanism

To provide a clearer understanding of the process, the following diagrams illustrate the experimental workflow and the reaction mechanism.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep1 Dissolve 2-acetylbenzoic acid in ethanol react1 Add hydrazine hydrate prep1->react1 react2 Reflux for 4-6 hours react1->react2 react3 Monitor by TLC react2->react3 Periodic sampling workup1 Cool to room temperature react3->workup1 Reaction complete workup2 Filter the precipitate workup1->workup2 workup3 Wash with cold ethanol workup2->workup3 workup4 Recrystallize from ethanol workup3->workup4 analysis1 Characterize the product (NMR, IR, MS) workup4->analysis1

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

G 2-Acetylbenzoic acid Hydrazone Intermediate Hydrazone Intermediate 2-Acetylbenzoic acid->Hydrazone Intermediate + Hydrazine - H2O Hydrazine H2N-NH2 This compound Hydrazone Intermediate->this compound Intramolecular Cyclization - H2O

References

Application Notes and Protocols for Studying Cancer Cell Line Cytotoxicity of 4-Methylphthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Phthalazinone Scaffold

The phthalazinone core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide spectrum of pharmacological activities.[1][2] Derivatives of this scaffold are integral to numerous bioactive compounds and have been successfully developed as anticancer agents.[3][4] Their mechanisms of action are diverse, targeting key regulators of cell proliferation and survival, including Poly(ADP-ribose) polymerase (PARP), Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR).[1][4][5]

4-Methylphthalazin-1(2H)-one serves as a crucial starting material for the synthesis of novel anticancer candidates.[2][6] Its derivatives have demonstrated promising antiproliferative effects against a range of human cancer cell lines, including ovarian (A2780), lung (NCI-H460), and breast (MCF-7) cancer.[2][7] The exploration of this compound and its analogues is a vibrant area of research aimed at discovering more selective and potent cancer therapeutics.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in studying cancer cell line cytotoxicity. It offers detailed, field-proven protocols for essential cytotoxicity assays, explains the rationale behind experimental choices, and provides a framework for data analysis and interpretation.

Principle of Cytotoxicity Assessment

The initial evaluation of a potential anticancer compound involves assessing its ability to inhibit cell growth or induce cell death in cancerous cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit a biological process by 50%. A lower IC50 value indicates a more potent compound. To achieve a comprehensive understanding of a compound's cytotoxic profile, it is imperative to employ multiple assays that measure different cellular parameters. This multi-assay approach provides a more robust and reliable assessment of the compound's effect on cell viability, proliferation, and membrane integrity.[8]

This guide details three standard and widely accepted colorimetric assays:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Measures metabolic activity.

  • SRB (Sulforhodamine B) Assay: Quantifies total cellular protein content.

  • LDH (Lactate Dehydrogenase) Assay: Detects plasma membrane damage.

Experimental Workflow for Cytotoxicity Profiling

The following diagram illustrates a typical workflow for assessing the cytotoxicity of this compound and its derivatives.

Cytotoxicity Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Preparation (Stock Solution & Serial Dilutions) Cell_Seeding Cell Seeding in 96-well Plates Compound_Prep->Cell_Seeding Cell_Culture Cell Line Selection & Culture Cell_Culture->Cell_Seeding Compound_Treatment Treatment with this compound Derivatives Cell_Seeding->Compound_Treatment Incubation Incubation (e.g., 48-72 hours) Compound_Treatment->Incubation Assay_Specific_Steps Assay-Specific Procedures (MTT, SRB, or LDH) Incubation->Assay_Specific_Steps Data_Acquisition Absorbance/Luminescence Reading Assay_Specific_Steps->Data_Acquisition Data_Processing Calculation of % Viability Data_Acquisition->Data_Processing IC50_Determination IC50 Value Determination Data_Processing->IC50_Determination

Caption: A generalized workflow for in vitro cytotoxicity testing.

Detailed Protocols

PART 1: Cell Culture and Compound Preparation

1.1. Cell Line Selection and Maintenance:

The choice of cell lines is critical for obtaining meaningful data. It is recommended to use a panel of cancer cell lines representing different tumor types.[8] Additionally, including a non-cancerous cell line is essential to assess the selective toxicity of the compound.

  • Recommended Cancer Cell Lines:

    • MCF-7: Human breast adenocarcinoma.

    • A2780: Human ovarian carcinoma.[2]

    • NCI-H460: Human lung carcinoma.[2]

    • HCT-116: Human colorectal carcinoma.[8]

    • HepG2: Human hepatocellular carcinoma.[8]

  • Recommended Normal Cell Line:

    • NHDF (Normal Human Dermal Fibroblasts): To determine a selectivity index.[8]

All cell lines should be sourced from a reputable cell bank (e.g., ATCC) and cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, following standard sterile cell culture techniques.

1.2. Preparation of this compound Stock and Working Solutions:

  • Stock Solution (e.g., 10 mM): Accurately weigh the required amount of this compound and dissolve it in a suitable solvent, such as dimethyl sulfoxide (DMSO), to make a high-concentration stock solution. Ensure complete dissolution. Aliquot and store at -20°C or -80°C.

  • Working Solutions: On the day of the experiment, thaw a stock solution aliquot and prepare a series of serial dilutions in the appropriate cell culture medium. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

PART 2: Cytotoxicity Assays

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[9] The amount of formazan produced is proportional to the number of viable cells.[9]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[9]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl).[9]

  • 96-well flat-bottom plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[10]

  • Compound Treatment: After 24 hours, carefully remove the medium and add 100 µL of fresh medium containing serial dilutions of this compound. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 10-50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[9]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. For adherent cells, add 100-150 µL of solubilization solvent to dissolve the formazan crystals.[9] For suspension cells, centrifuge the plate to pellet the cells before aspirating the supernatant and adding the solubilization solvent.[9]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

The SRB assay is a colorimetric method that relies on the ability of the aminoxanthene dye, sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[11][12] The amount of bound dye is proportional to the total cellular biomass.[12]

Materials:

  • Trichloroacetic acid (TCA), 50% (w/v) solution.

  • Sulforhodamine B (SRB), 0.4% (w/v) solution in 1% (v/v) acetic acid.

  • 1% (v/v) Acetic acid.

  • 10 mM Tris base solution (pH 10.5).[13]

  • 96-well flat-bottom plates.

  • Microplate reader.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently add 25-50 µL of cold 50% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[13]

  • Washing: Carefully wash the plates four to five times with 1% acetic acid to remove unbound dye.[11] Allow the plates to air-dry completely.

  • Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[11]

  • Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[13] Allow the plates to air-dry.

  • Dye Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[11]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 5-10 minutes.[13] Measure the absorbance at 510 nm using a microplate reader.[12][13]

The LDH cytotoxicity assay is a colorimetric method that quantitatively measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon cell lysis or damage to the plasma membrane.[14][15]

Materials:

  • Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Cayman Chemical, or Abcam).[14][16]

  • 96-well flat-bottom plates.

  • Microplate reader.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Be sure to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).[16]

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes.[16] Carefully transfer a specific volume of the cell culture supernatant (e.g., 50-100 µL) to a new 96-well plate.[17]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.[17]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14][16]

  • Absorbance Measurement: Add the stop solution if required by the kit protocol. Measure the absorbance at the recommended wavelength (typically 490-520 nm) using a microplate reader.[16]

Data Analysis and Interpretation

  • Calculate Percentage Viability: For MTT and SRB assays, the percentage of cell viability is calculated as:

    • % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100

  • Calculate Percentage Cytotoxicity: For the LDH assay, the percentage of cytotoxicity is calculated as:

    • % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

  • Determine IC50 Values: Plot the percentage of cell viability or cytotoxicity against the log concentration of this compound. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Data Presentation:

Summarize the IC50 values in a table for clear comparison across different cell lines.

CompoundCell LineIC50 (µM)
This compound Derivative XMCF-7 (Breast)[Insert Value]
A2780 (Ovarian)[Insert Value]
NCI-H460 (Lung)[Insert Value]
HCT-116 (Colorectal)[Insert Value]
HepG2 (Liver)[Insert Value]
NHDF (Normal)[Insert Value]
Doxorubicin (Positive Control)MCF-7 (Breast)[Insert Value]

Potential Mechanism of Action and Signaling Pathways

Phthalazinone derivatives have been shown to exert their anticancer effects through various mechanisms.[1] A prominent target for this class of compounds is PARP, an enzyme crucial for DNA repair.[5][18][19] Inhibition of PARP in cancer cells with deficient DNA repair pathways, such as those with BRCA1/2 mutations, leads to synthetic lethality.[18][20]

The following diagram illustrates the general principle of PARP inhibition leading to cancer cell death.

PARP_Inhibition_Pathway cluster_dna_damage DNA Damage Response cluster_inhibition Therapeutic Intervention cluster_outcome Cellular Outcome in BRCA-deficient Cells DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Activation & Recruitment DNA_SSB->PARP Replication_Fork_Collapse Replication Fork Collapse DNA_SSB->Replication_Fork_Collapse during replication BER Base Excision Repair (BER) PARP->BER recruits repair proteins PARP_Trapping PARP Trapping on DNA PARP->PARP_Trapping BER->DNA_SSB repairs Phthalazinone This compound Derivative (PARP Inhibitor) Phthalazinone->PARP inhibits PARP_Trapping->Replication_Fork_Collapse exacerbates DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB Apoptosis Apoptosis / Cell Death DNA_DSB->Apoptosis unrepaired due to BRCA deficiency

References

Application Notes & Protocols for the Biological Screening of 4-Methylphthalazin-1(2H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of the Phthalazinone Scaffold

The phthalazinone core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous pharmacologically active agents. Derivatives of this structure have demonstrated a wide spectrum of activities, including potent anticancer and anti-inflammatory effects.[1] Notably, the phthalazinone motif is central to approved drugs like Olaparib, a highly successful inhibitor of Poly(ADP-ribose) Polymerase (PARP) for cancer therapy.[2][3][4] Furthermore, analogs have been developed as potent inhibitors of phosphodiesterase 4 (PDE4), a key enzyme in the inflammatory cascade.[5]

This guide provides a comprehensive, field-proven framework for the biological screening of novel analogs of 4-Methylphthalazin-1(2H)-one. As a Senior Application Scientist, my objective is not to provide a rigid template, but to present a logical, tiered screening cascade that maximizes efficiency and yields robust, interpretable data. We will explore the causality behind experimental choices, moving from high-throughput biochemical assays to more complex, physiologically relevant cell-based models. This self-validating system is designed for researchers, scientists, and drug development professionals seeking to identify and characterize promising lead compounds from this versatile chemical class.

A Tiered Screening Cascade for Efficient Drug Discovery

A successful screening campaign must balance throughput, cost, and biological relevance. A tiered or cascaded approach is the most effective strategy. It begins with broad, rapid primary screens to identify initial "hits" against key molecular targets. These hits are then subjected to a series of increasingly stringent secondary and functional assays to confirm their activity, determine selectivity, and validate their effects in a cellular context.

This strategy ensures that resources are focused on the most promising compounds, filtering out non-specific or weakly active molecules early in the process.

Screening_Cascade cluster_0 Tier 1: Primary High-Throughput Screening (HTS) cluster_1 Tier 2: Secondary & Selectivity Assays cluster_2 Tier 3: Cell-Based Functional Assays cluster_3 Tier 4: Lead Optimization Primary_PARP Biochemical PARP1 Enzyme Inhibition Assay Secondary_PARP PARP Family Selectivity Panel (e.g., PARP2, TNKS1/2) Primary_PARP->Secondary_PARP Confirm & Profile Hits Primary_PDE4 Biochemical PDE4B/D Enzyme Inhibition Assay Secondary_PDE PDE Family Selectivity Panel (e.g., PDE1, PDE3, PDE5) Primary_PDE4->Secondary_PDE Confirm & Profile Hits Cell_Viability Cancer Cell Viability (BRCA-deficient vs. proficient lines) Secondary_PARP->Cell_Viability Validate Cellular Activity Cell_PARP Intracellular PARylation Assay (Western Blot / ELISA) Secondary_PARP->Cell_PARP Validate Cellular Activity Cell_Inflam Anti-inflammatory Assay (Cytokine/NO release in Macrophages) Secondary_PDE->Cell_Inflam Validate Cellular Activity Cell_NFkB NF-κB Reporter Assay Secondary_PDE->Cell_NFkB Validate Cellular Activity Lead_Opt ADME/Tox Profiling In Vivo Efficacy Studies Cell_Viability->Lead_Opt Prioritize Leads Cell_PARP->Lead_Opt Prioritize Leads Cell_Inflam->Lead_Opt Prioritize Leads Cell_NFkB->Lead_Opt Prioritize Leads Compound_Library This compound Analog Library Compound_Library->Primary_PARP Initial Screen Compound_Library->Primary_PDE4 Initial Screen

Caption: A tiered screening cascade for this compound analogs.

Part 1: The Anticancer Arm - Targeting PARP1

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the base excision repair (BER) pathway, which repairs DNA single-strand breaks (SSBs). In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), inhibiting PARP1 leads to the accumulation of SSBs. During replication, these SSBs are converted to lethal double-strand breaks (DSBs), resulting in cell death through a concept known as synthetic lethality.[6] Given that many phthalazinone derivatives are potent PARP inhibitors, this is a primary avenue for investigation.[2][7][8]

Protocol 1.1: Primary Biochemical Screen - PARP1 Enzymatic Inhibition Assay (Fluorometric)

This homogeneous, high-throughput assay measures the consumption of NAD+, the substrate for PARP1, to determine enzyme activity. It is a robust method for identifying initial inhibitors from a large compound library.[9][10]

Principle: The assay quantifies the amount of NAD+ remaining after the PARP1 enzymatic reaction. A developer reagent is added that specifically reacts with NAD+ to generate a fluorescent signal. Inhibition of PARP1 results in less NAD+ consumption and thus a higher fluorescent signal.

ParameterRecommended Value
Plate Format 384-well, black, low-volume
Recombinant Enzyme Human PARP1
Substrates Activated DNA, β-NAD+
Final DMSO Conc. ≤ 1%
Temperature Room Temperature (20-25°C)
Readout Fluorescence (Ex/Em ~544/590 nm)

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of the this compound analogs in 100% DMSO. Using an acoustic liquid handler or multichannel pipette, dispense 50 nL of each compound dilution into the wells of a 384-well assay plate. Include wells for positive control (e.g., Olaparib) and negative vehicle control (DMSO).

  • Enzyme/DNA Preparation: Prepare a 2X working solution of recombinant human PARP1 enzyme and activated DNA in PARP assay buffer (e.g., 50 mM Tris pH 8.0, 25 mM MgCl₂, 0.1 mM PMSF).

  • Enzyme Addition & Pre-incubation: Add 5 µL of the 2X PARP1/DNA solution to each well of the assay plate. Mix briefly on a plate shaker and incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

  • Reaction Initiation: Prepare a 2X working solution of β-NAD+ in PARP assay buffer. Initiate the enzymatic reaction by adding 5 µL of the 2X β-NAD+ solution to each well.

  • Enzymatic Reaction: Incubate the plate at room temperature for 60 minutes.

  • Signal Development: Add 5 µL of developer reagent (containing nicotinamidase) to each well. This stops the PARP1 reaction and begins the conversion of remaining NAD+ to the fluorescent product. Incubate for 15-30 minutes, protected from light.

  • Data Acquisition: Read the fluorescence intensity on a compatible plate reader.

  • Data Analysis: Normalize the data to the high (DMSO, 0% inhibition) and low (saturating Olaparib, 100% inhibition) controls. Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each active compound.

Protocol 1.2: Cell-Based Functional Assay - Cancer Cell Viability (BRCA-Deficient)

This assay validates the synthetic lethality hypothesis by assessing the cytotoxic effect of hit compounds specifically in cancer cells with a compromised DNA repair pathway. A BRCA-proficient cell line is used as a counter-screen to assess general cytotoxicity versus targeted synthetic lethality.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active, viable cells.[1][2][3] A decrease in the luminescent signal corresponds to a decrease in cell viability.

ParameterRecommended Value
Plate Format 96-well or 384-well, white, clear-bottom
Cell Lines BRCA2-deficient (e.g., Capan-1, PEO1)[2][11] vs. BRCA-proficient (e.g., BxPC-3)
Seeding Density 5,000 - 10,000 cells/well (optimize for each cell line)
Incubation Time 72 - 120 hours
Readout Luminescence

Step-by-Step Methodology:

  • Cell Seeding: Seed both BRCA-deficient and BRCA-proficient cells into 96-well plates at their predetermined optimal density in 90 µL of complete culture medium. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare 10X serial dilutions of hit compounds and controls (Olaparib, vehicle) in culture medium. Add 10 µL of the 10X compound dilutions to the appropriate wells.

  • Incubation: Return the plates to the incubator and incubate for 72 to 120 hours.

  • Assay Procedure: a. Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[3] b. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in the well (e.g., 100 µL of reagent to 100 µL of medium).[2] c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[3] d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[2]

  • Data Acquisition: Measure the luminescence using a plate-based luminometer.

  • Data Analysis: Calculate the percent viability relative to vehicle-treated controls. Determine the IC₅₀ values for each compound in both cell lines. Compounds showing significantly higher potency in the BRCA-deficient line are prioritized as selective synthetic lethal agents.

Part 2: The Anti-Inflammatory Arm - Targeting PDE4

Phosphodiesterase 4 (PDE4) is an enzyme that specifically degrades cyclic adenosine monophosphate (cAMP), a critical second messenger that mediates inflammatory responses. By inhibiting PDE4, intracellular cAMP levels rise, leading to the suppression of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and nitric oxide (NO).[5] Phthalazinone derivatives have been identified as effective PDE4 inhibitors, making this a second key target for screening.[5][12]

Protocol 2.1: Primary Biochemical Screen - PDE4B Enzymatic Inhibition Assay (Fluorescence Polarization)

This homogeneous, high-throughput assay is based on the change in fluorescence polarization (FP) of a fluorescently labeled cAMP substrate upon its hydrolysis by PDE4. It is an excellent method for primary screening.

Principle: A small, fluorescently labeled cAMP molecule (cAMP-FAM) tumbles rapidly in solution, resulting in a low FP signal. When hydrolyzed by PDE4 to AMP-FAM, the linear molecule is captured by a binding agent, forming a large, slow-tumbling complex that yields a high FP signal.[13][14] Inhibitors prevent this conversion, keeping the FP signal low.

ParameterRecommended Value
Plate Format 384-well, black, low-volume
Recombinant Enzyme Human PDE4B or PDE4D
Substrate Fluorescein-labeled cAMP (cAMP-FAM)
Final DMSO Conc. ≤ 1%
Temperature Room Temperature (20-25°C)
Readout Fluorescence Polarization

Step-by-Step Methodology:

  • Compound Plating: As described in Protocol 1.1, dispense 50 nL of serially diluted test compounds into a 384-well assay plate. Include controls such as Roflumilast (positive control) and DMSO (negative control).

  • Enzyme Addition: Prepare a 2X working solution of recombinant human PDE4B in PDE assay buffer. Add 5 µL of the enzyme solution to each well.

  • Reaction Initiation: Prepare a 2X working solution of cAMP-FAM substrate in PDE assay buffer. Add 5 µL of this solution to each well to start the reaction.

  • Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature.

  • Detection: Stop the reaction and develop the signal by adding 5 µL of the Binding Agent solution to all wells. Incubate for an additional 30 minutes at room temperature.

  • Data Acquisition: Measure the fluorescence polarization on a compatible plate reader (Excitation: ~485 nm, Emission: ~530 nm).

  • Data Analysis: The FP signal is directly proportional to PDE4 activity. Calculate the percent inhibition for each compound relative to high (DMSO) and low (Roflumilast) controls. Determine IC₅₀ values by fitting the dose-response data.

Protocol 2.2: Cell-Based Functional Assay - Inhibition of LPS-Induced Nitric Oxide Production

This assay confirms the anti-inflammatory activity of hit compounds in a cellular context by measuring their ability to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Principle: The Griess assay is a colorimetric method that detects nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO.[8] In the presence of the Griess Reagent, nitrite forms a magenta-colored azo dye, and the intensity of the color is proportional to the NO concentration.[5][15]

NFkB_Pathway cluster_nuc LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK MyD88 Pathway IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Nucleus Nucleus DNA κB DNA Site NFkB_nuc->DNA Binds iNOS_Gene iNOS Gene Transcription DNA->iNOS_Gene iNOS_mRNA iNOS mRNA iNOS_Gene->iNOS_mRNA iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein Translation NO Nitric Oxide (NO) iNOS_Protein->NO Catalyzes Analog Phthalazinone Analog (PDE4 Inhibitor) PDE4 PDE4 Analog->PDE4 Inhibits cAMP ↑ cAMP Analog->cAMP Increases PDE4->cAMP Degrades PKA PKA cAMP->PKA PKA->IKK Inhibits

Caption: LPS-induced NF-κB signaling pathway leading to NO production.

ParameterRecommended Value
Plate Format 96-well, flat-bottom
Cell Line RAW 264.7 murine macrophages
Seeding Density 1-2 x 10⁵ cells/well
Stimulant Lipopolysaccharide (LPS), 100-200 ng/mL
Incubation Time 24 hours
Readout Absorbance at 540-550 nm

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 1-2 x 10⁵ cells/well in 100 µL of complete DMEM and incubate overnight.

  • Compound Pre-treatment: Prepare serial dilutions of hit compounds in culture medium. Remove the old medium from the cells and add 100 µL of medium containing the test compounds. Incubate for 1-2 hours.

  • LPS Stimulation: Add 10 µL of a 10X LPS solution (final concentration 100-200 ng/mL) to all wells except the unstimulated controls.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Griess Assay: a. Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in culture medium. b. Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate. Also add 50 µL of each nitrite standard to the new plate. c. Prepare the Griess Reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-Naphthyl)ethylenediamine dihydrochloride in water.[15] d. Add 50 µL of the freshly mixed Griess Reagent to all wells containing supernatant and standards. e. Incubate for 10-15 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Determine the nitrite concentration in each sample by interpolating from the standard curve. Calculate the percent inhibition of NO production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC₅₀ values.

Data Interpretation and Hit Prioritization

Upon completion of the screening cascade, the collected data must be carefully analyzed to prioritize compounds for lead optimization. Key parameters to consider include:

  • Potency (IC₅₀/EC₅₀): The concentration of a compound required to produce 50% of its maximal effect. Lower values indicate higher potency.

  • Selectivity: The ratio of potency against the primary target versus off-targets (e.g., PARP1 vs. PARP2, or PDE4 vs. other PDE families). A high selectivity index is desirable to minimize potential side effects.

  • Cellular Efficacy: The compound's activity in cell-based assays. A strong correlation between biochemical potency and cellular efficacy suggests good cell permeability and engagement with the intracellular target.

  • Synthetic Lethal Window: For PARP inhibitors, the difference in potency between BRCA-deficient and BRCA-proficient cell lines. A larger window indicates a more selective and potentially safer therapeutic agent.

Promising compounds will exhibit high potency, good selectivity, and robust activity in the functional cellular assays. These prioritized "lead" compounds can then advance to further studies, including ADME/Tox profiling and in vivo efficacy models.

References

The Strategic Role of 4-Methylphthalazin-1(2H)-one in Modern Drug Synthesis: Application Notes and Protocols for the Synthesis of PARP Inhibitor Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phthalazinone Scaffold in Medicinal Chemistry

The phthalazinone core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal pharmacophore for interacting with various biological targets. Among the many derivatives, 4-Methylphthalazin-1(2H)-one has emerged as a critical intermediate in the synthesis of targeted therapies, most notably Poly(ADP-ribose) polymerase (PARP) inhibitors.[2][3] These drugs have revolutionized the treatment of certain cancers, particularly those with deficiencies in DNA repair mechanisms, such as BRCA1/2 mutated ovarian and breast cancers.[4][5]

This technical guide provides an in-depth exploration of this compound as a key building block in drug synthesis. We will detail the synthetic protocols for its preparation and subsequent transformation into advanced intermediates for the synthesis of PARP inhibitors. The causality behind experimental choices will be elucidated, and self-validating protocols will be presented to ensure reproducibility and success in the research and development setting.

Synthesis of the Core Intermediate: this compound

The synthesis of this compound is typically achieved through a robust and high-yielding cyclocondensation reaction between 2-acetylbenzoic acid and hydrazine hydrate.[6] This reaction is a cornerstone for accessing the phthalazinone ring system.

Causality of Experimental Design:
  • Choice of Reactants: 2-Acetylbenzoic acid provides the necessary bicyclic precursor with the methyl group pre-installed at the desired position. Hydrazine hydrate serves as the dinucleophilic component that enables the formation of the di-nitrogen heterocycle.

  • Solvent Selection: Ethanol is a common solvent for this reaction as it effectively dissolves the starting materials and the intermediate, while allowing for precipitation of the final product upon cooling, which simplifies isolation.

  • Reaction Conditions: Refluxing the reaction mixture provides the necessary activation energy for the condensation and subsequent cyclization to occur efficiently.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Acetylbenzoic acid

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-acetylbenzoic acid (1.0 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Slowly add hydrazine hydrate (1.2 eq) to the stirred solution. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and impurities.

  • The crude product can be further purified by recrystallization from ethanol to yield pure this compound as a white to off-white solid.

Data Summary Table:

ParameterValueReference
Starting Material2-Acetylbenzoic acid[6]
ReagentHydrazine hydrate[6]
SolventEthanol[6]
CatalystGlacial Acetic Acid[7]
Reaction TemperatureReflux[6]
Reaction Time4-6 hours[6]
Typical YieldHigh[6]
Purification MethodRecrystallization from ethanol[6]

Synthetic Workflow Diagram:

Synthesis_of_4_Methylphthalazinone cluster_start Starting Materials cluster_process Reaction cluster_product Product 2-Acetylbenzoic_Acid 2-Acetylbenzoic Acid Reaction_Vessel Ethanol, Reflux (4-6 hours) 2-Acetylbenzoic_Acid->Reaction_Vessel Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Reaction_Vessel 4-Methylphthalazinone This compound Reaction_Vessel->4-Methylphthalazinone Benzylic_Bromination cluster_initiation Initiation cluster_termination Termination AIBN AIBN Heat Heat AIBN->Heat Radical_Initiator 2 R• + N₂ Heat->Radical_Initiator Start_Mat This compound Radical_Initiator->Start_Mat Benzylic_Radical Benzylic Radical Start_Mat->Benzylic_Radical NBS NBS Benzylic_Radical->NBS + NBS Product 4-(Bromomethyl)phthalazin-1(2H)-one NBS->Product Succinimide_Radical Succinimide Radical NBS->Succinimide_Radical Br_Radical Br• Succinimide_Radical->Br_Radical generates Br• Termination Radical Combination Succinimide_Radical->Termination Br_Radical->Start_Mat H abstraction Br_Radical->Termination PARP_Inhibitor_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_final_product Product Bromomethyl_Phthalazinone 4-(Bromomethyl)phthalazin-1(2H)-one Reaction Acetonitrile, K₂CO₃ Reflux (8-12h) Bromomethyl_Phthalazinone->Reaction Piperazine_Derivative Piperazine Derivative Piperazine_Derivative->Reaction PARP_Precursor PARP Inhibitor Precursor Reaction->PARP_Precursor

References

Application Note: A Practical Guide to Monitoring Reactions of 4-Methylphthalazin-1(2H)-one by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of 4-Methylphthalazin-1(2H)-one in Modern Chemistry

This compound is a heterocyclic organic compound built upon the phthalazinone core.[1] This structural motif is a "privileged building block" in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The synthesis and functionalization of this scaffold are central to the development of novel therapeutic agents. Common synthetic routes involve the cyclocondensation of 2-acetylbenzoic acid with hydrazine, a reaction that necessitates careful monitoring to ensure completion and maximize yield.[5][6]

Effective reaction monitoring is a cornerstone of successful chemical synthesis. It allows researchers to determine the optimal reaction time, assess the consumption of starting materials, and identify the formation of products and potential byproducts.[7] Among the available analytical techniques, Thin-Layer Chromatography (TLC) stands out for its simplicity, speed, and cost-effectiveness, making it an indispensable tool in both academic and industrial research settings.[8][9]

This application note provides a comprehensive, in-depth guide to developing and implementing robust TLC methods for monitoring reactions involving this compound. We will move beyond a simple recitation of steps to explain the underlying principles and rationale, empowering researchers to troubleshoot and adapt these protocols for their specific chemical transformations.

Foundational Principles: TLC for Heterocyclic Aromatics

TLC separates components of a mixture based on their differential partitioning between a stationary phase (a solid adsorbent coated on a plate) and a mobile phase (a solvent system that moves up the plate via capillary action).[10] For a compound like this compound, several key chemical properties dictate its TLC behavior:

  • Polarity: The presence of the lactam functionality (a cyclic amide) with its C=O and N-H groups makes this compound a polar molecule capable of forming hydrogen bonds.[11] Consequently, it will adhere strongly to a polar stationary phase like silica gel.

  • Stationary Phase: The standard choice for this class of compounds is silica gel, a highly polar adsorbent.[10][11] Its surface is rich in silanol (Si-OH) groups, which interact strongly with polar functional groups of the analyte.[11]

  • Mobile Phase (Eluent): The eluent's role is to move the analytes up the plate. A solvent system must be chosen that is polar enough to disrupt the interactions between the analyte and the silica gel, allowing it to migrate. Less polar compounds will travel further up the plate (higher Rf value), while more polar compounds will remain closer to the baseline (lower Rf value).[10]

  • Aromaticity: The fused aromatic ring system allows for straightforward visualization under ultraviolet (UV) light, as conjugated systems strongly absorb UV radiation.[12]

The success of TLC monitoring hinges on selecting a mobile phase that provides good separation between the starting material(s), intermediate(s), and the final product.

Core Protocol: TLC Workflow for Reaction Monitoring

This section details a self-validating, step-by-step protocol for monitoring a typical reaction, such as the synthesis of this compound from 2-acetylbenzoic acid.

Materials and Equipment
  • TLC Plates: Silica gel 60 F254 plates (the "F254" indicates a fluorescent indicator for visualization at 254 nm).

  • Developing Chamber: A glass jar with a lid or a dedicated TLC tank.

  • Spotting Capillaries: Glass microcapillary tubes.

  • Solvents: Reagent-grade solvents for the mobile phase (e.g., hexane, ethyl acetate, dichloromethane, methanol).

  • Visualization Tools: UV lamp (254 nm), iodine chamber, and/or chemical stain solutions.

  • General Lab Equipment: Forceps, pencils, rulers, vials for sample dilution.

Experimental Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate 1. Prepare TLC Plate (Draw baseline with pencil) prep_chamber 2. Prepare Developing Chamber (Add solvent & filter paper) prep_plate->prep_chamber prep_sample 3. Prepare Samples (Dilute SM & Reaction Mixture) prep_chamber->prep_sample spotting 4. Spot the Plate (SM, Co-spot, Reaction) development 5. Develop the Plate (Place in chamber, elute) spotting->development drying 6. Dry the Plate (Mark solvent front) visualization 7. Visualize Spots (UV, Iodine, Stain) drying->visualization calculation 8. Analyze & Calculate Rf (Assess reaction progress) visualization->calculation

Caption: General workflow for monitoring a chemical reaction using TLC.

Step-by-Step Protocol
  • Plate Preparation:

    • Using a pencil, gently draw a faint line (the origin) approximately 1 cm from the bottom of the TLC plate.[9] Causality: A pencil is used because graphite is inert and will not travel with the solvent; ink from a pen will chromatograph and interfere with results.[9] The origin must be above the solvent level in the chamber to prevent the spotted samples from dissolving into the solvent pool.[8]

  • Developing Chamber Setup:

    • Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper inside the chamber, leaning against the wall, to saturate the chamber's atmosphere with solvent vapors. This ensures a uniform and reproducible solvent front.[13]

    • Cover the chamber and let it equilibrate for 5-10 minutes.

  • Sample Preparation and Spotting:

    • Prepare dilute solutions of your starting material (for reference) and an aliquot of your reaction mixture in a volatile solvent (e.g., ethyl acetate or the reaction solvent if appropriate). A concentration of ~1% is a good starting point.[8]

    • On the origin line, make three pencil ticks for spotting. Label them "SM" (Starting Material), "C" (Co-spot), and "RM" (Reaction Mixture).

    • Using a capillary tube, apply a small spot of the starting material solution to the "SM" and "C" ticks.

    • Using a fresh capillary, apply a small spot of the reaction mixture to the "C" and "RM" ticks. The "C" lane will have both SM and RM spotted in the same place.[14]

    • Expert Insight: The goal is to make the spots as small and concentrated as possible.[9] Overloading the plate will lead to streaking and poor separation.[8]

  • Development:

    • Using forceps, carefully place the spotted TLC plate into the equilibrated chamber. Ensure the spots are above the solvent line.

    • Cover the chamber and allow the mobile phase to ascend the plate via capillary action. Do not disturb the chamber during development.[15]

    • When the solvent front is about 1 cm from the top of the plate, remove it with forceps and immediately mark the position of the solvent front with a pencil.[15]

  • Visualization:

    • Allow the solvent to evaporate completely from the plate in a fume hood.

    • UV Light (Primary Method): View the plate under a short-wave (254 nm) UV lamp.[16] UV-active compounds, like this compound, will appear as dark purple/black spots against a fluorescent green background. Lightly circle the spots with a pencil, as they will vanish once the lamp is removed.[12][16]

    • Iodine Chamber (Secondary Method): Place the plate in a sealed chamber containing a few iodine crystals.[16] Many organic compounds will form temporary yellow-brown complexes with iodine vapor.[16] This method is useful if compounds are not UV-active.

    • Chemical Stains (Tertiary/Confirmatory Method): If further visualization is needed, dip the plate in a staining solution (e.g., potassium permanganate) and gently heat it with a heat gun. Oxidizable compounds will appear as yellow/brown spots on a purple background.[17]

Data Interpretation and Analysis

The developed and visualized TLC plate provides a qualitative snapshot of the reaction.

Calculating the Retention Factor (Rf)

The Rf value is a ratio that quantifies the movement of a compound. It is a characteristic value for a specific compound in a given solvent system.

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [11]

Both distances are measured from the origin line. Rf values are unitless and range from 0 to 1.[13]

Interpreting the Chromatogram

The three-lane spotting system is crucial for unambiguous interpretation.[7][14]

TLC_Interpretation plate label_sm SM label_c C label_rm RM origin Origin O1 O1 O2 O2 O1->O2 solvent_front Solvent Front SF1 SF1 SF2 SF2 SF1->SF2 sm_spot c_sm_spot c_prod_spot rm_sm_spot rm_prod_spot anno_sm Starting Material (Lower Rf) anno_prod Product (Higher Rf) anno_c Co-spot confirms identity of spots anno_rm Reaction Mixture: - Faint SM spot - Strong Product spot => Reaction is nearly complete

Caption: Interpreting a 3-lane TLC plate for a reaction in progress.

  • "SM" Lane: Shows the Rf value of the pure starting material.

  • "RM" Lane: Shows all components in the reaction mixture. A successful reaction will show the starting material spot diminishing in intensity while a new spot for the product appears.

  • "C" Lane: This lane is diagnostic. It confirms that the spot in the "RM" lane with the same Rf as the "SM" lane is indeed unreacted starting material. If the product and starting material have very similar Rf values, this lane helps to distinguish them.[14]

Method Development: Selecting and Optimizing the Mobile Phase

Choosing the right solvent system is critical for achieving clear separation.[18] Since this compound is a polar, aromatic compound, a mixture of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) is a logical starting point.[19][20]

An ideal solvent system should result in an Rf value for the compound of interest between 0.25 and 0.35, as this range typically corresponds to the best separation for subsequent purification by column chromatography.[8]

Compound Polarity Starting Solvent System (v/v) Optimization Strategy Rationale
Low to Medium 7:3 Hexane / Ethyl AcetateIf Rf is too low, increase Ethyl Acetate. If too high, increase Hexane.Ethyl acetate is more polar and will compete more effectively with the analyte for binding sites on the silica, increasing its mobility.[10]
Medium to High 1:1 Hexane / Ethyl AcetateIf Rf is still too low, switch to a stronger polar solvent like Methanol.Dichloromethane is more polar than hexane and can be a good base solvent. Methanol is highly polar and a small amount (1-10%) can significantly increase eluting power.[13][19]
High (e.g., Aminated or Hydroxylated Derivatives) 95:5 Dichloromethane / MethanolFor acidic compounds, add 1-2 drops of acetic acid. For basic compounds, add 1-2 drops of triethylamine or ammonium hydroxide.Additives can suppress ionization of functional groups, preventing "tailing" or streaking of spots and leading to sharper separation.[21]

Trustworthiness Check: Always run a reference TLC with all starting materials before beginning the reaction. This provides a baseline chromatogram against which the reaction progress can be reliably compared.

Troubleshooting Common TLC Issues

Problem Potential Cause(s) Solution(s)
Spots remain on the baseline (Rf ≈ 0) Mobile phase is not polar enough.Increase the proportion of the polar solvent in your mixture (e.g., from 10% to 20% ethyl acetate).[18]
Spots run with the solvent front (Rf ≈ 1) Mobile phase is too polar.Decrease the proportion of the polar solvent or add a less polar co-solvent.[18]
Spots are streaked or "tailing" Sample is too concentrated; Compound is highly acidic/basic; Sample was not fully dissolved.Dilute the sample before spotting; Add a small amount of acid (acetic acid) or base (triethylamine) to the mobile phase; Ensure complete dissolution of the sample.[8]
No spots are visible Compound is not UV-active; Sample is too dilute; Compound evaporated.Use an alternative visualization method like an iodine chamber or a chemical stain; Spot a more concentrated sample.
Poor separation between spots The chosen solvent system lacks the necessary selectivity.Try a different solvent combination with different chemical properties (e.g., switch from ethyl acetate to acetone or from hexane to dichloromethane).

Conclusion

Thin-Layer Chromatography is a powerful, rapid, and indispensable technique for monitoring the synthesis and modification of this compound. By understanding the fundamental principles of polarity and adsorbent-analyte interactions, and by employing a systematic approach to method development and interpretation, researchers can gain precise control over their chemical reactions. The protocols and insights provided in this guide serve as a robust foundation for the successful application of TLC in the pursuit of novel phthalazinone-based compounds.

References

Troubleshooting & Optimization

Technical Support Center: 4-Methylphthalazin-1(2H)-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Methylphthalazin-1(2H)-one. This document is designed for researchers, chemists, and drug development professionals who are utilizing this important heterocyclic scaffold. Phthalazinones are privileged structures in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1][2] The successful synthesis of this compound is a critical first step in many research endeavors.

This guide provides in-depth, field-proven insights into the common synthetic routes, with a specific focus on identifying, troubleshooting, and minimizing the formation of common byproducts. By understanding the causality behind these side reactions, you can optimize your experimental outcomes, improve yield and purity, and accelerate your research goals.

The Primary Synthetic Pathway: A Mechanistic Overview

The most prevalent and robust method for synthesizing this compound is the cyclocondensation reaction between 2-acetylbenzoic acid and hydrazine hydrate.[3][4] The reaction is typically performed by refluxing the reactants in a protic solvent like ethanol.[5]

The mechanism proceeds in two key stages:

  • Hydrazone Formation: A nucleophilic attack by hydrazine on the ketone carbonyl of 2-acetylbenzoic acid forms a hydrazone intermediate.[4][6]

  • Intramolecular Cyclization & Dehydration: The terminal nitrogen of the hydrazone then performs an intramolecular nucleophilic attack on the carboxylic acid carbonyl, followed by dehydration to yield the stable, bicyclic phthalazinone ring system.[4]

Understanding this pathway is crucial, as most common byproducts arise from incomplete reactions or side reactions involving these key functional groups.

Synthesis_Pathway Start_A 2-Acetylbenzoic Acid Byproduct_1 Byproduct: 1,2-bis(2-acetylbenzoyl)hydrazine Start_A->Byproduct_1 Excess Acid/ Poor Mixing Byproduct_2 Byproduct: Unreacted Starting Materials Start_A->Byproduct_2 inv1 Start_A->inv1 Start_B Hydrazine Hydrate Start_B->Byproduct_1 Start_B->inv1 Intermediate Hydrazone Intermediate Product This compound Intermediate->Product Intramolecular Cyclization & Dehydration (Step 2) Intermediate->Byproduct_2 Incomplete Reaction inv1->Intermediate Condensation (Step 1) inv2

Caption: Synthetic pathway for this compound and points of byproduct formation.

Troubleshooting Guide: Common Byproducts & Impurities

This section addresses specific issues you may encounter, formatted as a troubleshooting Q&A.

Issue 1: Presence of Unreacted 2-Acetylbenzoic Acid

  • Question: My TLC and NMR analysis show significant amounts of unreacted 2-acetylbenzoic acid in my crude product. What is the likely cause?

  • Answer: The presence of unreacted 2-acetylbenzoic acid typically points to one of three issues:

    • Incorrect Stoichiometry: An insufficient amount of hydrazine hydrate was used. While a slight excess of hydrazine (1.1-1.2 equivalents) is often recommended to drive the reaction to completion, using a substoichiometric amount will inevitably leave starting material behind.[4]

    • Insufficient Reaction Time or Temperature: The reaction may not have been heated long enough or at a high enough temperature (e.g., reflux) to go to completion.[4] Cyclocondensations require sufficient energy to overcome the activation barrier for both hydrazone formation and the final cyclization.

    • Poor Solubility: The 2-acetylbenzoic acid may not have been fully dissolved in the chosen solvent, limiting its availability to react with hydrazine.

    Troubleshooting Protocol:

    • Verify the molar equivalents of your reagents. Ensure at least a 1:1.1 ratio of 2-acetylbenzoic acid to hydrazine hydrate.

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC). The spot corresponding to 2-acetylbenzoic acid should disappear over time.

    • Ensure the reaction is maintained at a steady reflux in a suitable solvent like ethanol.[7] If solubility is an issue, consider a different solvent system, though ethanol is generally effective.

Issue 2: Isolation of the Hydrazone Intermediate

  • Question: I have a major impurity that is not starting material. Mass spectrometry suggests it's the product of one molecule of 2-acetylbenzoic acid and one of hydrazine, but my NMR is inconsistent with the final phthalazinone structure. Could this be the hydrazone intermediate?

  • Answer: Yes, this is a very common scenario. The open-chain hydrazone is a stable intermediate that can be isolated if the second step, intramolecular cyclization, is incomplete.[4] This occurs when conditions are not vigorous enough to promote the final ring-closing and dehydration step.

    Causality & Prevention:

    • Low Temperature: The cyclization step has a higher activation energy than the initial condensation. Insufficient heat is the primary reason for the accumulation of this intermediate.

    • Solvent Effects: While ethanol is standard, very high-boiling, aprotic solvents might disfavor the proton transfers necessary for the cyclization/dehydration cascade.

    • Absence of a Catalyst: The reaction often proceeds without a catalyst, but a catalytic amount of a weak acid, such as glacial acetic acid, can be added to facilitate the dehydration step by protonating the hydroxyl group of the tetrahedral intermediate, making it a better leaving group (water).[8]

    Troubleshooting Protocol:

    • If you have already isolated the intermediate, you can often convert it to the final product by re-subjecting it to the reaction conditions, i.e., refluxing in ethanol, perhaps with a drop of acetic acid.

    • For future runs, ensure a consistent and vigorous reflux for the recommended time (typically 2-4 hours) to ensure full conversion.[4]

Issue 3: Formation of 1,2-bis(2-acetylbenzoyl)hydrazine

  • Question: My mass spectrum shows a peak with a mass corresponding to (2 * C₉H₈O₃) + (N₂H₂) - (2 * H₂O). What is this byproduct?

  • Answer: This mass corresponds to 1,2-bis(2-acetylbenzoyl)hydrazine, a di-acylated hydrazine byproduct. This species forms when one molecule of hydrazine reacts with two molecules of 2-acetylbenzoic acid.[9]

    Causality & Prevention:

    • Incorrect Order of Addition: Adding hydrazine dropwise to a concentrated solution of 2-acetylbenzoic acid creates localized areas with a large excess of the acid, promoting di-acylation.

    • Poor Stoichiometric Control: Using a significant excess of the acid will favor this side reaction.

    Troubleshooting Protocol:

    • Reverse the Addition: The most effective solution is to add the 2-acetylbenzoic acid (either as a solid portion-wise or as a solution) to the solution of hydrazine hydrate. This ensures that hydrazine is always in local excess, favoring the formation of the desired 1:1 adduct.

    • Dilution: Running the reaction at a slightly lower concentration can also reduce the probability of a single hydrazine molecule encountering two acid molecules simultaneously.

Issue 4: Residual Hydrazine in the Final Product

  • Question: Hydrazine is a process-related impurity of toxicological concern. How can I effectively remove it from my final product?

  • Answer: Controlling and removing residual hydrazine is critical, particularly in a pharmaceutical context.[10] Its high boiling point and reactivity can make removal challenging.

    Mitigation & Removal Strategies:

    • Stoichiometry Control: The first step is preventative. Avoid using a large excess of hydrazine during the reaction. A 10-20% molar excess is usually sufficient.[4]

    • Crystallization: this compound is typically a solid that can be purified by recrystallization.[7] Hydrazine and its salts are often soluble in the cold mother liquor. A thorough wash of the filtered solid with a cold solvent (like cold ethanol or water) is crucial.

    • Aqueous Workup: Washing the reaction mixture with a dilute acid solution (e.g., 1M HCl) during workup can help convert residual hydrazine into its water-soluble hydrochloride salt, which will partition into the aqueous phase. However, be mindful of the potential for hydrolysis of your product under harsh acidic conditions.

    • Process Analytical Technology (PAT): For process scale-up, in-situ monitoring techniques like IR spectroscopy can be used to track the consumption of reactants and formation of products, allowing for precise control over the reaction endpoint and minimizing the need for excess reagents.[10]

Frequently Asked Questions (FAQs)

  • Q: What is the best way to monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is the most straightforward method.[4] Use a mobile phase such as 30-50% ethyl acetate in hexanes. You should see the spot for 2-acetylbenzoic acid (which is more polar due to the free carboxylic acid) disappear and a new, less polar spot for the product appear. The hydrazone intermediate will typically have an Rf value between the starting material and the product.

  • Q: My product has a slight yellow tint. Is this normal?

    • A: While the pure compound is often described as a white or off-white solid, a slight yellow coloration can be common in crude products. This may be due to minor impurities or slight oxidation. A successful recrystallization from a suitable solvent like ethanol should yield a colorless or white crystalline solid.[7]

  • Q: Can I use a different hydrazine source, like hydrazine sulfate or an anhydrous solution?

    • A: Hydrazine hydrate is most commonly used due to its ease of handling.[4][7] Hydrazine sulfate can be used, but it will require the addition of a base (like triethylamine or sodium carbonate) to liberate the free hydrazine nucleophile. Anhydrous hydrazine is highly toxic and pyrophoric and is generally avoided unless strictly necessary.

Reference Experimental Protocol

This protocol is a representative example for the synthesis of this compound.[4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-acetylbenzoic acid (1.0 eq) in absolute ethanol (approx. 10 mL per gram of acid).

  • Reagent Addition: To the stirring solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (the boiling point of ethanol is ~78 °C) and maintain for 2-4 hours.

  • Monitoring: Monitor the consumption of 2-acetylbenzoic acid by TLC (e.g., 40% Ethyl Acetate/Hexanes).

  • Workup: Upon completion, cool the reaction mixture to room temperature and then further in an ice bath. The product will typically precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove soluble impurities. Dry the solid under vacuum. If further purification is needed, the product can be recrystallized from ethanol.

Data Summary Table

ParameterRecommended ConditionRationale & Troubleshooting Notes
Starting Material 2-Acetylbenzoic AcidEnsure high purity. Impurities like phthalic acid can lead to other byproducts.[11]
Reagent Hydrazine HydrateUse a slight excess (1.1-1.2 eq) to ensure complete conversion of the limiting reagent.[4]
Solvent EthanolExcellent solvent for reactants and allows for an appropriate reflux temperature.[7]
Temperature Reflux (~78 °C)Crucial for promoting the intramolecular cyclization and dehydration step.[4]
Reaction Time 2-4 hoursMonitor by TLC to confirm completion. Prolonged heating is better than incomplete reaction.[4]
Catalyst None (or catalytic H⁺)Generally not required, but a drop of acetic acid can accelerate the final dehydration.[8]

References

Technical Support Center: Optimizing Reaction Yield for 4-Methylphthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methylphthalazin-1(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your reaction yields. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.

Introduction to this compound Synthesis

This compound is a heterocyclic compound belonging to the phthalazinone class, which is a significant scaffold in medicinal chemistry due to its diverse biological activities.[1][2][3] The most common and direct synthesis route involves the cyclocondensation of 2-acetylbenzoic acid with hydrazine.[1][4] This reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the desired phthalazinone product.[4] While the reaction is generally robust, several factors can influence the final yield and purity. This guide will address common challenges and provide actionable solutions.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the synthesis of this compound.

Q1: What is the most common starting material and reagent for this synthesis?

The most prevalent and commercially available starting material is 2-acetylbenzoic acid.[4][5] The key reagent that drives the cyclization is hydrazine, typically used in the form of hydrazine hydrate.[4][6]

Q2: I am not getting any product. What are the most likely reasons?

A complete lack of product formation can usually be attributed to a few critical factors:

  • Inactive Hydrazine: Hydrazine hydrate can degrade over time, especially if not stored properly. Ensure you are using a fresh or properly stored supply.

  • Incorrect Stoichiometry: An insufficient amount of hydrazine will lead to incomplete reaction of the starting material. A slight excess of hydrazine hydrate (e.g., 1.1 to 1.2 equivalents) is often recommended.[6][7]

  • Inadequate Reaction Temperature: The cyclization step requires sufficient thermal energy. Ensure the reaction mixture reaches and maintains the reflux temperature of the chosen solvent (e.g., ethanol, ~78 °C).[4]

Q3: My yield is consistently low. What are the key parameters to investigate?

Low yields can be a result of several variables. Consider the following for optimization:

  • Reaction Time: While typical reaction times range from 2-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of maximum conversion.[4][6]

  • Solvent Choice: Ethanol is a commonly used solvent, but other protic solvents can be explored.[1] The solubility of both the starting material and the intermediate is key.

  • Presence of a Base: While not always necessary, the addition of a mild base like triethylamine can sometimes facilitate the reaction.[4]

  • Work-up Procedure: Ensure the product is fully precipitated upon cooling. Washing the crude product with cold ethanol helps remove unreacted starting materials and soluble impurities.[4]

Troubleshooting Guide: Specific Experimental Issues

This section provides a more detailed, problem-oriented approach to troubleshooting common issues encountered during the synthesis.

Problem 1: Formation of a significant amount of a water-soluble byproduct.

Plausible Cause: Incomplete cyclization of the hydrazone intermediate can lead to the formation of 2-acetylbenzoic acid hydrazone, which may have higher water solubility than the final product. Another possibility, especially with excess hydrazine, is the formation of bis-phthalazinone structures.[8]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for water-soluble byproducts.

Detailed Steps:

  • Characterize the Byproduct: Isolate the byproduct from the aqueous filtrate and characterize it using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to confirm its structure.

  • Adjust Reaction Conditions:

    • If the byproduct is the uncyclized hydrazone, prolonging the reflux time or cautiously increasing the reaction temperature can promote the intramolecular cyclization.

    • If a bis-phthalazinone is identified, reduce the equivalents of hydrazine hydrate used in subsequent reactions.

Problem 2: The isolated product is an off-white or yellowish solid with a broad melting point.

Plausible Cause: This indicates the presence of impurities. Common impurities can include unreacted 2-acetylbenzoic acid, residual hydrazine, or side-products from undesired reactions.

Recommended Purification Protocol:

StepProcedureRationale
1. Recrystallization Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol) and allow it to cool slowly.This is a highly effective method for removing most impurities, as they will remain in the mother liquor.
2. Column Chromatography If recrystallization is insufficient, purify the product using silica gel column chromatography with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).This technique separates compounds based on their polarity and is excellent for removing closely related impurities.
3. Washing Thoroughly wash the filtered solid with a cold, non-polar solvent (e.g., cold ethanol or diethyl ether).[4]This removes residual starting materials and other soluble impurities.

Analytical Verification:

  • Melting Point: A pure compound will have a sharp, well-defined melting point.

  • Spectroscopic Analysis: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Problem 3: Difficulty in removing residual hydrazine from the final product.

Plausible Cause: Hydrazine can become trapped within the crystal lattice of the product during precipitation. This is a significant concern in pharmaceutical applications.[9][10]

Mitigation Strategies:

A robust crystallization process is key to controlling residual hydrazine levels. A one-pot, two-step process has been developed to address this issue.[9][10]

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Controlled Crystallization A 2-Acylbenzoic Acid C Acylimidazole Intermediate A->C B 1,1'-Carbonyldiimidazole (CDI) B->C E Controlled Crystallization C->E D Aqueous Hydrazine D->E F Pure Phthalazinone E->F

Caption: A two-step process to control residual hydrazine.[9]

Explanation:

  • Formation of an Activated Intermediate: Reacting the 2-acylbenzoic acid with an activating agent like 1,1'-carbonyldiimidazole (CDI) forms an acylimidazole intermediate.[9]

  • Controlled Reaction and Crystallization: The subsequent reaction of this intermediate with aqueous hydrazine allows for a more controlled crystallization process, which helps to prevent the entrapment of hydrazine in the final product.[9][10]

Key Reaction Parameters and Their Effects

ParameterRecommended RangePotential Issues if DeviatedOptimization Strategy
Hydrazine Hydrate (Equivalents) 1.1 - 1.2<1.0: Incomplete reaction. >1.5: Potential for bis-adduct formation.[8]Titrate the equivalents of hydrazine and monitor the reaction profile by TLC or LC-MS.
Solvent Ethanol, Propanol, Acetic Acid[1][11]Poor solubility of reactants/products; side reactions.Screen different protic solvents to find the optimal balance of solubility and reactivity.
Temperature Reflux (~78°C for Ethanol)[4]Too low: Slow or incomplete cyclization. Too high: Potential for side reactions or solvent loss.Maintain a stable reflux using a condenser and heating mantle with a temperature controller.
Reaction Time 2 - 6 hours[6]Too short: Incomplete reaction. Too long: Potential for product degradation or side reactions.Monitor the reaction progress by TLC until the starting material spot disappears and the product spot intensity is maximized.

Conclusion

The synthesis of this compound is a well-established reaction, but optimizing the yield and purity requires careful attention to several experimental parameters. By understanding the underlying chemical principles and systematically troubleshooting issues as they arise, researchers can consistently achieve high-quality results. This guide provides a framework for addressing common challenges and should serve as a valuable resource for scientists and professionals in the field of drug development and organic synthesis.

References

Technical Support Center: Purification of 4-Methylphthalazin-1(2H)-one by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 4-Methylphthalazin-1(2H)-one via recrystallization. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond generic protocols to offer a framework for rational solvent selection and problem-solving based on the specific physicochemical properties of the target molecule.

I. Understanding the Molecule: this compound

A foundational understanding of the target compound is critical for developing a robust purification strategy.

Structure and Properties:

PropertyValue/InformationSource
IUPAC Name 4-methyl-2H-phthalazin-1-one[1]
Molecular Formula C₉H₈N₂O[2]
Molecular Weight 160.17 g/mol [2]
Appearance Typically a pale yellow or off-white crystalline solidInferred from related compounds
Melting Point 223-224 °C[2]
Aqueous Solubility Very low (7.2 µg/mL at pH 7.4)[1]
General Solubility Sparingly soluble in water; shows better solubility in organic solvents like ethanol and methanol.[3]

The presence of a lactam ring, an aromatic system, and a methyl group gives this compound a moderate polarity. The high melting point suggests a stable crystal lattice, which is advantageous for recrystallization.

Common Impurities: The primary synthesis route involves the cyclocondensation of 2-acetylbenzoic acid with hydrazine hydrate, often in a solvent like ethanol.[1] Therefore, common impurities may include:

  • Unreacted Starting Materials: 2-acetylbenzoic acid and residual hydrazine.

  • Side-Products: Impurities arising from incomplete cyclization or side reactions of hydrazine.

  • Colorimetric Impurities: Often, crude products of this nature can have a yellow or brownish hue due to minor, highly conjugated byproducts.

II. The Recrystallization Workflow: A Step-by-Step Protocol with Rationale

This section details a systematic approach to purifying this compound.

Recrystallization_Workflow cluster_prep Preparation cluster_execution Execution Solvent_Screening 1. Solvent Screening Solvent_Selection 2. Final Solvent Selection Solvent_Screening->Solvent_Selection Identify ideal solvent(s) Dissolution 3. Dissolution Solvent_Selection->Dissolution Proceed with chosen solvent Hot_Filtration 4. Hot Filtration (Optional) Dissolution->Hot_Filtration If insoluble impurities exist Crystallization 5. Crystallization Dissolution->Crystallization If no insoluble impurities Hot_Filtration->Crystallization Cool the clear filtrate Isolation 6. Isolation Crystallization->Isolation Collect crystals Drying 7. Drying Isolation->Drying Remove residual solvent Troubleshooting_Recrystallization P1 Problem: No Crystals Form Upon Cooling C1a Cause: Too much solvent used. P1->C1a C1b Cause: Supersaturation. P1->C1b P2 Problem: Compound 'Oils Out' C2a Cause: Solution is too concentrated, or the compound's melting point is lower than the solvent's boiling point. P2->C2a P3 Problem: Low Recovery of Crystals C3a Cause: Too much solvent used, leaving the product in the mother liquor. P3->C3a C3b Cause: Premature crystallization during hot filtration. P3->C3b P4 Problem: Product is Still Impure C4a Cause: Rapid cooling trapped impurities. P4->C4a C4b Cause: Inappropriate solvent choice that does not differentiate between the product and impurities. P4->C4b S1a Solution: Boil off some solvent to concentrate the solution and re-cool. C1a->S1a S1b Solution: Induce crystallization by scratching the inner wall of the flask or adding a seed crystal. C1b->S1b S2a Solution: Re-heat to dissolve the oil, add more solvent, and cool slowly. Consider a lower boiling point solvent. C2a->S2a S3a Solution: Concentrate the mother liquor and re-cool to obtain a second crop of crystals. C3a->S3a S3b Solution: Use a slight excess of hot solvent and ensure the filtration apparatus is pre-warmed. C3b->S3b S4a Solution: Re-recrystallize the product, ensuring slow and undisturbed cooling. C4a->S4a S4b Solution: Perform solvent screening again. Consider a mixed solvent system for better selectivity. C4b->S4b

References

Technical Support Center: N-Amination of Phthalazinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-amination of phthalazinones. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of functionalizing the phthalazinone scaffold at the nitrogen atom. Phthalazinones are a privileged core in medicinal chemistry, and their N-functionalization is a critical step in the synthesis of many biologically active compounds.[1][2][3][4] However, the journey to the desired N-aminated product is often fraught with challenges, from low yields to unexpected side reactions.

This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome these hurdles. The information presented here is a synthesis of established literature and practical field experience, aimed at providing you with the expertise to confidently and successfully perform your N-amination reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the N-amination of phthalazinones in a question-and-answer format.

Q1: My N-amination reaction is resulting in very low yields or failing completely. What are the likely causes and how can I improve the outcome?

A1: Low yields in phthalazinone N-amination are a common issue and can stem from several factors. Let's break down the potential causes and their solutions.

  • Inadequate Activation of the Phthalazinone: The N-H bond of the phthalazinone lactam is acidic, but often requires deprotonation to become a sufficiently reactive nucleophile for amination.

    • Solution: Ensure you are using a suitable base to deprotonate the phthalazinone. The choice of base is critical and often depends on the aminating agent and reaction conditions. For electrophilic amination, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often effective.[5][6]

  • Poor Reactivity of the Aminating Agent: The choice of aminating agent is paramount. Some reagents may be too sterically hindered or not electrophilic enough to react efficiently with the phthalazinone anion.

    • Solution: Consider using more reactive electrophilic aminating agents. Oxaziridines, for example, have been shown to be effective for the N-amination of various nitrogen-containing heterocycles.[7] For transition metal-catalyzed reactions, such as the Buchwald-Hartwig amination, the choice of amine coupling partner and the catalyst system is crucial.[8][9]

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time all play a significant role in the success of the reaction.

    • Solution: A systematic optimization of reaction conditions is recommended. This can be done by screening different solvents (e.g., DMF, DMSO, THF, dioxane), temperatures, and reaction times. For instance, some reactions may require heating to proceed at a reasonable rate, while others might be sensitive to high temperatures, leading to decomposition.

  • Catalyst Deactivation (for Catalyzed Reactions): In palladium-catalyzed aminations, the catalyst can be deactivated by impurities or side reactions.

    • Solution: Ensure all reagents and solvents are pure and dry. The use of appropriate ligands (e.g., BINAP) is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.[9] The catalyst loading might also need to be optimized; an increase in catalyst loading (e.g., from 5 mol% to 15 mol%) can sometimes improve yields.[9]

Q2: I am observing the formation of a significant amount of an O-aminated byproduct. How can I favor N-amination over O-amination?

A2: The formation of O-aminated byproducts is a classic problem in the functionalization of phthalazinones and is due to the inherent lactam-lactim tautomerism of the phthalazinone ring.[9] The lactim tautomer has a nucleophilic oxygen atom that can compete with the nitrogen atom for the aminating agent.

Here's how you can promote N-amination:

  • Choice of Base and Solvent: The equilibrium between the lactam and lactim tautomers can be influenced by the reaction conditions.

    • Solution: The use of a strong, non-coordinating base in a polar aprotic solvent like DMF or DMSO generally favors the formation of the N-anion. This is because the charge is more localized on the nitrogen atom in these solvents.

  • Steric Hindrance: The steric environment around the nitrogen and oxygen atoms can be exploited to favor N-amination.

    • Solution: Using a bulkier aminating agent may preferentially react at the less sterically hindered nitrogen atom.

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction may be under kinetic control, favoring the formation of the N-aminated product, which is often the kinetic product.

    • Solution: Try running the reaction at a lower temperature. This may slow down the reaction rate, but it can significantly improve the selectivity for N-amination.

The following diagram illustrates the lactam-lactim tautomerism that leads to competing N- and O-amination.

G cluster_0 Lactam-Lactim Tautomerism cluster_1 Reaction Pathways Lactam Lactam Tautomer (N-Nucleophile) Lactim Lactim Tautomer (O-Nucleophile) Lactam->Lactim Tautomerization NAmination Desired N-Aminated Product Lactam->NAmination N-Amination Lactim->Lactam OAmination O-Aminated Byproduct Lactim->OAmination AminatingAgent Electrophilic Aminating Agent (E-NHR)

Caption: Competing N- and O-amination pathways due to lactam-lactim tautomerism.

Q3: My starting phthalazinone is poorly soluble in the reaction solvent. What can I do?

A3: Poor solubility of the starting material is a common practical issue that can hinder reaction kinetics and lead to incomplete conversion.

  • Solvent Screening:

    • Solution: A thorough screening of solvents is the first step. Polar aprotic solvents like DMF, DMSO, NMP, or DMAc are often good choices for dissolving polar heterocyclic compounds like phthalazinones. You may also consider solvent mixtures.

  • Use of Phase-Transfer Catalysts:

    • Solution: If your reaction involves a biphasic system or if the deprotonated phthalazinone salt is insoluble, a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) or 18-crown-6 can be beneficial. The PTC helps to shuttle the phthalazinone anion into the organic phase where it can react with the aminating agent.[7]

  • Temperature Adjustment:

    • Solution: Gently heating the reaction mixture can sometimes be enough to dissolve the starting material. However, be mindful of the thermal stability of your reagents and products.

Frequently Asked Questions (FAQs)

Q: What are the primary methods for the N-amination of phthalazinones?

A: There are two main strategies for the N-amination of phthalazinones:

  • Electrophilic Amination: This is a common method that involves the deprotonation of the phthalazinone with a base to form a nucleophilic N-anion, which then reacts with an electrophilic aminating agent. Examples of electrophilic aminating agents include:

    • O-acyl hydroxylamines

    • Oxaziridines[7]

    • Chloramine

  • Transition Metal-Catalyzed Amination (Buchwald-Hartwig Type): This powerful method is used for forming N-aryl and N-alkyl bonds. It typically involves the palladium-catalyzed cross-coupling of a halo-phthalazinone (usually a 4-bromophthalazinone) with an amine.[8][9] This method is particularly useful for introducing a wide range of amino groups with good functional group tolerance.

Q: What is the general mechanism for the palladium-catalyzed N-amination of a 4-bromophthalazinone?

A: The generally accepted mechanism for the Buchwald-Hartwig amination of a 4-bromophthalazinone involves a catalytic cycle with a palladium(0) complex. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 4-bromophthalazinone to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The desired N-aminated phthalazinone is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst.

The following diagram illustrates this catalytic cycle:

G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Br Phthalazinone-Pd(II)-Br Complex OxAdd->PdII_Br AmineCoord Amine Coordination & Deprotonation PdII_Br->AmineCoord PdII_Amido Phthalazinone-Pd(II)-Amido Complex AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 NAminatedProduct N-Aminated Phthalazinone RedElim->NAminatedProduct Product Bromophthalazinone 4-Bromophthalazinone Bromophthalazinone->OxAdd Amine Amine (R2NH) Amine->AmineCoord

Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-amination of 4-bromophthalazinone.

Q: How do I choose the right base for my N-amination reaction?

A: The choice of base is critical and depends on the pKa of the phthalazinone N-H and the specific reaction conditions.

BasepKa of Conjugate AcidCommon SolventsTypical Applications & Considerations
Potassium Carbonate (K₂CO₃)~10.3DMF, AcetonitrileA mild base, suitable for alkylations with reactive electrophiles. May not be strong enough for less acidic phthalazinones.
Sodium Hydride (NaH)~36THF, DMFA strong, non-nucleophilic base. Good for generating the N-anion for reaction with less reactive electrophilic aminating agents.
Potassium tert-Butoxide (KOtBu)~19THF, t-Butanol, DioxaneA strong, sterically hindered base. Often used in palladium-catalyzed aminations to facilitate deprotonation of the amine.[8]
Cesium Carbonate (Cs₂CO₃)~10.3Toluene, DioxaneOften used in palladium-catalyzed reactions. Its solubility and the nature of the cesium cation can be beneficial.

Experimental Protocol: Palladium-Catalyzed N-Arylation of 4-Bromophthalazinone

This protocol is a general guideline for the Buchwald-Hartwig amination of a 4-bromophthalazinone with an aniline derivative.

Materials:

  • 4-Bromophthalazinone

  • Aniline derivative

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-bromophthalazinone (1.0 equiv.), Cs₂CO₃ (1.4 equiv.), and Xantphos (0.02 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Add the aniline derivative (1.2 equiv.), Pd₂(dba)₃ (0.01 equiv.), and anhydrous toluene.

  • Reaction: Heat the reaction mixture to 100-110 °C with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite, washing with ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Self-Validation:

  • TLC/LC-MS Monitoring: The disappearance of the starting materials and the appearance of the product spot/peak should be observed.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

References

Technical Support Center: Enhancing the Aqueous Solubility of 4-Methylphthalazin-1(2H)-one for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 4-Methylphthalazin-1(2H)-one. This guide is designed to provide in-depth, practical solutions to one of the most common challenges encountered during in-vitro and in-vivo studies: the compound's low aqueous solubility. As a heterocyclic organic compound with significant potential in medicinal chemistry, particularly in oncology research, ensuring its proper solubilization is critical for obtaining accurate and reproducible results in biological assays.[1][2][3]

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a structured question-and-answer format. We will delve into the causality behind experimental choices, offering scientifically grounded protocols to systematically improve the solubility of this compound for your research needs.

I. Understanding the Challenge: Physicochemical Properties of this compound

Before troubleshooting, it is essential to understand the inherent properties of the compound that contribute to its poor solubility.

PropertyValue/DescriptionImplication for Solubility
Molecular Formula C₉H₈N₂O[2][4]A relatively small molecule, but its fused ring structure contributes to its hydrophobicity.
Molecular Weight 160.17 g/mol [2][4]
Melting Point 223-224 °C[4]High melting point suggests a stable crystal lattice, which can make it difficult to dissolve.
Aqueous Solubility 7.2 µg/mL (at pH 7.4)[2]This is very low and will likely be insufficient for most biological assays which often require concentrations in the micromolar range.
Predicted pKa 12.32 ± 0.40[4]The molecule is a very weak acid. The amide N-H is the most likely site of deprotonation.
Solvent Solubility Sparingly soluble in water; soluble in polar organic solvents like DMSO and DMF.[1]This provides a starting point for creating stock solutions, but the challenge lies in maintaining solubility upon dilution into aqueous assay buffers.

II. Frequently Asked Questions & Troubleshooting Guide

FAQ 1: My initial stock of this compound in DMSO precipitates when I dilute it into my aqueous cell culture medium. What's happening and how can I fix it?

This is a classic problem of a poorly soluble compound "crashing out" of solution. Dimethyl sulfoxide (DMSO) is an excellent organic solvent capable of dissolving a wide array of organic materials, including this compound.[5] However, when a concentrated DMSO stock is diluted into a predominantly aqueous environment like cell culture media or phosphate-buffered saline (PBS), the solvent polarity changes dramatically. The compound is no longer soluble in the new, highly aqueous environment and precipitates.

Troubleshooting Workflow:

start Precipitation upon dilution of DMSO stock step1 Is the final DMSO concentration in the assay >0.5%? start->step1 step2 Reduce DMSO stock concentration and/or increase final volume to keep DMSO ≤0.5%. step1->step2 Yes step3 Does precipitation persist? step1->step3 No step2->step3 step4 Explore co-solvent systems. step3->step4 Yes end end step3->end No, problem solved. step5 Consider alternative solubilization strategies (pH, cyclodextrins, surfactants). step4->step5

Caption: Decision workflow for addressing precipitation issues.

Solutions:

  • Optimize DMSO Concentration: Many cell lines can tolerate DMSO up to 0.5% (v/v) without significant toxicity. However, it is always best to determine the tolerance of your specific cell line. Aim for the lowest possible final DMSO concentration.

    • Protocol: Prepare a less concentrated stock solution in DMSO. For example, instead of a 100 mM stock, try a 10 mM stock. This will require a larger volume to be added to your assay, but the final DMSO concentration will be lower.

  • Utilize Co-solvents: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of nonpolar compounds.[][7][8][9]

    • Recommended Co-solvents: Polyethylene glycol 400 (PEG 400), propylene glycol, and ethanol are commonly used.[8][9]

    • Experimental Protocol: Preparing a Co-solvent Formulation

      • Prepare a stock solution of this compound in 100% DMSO.

      • Create a series of co-solvent systems. A good starting point is a 1:1 mixture of DMSO and PEG 400. Other ratios can be explored.

      • Dissolve the compound in the co-solvent mixture.

      • Perform serial dilutions of this new stock into your aqueous buffer, observing for any precipitation.

      • Important: Always run a vehicle control with the same final concentration of the co-solvent mixture to ensure it does not affect the biological assay.

FAQ 2: Can I use pH adjustment to improve the solubility of this compound?

Adjusting the pH can be a very effective technique for compounds with ionizable groups.[][10][11] According to its predicted pKa of ~12.3, this compound is a very weak acid.[4] This means that at physiological pH (~7.4), the molecule will be predominantly in its neutral, less soluble form. To significantly increase its solubility through deprotonation, you would need to raise the pH to a level that is likely incompatible with most biological assays.

Recommendation: While pH adjustment is a powerful tool, it is likely not a viable primary strategy for this compound in standard biological systems due to its high pKa. It could potentially be used in combination with other methods for in-vitro experiments that do not involve live cells, but care must be taken to ensure the pH change does not affect the compound's stability or activity.

FAQ 3: I have heard about using cyclodextrins. How do they work and are they suitable for my experiments?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][13] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and presenting a hydrophilic exterior to the aqueous solvent, thereby enhancing solubility and stability.[14][15]

Workflow for Using Cyclodextrins:

start Select Cyclodextrin step1 Prepare aqueous cyclodextrin solution (e.g., 10% w/v HP-β-CD). start->step1 step2 Add this compound powder directly to the solution. step1->step2 step3 Mix thoroughly (vortex, sonicate, or stir overnight) to form the inclusion complex. step2->step3 step4 Filter through a 0.22 µm filter to remove any undissolved compound. step3->step4 step5 Determine the concentration of the solubilized compound via UV-Vis spectroscopy or HPLC. step4->step5

Caption: Experimental workflow for cyclodextrin-based solubilization.

Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.

Experimental Protocol: Solubilization with HP-β-CD

  • Preparation of Cyclodextrin Solution: Prepare a 10% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS).

  • Complex Formation: Add an excess of solid this compound to the HP-β-CD solution.

  • Equilibration: Stir or shake the mixture at room temperature for 24-48 hours to ensure the formation of the inclusion complex reaches equilibrium. Gentle heating can sometimes expedite this process, but a stability check of the compound at elevated temperatures is recommended.

  • Removal of Undissolved Compound: Centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) and filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Concentration Determination: The concentration of the solubilized compound in the clear filtrate should be determined analytically using a validated HPLC method or UV-Vis spectroscopy with a standard curve.

  • Assay Dilution: Use this solubilized stock for your biological assays. Remember to include a vehicle control with the same concentration of HP-β-CD.

Cyclodextrin TypeKey Features
α-Cyclodextrin Smaller cavity, may not be suitable for the phthalazinone ring system.
β-Cyclodextrin Moderate cavity size, but lower aqueous solubility.
γ-Cyclodextrin Larger cavity size.
HP-β-CD High aqueous solubility and low toxicity, making it a preferred choice for in-vitro and in-vivo studies.[12]
SBE-β-CD (Captisol®) High aqueous solubility and a good safety profile.
FAQ 4: Are surfactants a viable option for solubilizing this compound?

Yes, surfactants can be very effective. Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles in aqueous solutions.[16][17] The hydrophobic core of these micelles can encapsulate poorly soluble compounds, increasing their apparent water solubility.[18]

Commonly Used Surfactants in Biological Assays:

  • Polysorbate 80 (Tween® 80): A non-ionic surfactant widely used in pharmaceutical formulations.

  • Polysorbate 20 (Tween® 20): Similar to Polysorbate 80 but with a shorter fatty acid chain.

  • Cremophor® EL: A polyethoxylated castor oil, effective but should be used with caution due to potential biological effects.

Experimental Protocol: Solubilization using Surfactants

  • Prepare Surfactant Solutions: Create a series of aqueous solutions with varying concentrations of a surfactant (e.g., 0.1%, 0.5%, and 1% Tween® 80 in PBS).

  • Dissolution: Add an excess of this compound to each surfactant solution.

  • Equilibration: Mix thoroughly and allow to equilibrate for several hours. Sonication can aid in dispersing the compound.

  • Clarification and Concentration Measurement: As with the cyclodextrin method, centrifuge and filter the solutions, followed by determining the concentration of the solubilized compound.

  • Toxicity and Interference Check: It is crucial to test the chosen surfactant concentration for any cytotoxic effects or interference with the assay readout in your specific experimental system.

III. Summary of Recommended Approaches

MethodAdvantagesDisadvantagesBest For
Co-solvents (e.g., DMSO/PEG 400) Simple to prepare; effective for many compounds.[7][8]Potential for solvent toxicity at higher concentrations; risk of precipitation upon high dilution.Initial screening and in-vitro assays where final solvent concentrations can be kept low (<1%).
pH Adjustment Simple and cost-effective.[][10]Not suitable for this compound in biological systems due to its high pKa.Limited to non-cellular, in-vitro assays where high pH is tolerated.
Cyclodextrins (e.g., HP-β-CD) Low toxicity; can improve stability; forms a true solution.[12][13][15]Can be more expensive; requires an equilibration step; potential for the cyclodextrin itself to have biological effects.In-vitro and in-vivo studies requiring higher concentrations and a true solution.
Surfactants (e.g., Tween® 80) Highly effective at increasing apparent solubility; widely used in formulations.[17][18]Potential for cell toxicity and assay interference; forms a micellar solution, not a true solution.[19]In-vitro assays, but requires careful validation of vehicle controls.

By systematically applying these troubleshooting strategies and understanding the underlying principles of solubility enhancement, researchers can overcome the challenges posed by this compound and confidently proceed with their biological investigations.

IV. References

  • BOC Sciences. pH Adjustment and Co-Solvent Optimization. --INVALID-LINK--

  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules. --INVALID-LINK--

  • Ijap, S. S. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Applied Pharmaceutical Research. --INVALID-LINK--

  • Todkar, S. S., et al. (2024). cyclodextrin in novel formulations and solubility enhancement techniques: a review. International Journal of Applied Pharmaceutics. --INVALID-LINK--

  • Pharma Contrive. (2024). Co-solvency and anti-solvent method for the solubility enhancement. --INVALID-LINK--

  • Nanavati, B., et al. (2024). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. ACS Omega. --INVALID-LINK--

  • Wikipedia. Cosolvent. --INVALID-LINK--

  • Autechaux. (2024). Enhancing Drug Solubility: The Role of Cyclodextrin Derivatives. --INVALID-LINK--

  • Patel, H., et al. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Biomedical and Pharmacology Journal. --INVALID-LINK--

  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. --INVALID-LINK--

  • Zhang, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. --INVALID-LINK--

  • WuXi AppTec. (2024). How to Improve the Bioavailability of Poorly Water-Soluble Compounds?. --INVALID-LINK--

  • Singh, A., et al. (2017). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. --INVALID-LINK--

  • BenchChem. An In-depth Technical Guide to 2-Amino-4-methylphthalazin-1(2H)-one: Synthesis, Properties, and Biological Significance. --INVALID-LINK--

  • Al-Subaiyel, A. M., et al. (2024). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals. --INVALID-LINK--

  • Al-Shdefat, R., et al. (2024). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Pharmaceuticals. --INVALID-LINK--

  • ChemicalBook. This compound. --INVALID-LINK--

  • Smolecule. Buy this compound | 5004-48-8. --INVALID-LINK--

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. --INVALID-LINK--

  • Das, P., et al. (2018). Biosurfactants: A New Pharmaceutical Additive for Solubility Enhancement. Journal of Pharmaceutical Sciences & Research. --INVALID-LINK--

  • Kumar, V., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. --INVALID-LINK--

  • Aragen Life Sciences. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. --INVALID-LINK--

  • ChemicalBook. 51334-85-1((4-METHYLPHENYL)-1-(2H)-PHTHALAZINONE) Product Description. --INVALID-LINK--

  • Kumar, A., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. --INVALID-LINK--

  • Cilibrizzi, A., et al. (2020). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules. --INVALID-LINK--

  • Slideshare. solubility enhancement -by pH change & complexation. --INVALID-LINK--

  • International Journal of Pharmaceutical Sciences and Research. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. --INVALID-LINK--

  • In-Pharma Technologist. (2025). Solubility enhancement strategies for poorly water-soluble drugs in solid dispersions. --INVALID-LINK--

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. --INVALID-LINK--

  • Wiggers, F. T., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. SLAS DISCOVERY: Advancing Life Sciences R&D. --INVALID-LINK--

  • ResearchGate. 1 H NMR spectra of compounds 4h and 5h in DMSO-d 6 in the region of 3.5-8.8 ppm. --INVALID-LINK--

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. --INVALID-LINK--

  • BOC Sciences. CAS 57353-93-2 4-(4-Methoxyphenyl)-1-(2H)-phthalazinone. --INVALID-LINK--

References

4-Methylphthalazin-1(2H)-one stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Methylphthalazin-1(2H)-one

A Guide to Ensuring Compound Integrity in Research Applications

Welcome to the technical support guide for this compound (CAS No: 5004-48-8). As a key heterocyclic building block in medicinal chemistry and materials science, the stability of this compound is paramount to achieving reproducible and reliable experimental outcomes.[1] This guide provides field-proven insights and protocols to address common questions and troubleshoot issues related to its storage, handling, and stability.

Frequently Asked Questions (FAQs) on Stability & Storage

This section addresses the most common inquiries regarding the day-to-day handling and storage of this compound.

Question 1: What are the ideal storage conditions for solid this compound?

Answer: For long-term stability, solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[2][3] Several suppliers recommend storage at room temperature.[4] The key is to minimize exposure to atmospheric moisture and air. For enhanced stability, especially for reference-grade material, storage under an inert gas like argon or nitrogen is recommended, as some safety data sheets indicate the compound may be air-sensitive and hygroscopic.[5]

Question 2: How should I store solutions of this compound?

Answer: Once dissolved in a solvent, the compound may be more susceptible to degradation. The stability of the solution is highly dependent on the solvent used, concentration, and storage conditions.

  • Solvent Choice: Use anhydrous, high-purity solvents. Protic solvents may participate in undesired reactions over time.

  • Temperature: Store solutions at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the compound. It is best practice to aliquot the stock solution into single-use volumes.

  • Atmosphere: If possible, purge the headspace of the vial with an inert gas before sealing to prevent oxidation.

Question 3: Is this compound sensitive to light?

Answer: While specific photostability data for this compound is not extensively published, heterocyclic aromatic compounds can be sensitive to UV light. As a precautionary measure, it is best practice to store both the solid compound and its solutions in amber vials or containers wrapped in aluminum foil to protect them from light.

Question 4: What is the expected shelf-life of the compound?

Answer: When stored correctly in its solid form in a sealed container, this compound is chemically stable under standard ambient conditions and should remain viable for years.[5][6] However, the effective shelf-life in a research setting depends heavily on handling practices. Each time the container is opened, the compound is exposed to air and moisture. For solutions, the shelf-life is significantly shorter and should be determined empirically, ideally not exceeding a few months even at -80°C without re-validation of purity.

Troubleshooting Guide: Addressing Stability-Related Issues

Encountering unexpected results? This guide helps you diagnose if compound stability is the root cause.

Observed Issue Potential Stability-Related Cause Recommended Action
Compound Discoloration (e.g., yellowing) Oxidation of the phthalazinone ring or impurities. The fused ring system can be susceptible to oxidative reactions.[1]Confirm purity using HPLC-UV or LC-MS. If impurities are detected, purify the compound if possible or procure a new batch. Ensure future storage is under an inert atmosphere.[5]
Inconsistent Biological Activity / Assay Results Partial degradation of the compound, leading to a lower effective concentration. This can be caused by improper storage (e.g., moisture, air exposure) or repeated freeze-thaw cycles of stock solutions.Prepare a fresh stock solution from solid material. Perform a dose-response curve to check for expected activity. Run a stability check on your stock solution (see protocol below).
Poor Solubility or Precipitate in Stock Solution Could indicate degradation into less soluble byproducts or slow reaction with the solvent. Some heterocyclic compounds can undergo polymerization in acidic conditions.[7]Attempt to re-dissolve by gentle warming and sonication. If it does not dissolve, the solution is likely compromised. Discard and prepare a fresh solution. Ensure the solvent is anhydrous and high-purity.
Appearance of New Peaks in Analytical Data (HPLC, LC-MS, NMR) Chemical degradation. The phthalazinone structure has reactive sites, including nitrogen atoms that can undergo nucleophilic substitution.[1] Exposure to moisture could lead to hydrolysis.Characterize the new peaks if possible to understand the degradation pathway. Discard the current batch and obtain a fresh one. Review and tighten handling and storage protocols.
Troubleshooting Workflow Diagram

This decision tree can help systematically diagnose issues that may be related to compound stability.

G start Inconsistent or Unexpected Experimental Results check_purity 1. Verify Compound Purity (e.g., via HPLC, LC-MS) start->check_purity purity_ok Purity Confirmed (>98%) check_purity->purity_ok  Pass purity_bad Degradation/Impurity Detected check_purity->purity_bad  Fail check_storage 2. Review Storage & Handling - Stored under inert gas? - Protected from light? - Correct temperature? purity_ok->check_storage action_new_lot ACTION: Procure new compound lot. Implement stricter storage. purity_bad->action_new_lot storage_ok Protocols Followed check_storage->storage_ok  Yes storage_bad Protocol Deviation Identified check_storage->storage_bad  No check_exp 3. Examine Experimental Parameters (Non-Compound Related Issues) storage_ok->check_exp action_correct_storage ACTION: Correct storage/handling protocol immediately. storage_bad->action_correct_storage action_re_run ACTION: Prepare fresh stock solution. Re-run critical experiment. action_correct_storage->action_re_run

Caption: Troubleshooting Decision Tree for Compound Stability Issues.

Experimental Protocol: Basic Stability Assessment of a Stock Solution

This protocol provides a self-validating system to assess the stability of your this compound stock solution under your specific laboratory conditions.

Objective: To determine the rate of degradation of a 10 mM stock solution in DMSO when stored at different temperatures over 4 weeks.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Amber HPLC vials with septa caps

  • Calibrated analytical balance and pipettes

  • HPLC system with a C18 column and UV detector

Methodology:

  • Stock Solution Preparation (Time = 0):

    • Accurately weigh 1.602 mg of this compound (MW: 160.17 g/mol ).

    • Dissolve in 1.0 mL of anhydrous DMSO to create a 10 mM stock solution. Mix thoroughly until fully dissolved.

    • Immediately take a 10 µL aliquot, dilute it to 1 mL with your mobile phase (e.g., 50:50 Acetonitrile:Water), and analyze it via HPLC. This is your T=0 reference . Record the peak area and purity.

  • Aliquoting for Stability Study:

    • Dispense 50 µL aliquots of the remaining stock solution into separate, clearly labeled amber HPLC vials.

    • Prepare 3 vials for each storage condition.

    • Condition A: Room Temperature (protected from light)

    • Condition B: 4°C

    • Condition C: -20°C

  • Time-Point Analysis:

    • At each time point (e.g., Day 3, Week 1, Week 2, Week 4), remove one vial from each storage condition.

    • Allow the frozen vials to thaw completely to room temperature before opening.

    • Prepare the sample for HPLC analysis exactly as done for the T=0 reference.

    • Analyze via HPLC using the identical method (column, mobile phase, flow rate, detection wavelength).

  • Data Analysis:

    • Calculate the percent purity of the main peak at each time point.

    • Normalize the peak area of this compound at each time point against the T=0 peak area.

    • Relative Stability (%) = (Peak Area at T=x / Peak Area at T=0) * 100

    • Plot the Relative Stability (%) vs. Time for each condition. A significant drop (>5-10%) indicates meaningful degradation.

Workflow for Compound Handling and Stability Testing

Caption: Recommended Workflow for Handling and Stability Verification.

References

Phthalazinone Synthesis Scale-Up: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Phthalazinone Synthesis Scale-Up. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning phthalazinone synthesis from the laboratory bench to pilot plant or manufacturing scale. My aim is to provide not just solutions, but a deep, mechanistic understanding of the challenges you may face, grounded in extensive field experience and established chemical principles.

The synthesis of the phthalazinone core, a privileged scaffold in medicinal chemistry, is most commonly achieved via the condensation of a 2-acylbenzoic acid or a related derivative with hydrazine.[1][2] While straightforward on a gram scale, this reaction presents significant challenges at scale, primarily related to thermal safety, reaction control, and product purity.[3][4] This guide is structured in a question-and-answer format to directly address the critical issues that can arise during this transition.

Section 1: Reaction Initiation and Exotherm Control

The condensation reaction with hydrazine is notoriously exothermic.[5][6] Failure to manage this exotherm is the most critical safety and quality issue during scale-up, as it can lead to thermal runaway, side product formation, and decomposition.[3]

Q1: My reaction experiences a dangerous temperature spike upon hydrazine addition, which I didn't see on the lab scale. What's happening and how do I control it?

A1: This is a classic problem of heat accumulation versus heat removal, which is fundamentally different at scale. The core issue is the deteriorating surface-area-to-volume ratio as you increase reactor size.[3] A small lab flask has a large surface area relative to its volume, allowing for efficient heat dissipation to the environment. A large reactor has a much smaller surface area relative to its volume, making it far less efficient at removing heat.

Causality:

  • Heat Generation Rate > Heat Removal Rate: At scale, you are adding a larger total volume of hydrazine. Even with a slow addition rate, the total heat generated can quickly overwhelm the reactor jacket's cooling capacity.[7]

  • Poor Mixing: Inadequate agitation in a large vessel can create localized "hot spots" where the hydrazine concentration is high, leading to a rapid, localized exotherm that temperature probes may not immediately detect.[4]

  • Acidic Catalysis: The presence of acidic byproducts (e.g., HCl if using a hydrazine salt) can catalyze the condensation and subsequent decomposition, significantly increasing the rate of heat evolution.[5][6]

Troubleshooting Protocol:

  • Perform Reaction Calorimetry: Before any scale-up, use a tool like a Reaction Calorimeter (RC1) or Differential Scanning Calorimetry (DSC) to determine the total heat of reaction (ΔHrxn) and the maximum temperature of the synthesis reaction (MTSR). This data is non-negotiable for safe scale-up.[4][5]

  • Control Addition Rate: The addition of hydrazine should be subsurface and controlled at a rate where the reaction temperature can be maintained steadily. This is known as operating under "reaction control" rather than "addition control."[3]

  • Use a Co-solvent or Slurry: Adding the hydrazine as a solution in the reaction solvent can help buffer the initial exotherm.

  • Consider Base Addition: For reactions that generate acidic byproducts, the addition of a mild inorganic base, like sodium acetate, can quench the acid and increase the onset temperature of decomposition, providing a wider safety margin.[5][6]

Section 2: Yield, Purity, and Side Reactions

Achieving high yield and purity at scale requires a deeper understanding of reaction kinetics and potential impurity-forming pathways.

Q2: My final product yield is significantly lower on a kilogram scale compared to my lab results, and I'm seeing several new impurities on my HPLC. What are the likely causes?

A2: Lower yields and new impurities at scale often point towards issues with mixing, temperature homogeneity, or prolonged reaction times.

Causality & Troubleshooting:

Potential Cause Mechanistic Explanation Recommended Action & Rationale
Poor Mixing / Mass Transfer Limitation In a large reactor, reactants may not be homogeneously mixed. This can lead to areas of high starting material concentration and low reagent concentration, slowing the reaction, and areas of high reagent concentration, promoting side reactions.[4]Optimize Agitation: Switch from a simple anchor stirrer to a pitched-blade turbine or impeller designed for better top-to-bottom mixing. Calculate and maintain a consistent impeller tip speed between scales to approximate mixing efficiency.
Temperature Gradients Inefficient jacket cooling can create temperature gradients where the bulk of the reactor is at the setpoint, but the core is significantly hotter. This can accelerate decomposition or side reactions, such as over-nitration if nitro groups are present.[3]Install Baffles: Baffles in the reactor will improve turbulence and break up vortices, ensuring more uniform heat distribution. Verify Probe Placement: Ensure temperature probes are placed to reflect the true bulk temperature, not just the temperature near the reactor wall.
Incomplete Reaction The reaction may appear complete by TLC, but more sensitive HPLC analysis at scale reveals unreacted starting material. This is often due to the previously mentioned mass transfer limitations.PAT-Guided Reaction Monitoring: Utilize Process Analytical Technology (PAT) like in-situ IR or Raman spectroscopy to track the disappearance of starting materials and the appearance of the product in real-time. This provides a true kinetic profile of the reaction at scale.[8]
Hydrazine Impurities Residual hydrazine in the final product is a common process impurity and a safety concern. It can become trapped or "entrained" within the product crystals during a rapid crystallization.[8]Develop a Robust Crystallization: A controlled cooling profile during crystallization is critical. A slower cool-down allows for more selective crystal growth, excluding impurities. Consider an anti-solvent addition or seeding strategy to control particle size and morphology.[8]

Section 3: Work-up and Product Isolation

Issues during work-up and isolation are often mechanical or physical in nature and become more pronounced at larger scales.

Q3: My product is difficult to filter and dry at scale. It was a fine crystalline powder in the lab, but now it's a dense, slow-filtering solid. Why?

A3: This is almost always a result of changes in crystallization and precipitation conditions between the lab and the plant. Rapid precipitation or "crashing out" of the product, often caused by adding an anti-solvent too quickly or cooling too fast, leads to the formation of very small, non-uniform particles that can blind the filter cloth.

Troubleshooting Protocol: Crystallization Development

  • Determine Metastable Zone Width (MSZW): This experiment identifies the temperature range where the solution is supersaturated but crystallization has not yet occurred. Operating within this zone allows for controlled crystal growth rather than spontaneous nucleation.

  • Implement a Seeding Strategy: Introduce a small quantity of pure product crystals at a specific temperature within the MSZW. This encourages the dissolved product to crystallize onto the seeds, resulting in larger, more uniform, and easily filterable particles.

  • Control Cooling/Anti-solvent Addition: A linear and slow cooling profile or a controlled rate of anti-solvent addition is crucial. This maintains a steady level of supersaturation, favoring growth on existing crystals over the formation of new, fine particles.

Section 4: Process Safety Management

Beyond thermal hazards, handling reagents like hydrazine at scale requires stringent safety protocols.

Q4: What are the key safety considerations I need to implement when handling kilograms of hydrazine hydrate?

A4: Hydrazine is toxic, corrosive, and can decompose energetically, especially in the presence of acids or metal catalysts.[5][9] A comprehensive safety review is mandatory.

Key Safety Protocols:

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, splash goggles, a face shield, and a lab coat.[9][10]

  • Ventilation: All transfers and reactions should be conducted in a well-ventilated area, preferably within a fume hood or a contained charging system.[9]

  • Material Compatibility: Ensure all reactors, transfer lines, and equipment are made of compatible materials (e.g., stainless steel, glass, Teflon). Avoid contact with incompatible metals like copper or brass, which can catalyze decomposition.

  • Spill Management: Have a spill kit ready containing an absorbent material. For small spills, dampen the solid with a solvent like ethanol before sweeping it up.[11]

  • Emergency Quench Procedure: Identify and validate a quenching agent (e.g., a weak acid or an oxidizing agent like sodium hypochlorite, used with extreme caution) that can quickly neutralize unreacted hydrazine in an emergency. This procedure must be tested at a small scale first.

Visualizations & Workflows

General Troubleshooting Workflow

This diagram outlines a logical approach to diagnosing and solving scale-up issues.

G A Problem Observed at Scale (e.g., Low Yield, Exotherm) B Analyze Scale-Dependent Variables A->B C Heat Transfer (Surface Area:Volume) B->C D Mass Transfer (Mixing & Agitation) B->D E Kinetics & Reaction Time B->E F Propose Hypothesis (e.g., 'Poor mixing causes side product X') C->F D->F E->F G Design Lab-Scale Diagnostic Experiment (e.g., Vary stir speed, mimic plant addition) F->G H Implement & Verify Solution at Scale (e.g., Install baffles, modify addition profile) G->H I Update Master Batch Record H->I

Caption: A systematic workflow for troubleshooting phthalazinone scale-up issues.

Simplified Phthalazinone Synthesis & Key Control Points

This diagram shows a typical reaction and highlights critical parameters for scale-up.

G cluster_reactants Reactants cluster_process Reaction Vessel A 2-Formylbenzoic Acid (or derivative) C Condensation Reaction A->C B Hydrazine Hydrate B->C Control Point 1: Addition Rate & Temp. (Exotherm Management) D Phthalazinone Product (in solution) C->D Control Point 2: Mixing & Reaction Time (Purity & Yield) E Crystallization / Isolation D->E Control Point 3: Cooling Profile & Seeding (Particle Size & Purity) F Final Product E->F

Caption: Key control points in a typical phthalazinone synthesis process.

References

avoiding impurities in the synthesis of 4-Methylphthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Methylphthalazin-1(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in scientific principles to help you optimize your reaction conditions, minimize impurities, and achieve high-purity this compound.

I. Understanding the Synthesis: Reaction Mechanism and Potential Pitfalls

The most common and direct route to synthesizing this compound is the cyclocondensation reaction between 2-acetylbenzoic acid and hydrazine.[1] This reaction proceeds through a two-step mechanism:

  • Hydrazone Formation: The initial step involves the nucleophilic attack of a nitrogen atom from hydrazine on the keto-carbonyl carbon of 2-acetylbenzoic acid, forming a hydrazone intermediate.

  • Intramolecular Cyclization: The terminal nitrogen of the hydrazone then undergoes an intramolecular nucleophilic attack on the carboxylic acid carbonyl group, followed by dehydration to yield the stable, bicyclic this compound.[1]

While this synthesis is generally robust, several factors can influence the reaction's efficiency and the purity of the final product. Understanding these potential pitfalls is the first step toward avoiding them.

Reaction_Mechanism 2-Acetylbenzoic_Acid 2-Acetylbenzoic Acid Hydrazone_Intermediate Hydrazone Intermediate 2-Acetylbenzoic_Acid->Hydrazone_Intermediate Nucleophilic attack -H2O Hydrazine Hydrazine (H2N-NH2) Hydrazine->Hydrazone_Intermediate This compound This compound Hydrazone_Intermediate->this compound Intramolecular Cyclization -H2O

Caption: General reaction scheme for the synthesis of this compound.

II. Frequently Asked Questions (FAQs)

This section addresses common questions and issues that may arise during the synthesis of this compound.

Q1: My reaction yield is low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the reflux period. The addition of a catalytic amount of a weak acid, such as glacial acetic acid, can facilitate the initial hydrazone formation.[2]

  • Suboptimal Reaction Temperature: The reaction may require a specific temperature to proceed efficiently.

    • Solution: Ensure the reaction mixture is refluxing at the appropriate temperature for the solvent used (e.g., ethanol ~78°C).

  • Purity of Starting Materials: Impurities in the 2-acetylbenzoic acid or hydrazine hydrate can interfere with the reaction.

    • Solution: Use high-purity starting materials. It is advisable to use freshly opened or properly stored hydrazine hydrate, as it can degrade over time.

Q2: I am observing significant amounts of unreacted 2-acetylbenzoic acid in my crude product. How can I address this?

A2: The presence of unreacted 2-acetylbenzoic acid is a common issue and can often be resolved by adjusting the stoichiometry of the reactants.

  • Insufficient Hydrazine: An inadequate amount of hydrazine will result in incomplete conversion of the starting material.

    • Solution: While a 1:1 molar ratio is theoretically required, using a slight excess of hydrazine hydrate (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion.[3][4] However, a large excess should be avoided as it can complicate purification.

  • Work-up Procedure: The work-up procedure may not be effectively removing the acidic starting material.

    • Solution: After the reaction, quenching with a mild base such as a saturated aqueous solution of sodium bicarbonate can help neutralize and remove unreacted 2-acetylbenzoic acid during the extraction process.[5]

Q3: My final product is contaminated with a high-boiling point impurity. What could it be and how can I remove it?

A3: A common high-boiling point impurity is the diacylhydrazine, formed from the reaction of two molecules of 2-acetylbenzoic acid with one molecule of hydrazine.

  • Formation of 1,2-di(2-acetylbenzoyl)hydrazine: This impurity can form, especially if the reaction conditions are not carefully controlled.

    • Solution: To minimize its formation, add the hydrazine hydrate dropwise to the solution of 2-acetylbenzoic acid to maintain a localized excess of the acid. Purification can be achieved through column chromatography or recrystallization from a suitable solvent system.

III. Troubleshooting Guide: A Deeper Dive into Impurity Profiling and Mitigation

This section provides a more detailed guide to identifying and mitigating specific impurities.

Impurity Potential Cause Identification Mitigation and Removal
Unreacted 2-Acetylbenzoic Acid Incomplete reaction; Insufficient hydrazine.TLC, HPLC, ¹H NMR (presence of carboxylic acid proton signal).Use a slight excess of hydrazine hydrate (1.1-1.2 eq.). Neutralize with a mild base during work-up. Purify by recrystallization or column chromatography.
Residual Hydrazine Use of a large excess of hydrazine hydrate.GC-MS, or derivatization followed by HPLC.Use a minimal excess of hydrazine. A robust crystallization method can help to control residual hydrazine levels in the isolated solid.[6]
1,2-di(2-acetylbenzoyl)hydrazine Incorrect stoichiometry or addition order.LC-MS (higher molecular weight peak), ¹H NMR (complex aromatic region).Add hydrazine dropwise to the 2-acetylbenzoic acid solution. Purify by column chromatography.
Other Side-Products Degradation of starting materials or product; presence of other reactive species.LC-MS, high-resolution MS for molecular formula determination.Ensure high purity of starting materials and solvents. Optimize reaction temperature and time to minimize degradation.

IV. Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • 2-Acetylbenzoic acid

  • Hydrazine hydrate (80% solution in water is commonly used)

  • Ethanol

  • Glacial Acetic Acid (optional, catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-acetylbenzoic acid (1 equivalent) in ethanol.

  • To the stirred solution, add hydrazine hydrate (1.1-1.2 equivalents) dropwise at room temperature.[4] A slight exotherm may be observed.

  • (Optional) Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).[5]

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

  • If no precipitate forms, concentrate the solution under reduced pressure.

  • The crude product can be further purified by recrystallization from ethanol or a suitable solvent mixture.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 2_acetylbenzoic_acid 2-Acetylbenzoic Acid dissolve Dissolve 2-acetylbenzoic acid in ethanol 2_acetylbenzoic_acid->dissolve hydrazine_hydrate Hydrazine Hydrate add_hydrazine Add hydrazine hydrate dropwise hydrazine_hydrate->add_hydrazine ethanol Ethanol (Solvent) ethanol->dissolve dissolve->add_hydrazine reflux Reflux for 2-4 hours add_hydrazine->reflux tlc_monitor Monitor by TLC reflux->tlc_monitor cool Cool to room temperature tlc_monitor->cool filter Filter precipitate cool->filter if precipitate forms concentrate Concentrate solution cool->concentrate if no precipitate recrystallize Recrystallize from ethanol filter->recrystallize concentrate->recrystallize product Pure this compound recrystallize->product

Caption: A typical workflow for the synthesis of this compound.

V. Analytical Characterization

Accurate characterization of the final product is crucial to ensure its purity. A combination of spectroscopic and chromatographic techniques is recommended.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of this compound and identifying impurities. The ¹H NMR spectrum should show characteristic signals for the aromatic protons and the methyl group.[7][8]

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product and can help in identifying impurities by their mass-to-charge ratio.[9]

  • High-Performance Liquid Chromatography (HPLC): A validated HPLC method is the gold standard for determining the purity of the final product and quantifying any impurities.[10] A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable buffer is a good starting point for method development.

  • Gas Chromatography (GC): GC can be used to detect volatile impurities, such as residual solvents or hydrazine.

VI. Stability and Storage

VII. References

  • El Azmet, A. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(3).

  • BenchChem. (2025). Synthesis of 2-amino-4-methylphthalazin-1(2H)-one from 2-acylbenzoic acid: An In-depth Technical Guide.

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-amino-4-methylphthalazin-1(2H)-one.

  • Singh, S., & Kumar, N. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Journal of Pharmaceutical Research International, 27(6), 1-15.

  • BenchChem. (2025). Technical Support Center: Synthesis of 2-amino-4-methylphthalazin-1(2H)-one.

  • Sangshetti, J., et al. (2019). Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. Bioorganic & Medicinal Chemistry, 27(18), 3979-3997.

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-amino-4-methylphthalazin-1(2H)-one Derivatives and Structure-Activity.

  • JOCPR. (2018). Advanced Developments of Different Synthetic routes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Organic and Pharmaceutical Chemistry, 10(2), 1-12.

  • OUCI. (2019). Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review.

  • Liu, Y.-F., Li, C., & Yang, G.-P. (2023). Synthesis of Heterocycles from 2-Acylbenzoic Acids. European Journal of Organic Chemistry, 26(25), e202300452.

  • Mennen, S. M., et al. (2015). Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate Through PAT-Guided Process Development. Organic Process Research & Development, 19(11), 1569-1575.

  • Wang, Y., et al. (2019). Study of the Effects of the Structure of Phthalazinone's Side-Group on the Properties of the Poly(phthalazinone ether ketone)s Resins. Polymers, 11(5), 834.

  • Science.gov. (n.d.). Validated HPLC Methods.

  • El-Khamry, A. M. A., et al. (1988). Synthesis and Some Reactions of 4-Aryl-1 (2H)-Phthalazinones. Oriental Journal of Chemistry, 4(3).

  • Smolecule. (2023). This compound.

  • SpectraBase. (n.d.). 4-(3-amino-4-methylphenyl)-1(2H)-phthalazinone.

  • SpectraBase. (n.d.). 4-METHYLCARBOXYLPHTHALAZINON.

  • Al-Soud, Y. A., et al. (2018). Synthesis of some new 4-(2,4-dimethyl-phenyl)-2H-phthalazinone derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 961-972.

  • El-Gohary, N. S., & Shaaban, M. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Journal of the Iranian Chemical Society, 20(11), 2845-2860.

  • BenchChem. (2025). An In-depth Technical Guide to 2-Amino-4-methylphthalazin-1(2H)-one: Synthesis, Properties, and Biological Significance.

  • PubMed. (2025). GC and HPLC-RID method development and validation for the determination of twelve related substances, including several novel compounds in tetrabenazine.

  • Michigan State University. (n.d.). NMR Spectroscopy.

  • University of Wisconsin-La Crosse. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

  • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

  • Chromatography Today. (2017). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities.

  • MDPI. (2021). Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities.

  • LCGC North America. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis.

  • ResearchGate. (n.d.). Phthalazines.

  • Semantic Scholar. (n.d.). Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine.

  • Agilent. (n.d.). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation.

  • ResearchGate. (n.d.). Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts.

  • PubMed. (2025). Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts.

References

Technical Support Center: Chromatographic Optimization for 4-Methylphthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis and purification of 4-Methylphthalazin-1(2H)-one. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common challenges encountered during the chromatography of this compound. The content is structured in a question-and-answer format to directly address specific issues, explaining the causality behind experimental choices to empower you to develop robust and reliable methods.

Section 1: Foundational Knowledge & Method Selection

This section addresses the fundamental properties of this compound and provides a logical framework for selecting the most appropriate chromatographic mode for your application.

FAQ 1: What are the key physicochemical properties of this compound that influence its chromatographic behavior?

Understanding the molecule's inherent properties is the first step to developing a successful separation method. The chromatographic behavior of this compound is primarily dictated by its moderate polarity, basic functional groups, and limited aqueous solubility.

Key Physicochemical Properties:

PropertyValue / ObservationChromatographic Implication
Molecular Formula C₉H₈N₂O[1][2]Indicates a heterocyclic structure with nitrogen and oxygen atoms, contributing to its polarity.
Molecular Weight 160.17 g/mol [1][3]A small molecule, generally well-suited for standard HPLC analysis.
Appearance Pale yellow crystalline powder[3]-
Predicted pKa 12.32 ± 0.40 (for the N-H proton)[3]The N-H proton is weakly acidic. More importantly, the heterocyclic nitrogen atoms are basic and can be protonated at low pH. This is a critical factor for controlling peak shape, especially in reversed-phase HPLC.[4]
Solubility Slightly soluble in methanol and chloroform[3]; Low aqueous solubility (7.2 µg/mL at pH 7.4)[1]The low aqueous solubility suggests it has significant non-polar character, making Reversed-Phase (RP) chromatography a viable option. Its solubility in organic solvents is essential for sample preparation and Normal-Phase (NP) chromatography.

The molecule's structure presents a dualistic nature: the benzene ring and methyl group provide hydrophobicity, while the phthalazinone core with its two nitrogen atoms and a carbonyl group introduces polarity and sites for hydrogen bonding. The basicity of the nitrogen atoms is a frequent cause of peak tailing on silica-based columns due to interactions with acidic silanol groups.[4]

FAQ 2: Which chromatography mode is the best starting point: Reversed-Phase, Normal-Phase, or HILIC?

The optimal choice depends on your objective, whether it's bulk purification, high-resolution analysis of impurities, or monitoring reaction progress. The following workflow provides a decision-making framework.

Diagram 1: Chromatography Mode Selection Workflow
  • For Bulk Purification: Start with Normal-Phase Flash Chromatography . It is cost-effective and leverages the compound's solubility in organic solvents. A common starting point is a solvent system of ethyl acetate in hexanes or dichloromethane in methanol.[1]

  • For Analytical Purity/Impurities: Reversed-Phase HPLC (RP-HPLC) is the most common and robust choice. It is highly reproducible and suitable for quantitative analysis. A C18 column is the standard workhorse.[5]

  • For Polar Impurities/Metabolites: If you are analyzing highly polar metabolites or synthesis by-products that show poor retention in RP-HPLC, Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior technique.[6][7]

Section 2: Reversed-Phase (RP-HPLC) Troubleshooting & Optimization

RP-HPLC is the preferred method for the quantitative analysis of this compound. However, achieving good peak shape and resolution can be challenging.

Q1: I'm seeing poor or no retention of this compound on a C18 column with a high organic mobile phase. What should I do?

This issue, while less common for this molecule, can occur if the mobile phase is too strong (too much organic solvent).

Causality: In RP-HPLC, retention is driven by hydrophobic interactions between the analyte and the non-polar stationary phase.[8] If the mobile phase is too similar in polarity to the stationary phase (i.e., has a high percentage of organic solvent), the analyte will prefer to stay in the mobile phase and elute quickly.

Solutions:

  • Decrease Organic Content: Reduce the percentage of acetonitrile or methanol in your mobile phase. Start with a mobile phase of 40-50% organic solvent and adjust from there.

  • Use a More Retentive Stationary Phase: If retention is still poor even with low organic content, consider a column with a higher carbon load or a different chemistry, such as a Phenyl-Hexyl phase, which can offer alternative selectivity through π-π interactions with the aromatic rings of the analyte.[9]

  • Ensure Proper Equilibration: Always ensure the column is fully equilibrated at the starting mobile phase conditions before injection.

Q2: My peaks for this compound are tailing badly in RP-HPLC. What are the likely causes and solutions?

Peak tailing is the most common problem for this class of compounds in RP-HPLC. It compromises resolution and reduces the accuracy of integration.

Causality: The primary cause is secondary ionic interactions between the basic nitrogen atoms in the phthalazinone ring and acidic residual silanol groups (Si-OH) on the surface of the silica-based C18 stationary phase.[10] These interactions are strong and lead to a portion of the analyte being retained longer, causing the characteristic tail.

Diagram 2: Peak Tailing Troubleshooting Logic

Solutions:

  • Mobile Phase pH Control (Most Effective): The goal is to suppress the unwanted ionic interactions.

    • Add an Acidic Modifier: Introduce a small amount of acid, such as 0.1% formic acid (FA) or 0.1% trifluoroacetic acid (TFA), to both the aqueous and organic mobile phase components.[6] The acid will protonate the basic nitrogens on your analyte, giving it a consistent positive charge. Simultaneously, the low pH (typically 2.5-3.5) suppresses the ionization of the silanol groups, eliminating the site of interaction and resulting in sharp, symmetrical peaks.[11]

    • Use a Buffer: For maximum reproducibility, especially if the method is for quality control, use a buffer to maintain a constant pH. A 10-20 mM phosphate or formate buffer at pH 3.0 is an excellent starting point.[12]

  • Use an End-Capped Column: Modern HPLC columns are "end-capped," meaning most of the residual silanols have been chemically deactivated. Using a high-quality, modern column is essential. If your column is old, it may be "bleeding" its stationary phase, exposing more active silanols.

  • Reduce Injection Mass: Injecting too much sample can overload the column, leading to both tailing and fronting peaks.[13] To test for this, dilute your sample 10-fold and re-inject. If the peak shape improves, you were overloading the column.

Q3: How do I choose the right organic solvent (Acetonitrile vs. Methanol)?

Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents in RP-HPLC, and their choice can impact selectivity and resolution.

Comparison of Common RP-HPLC Solvents

SolventPolarity IndexViscosity (cP at 20°C)UV Cutoff (nm)Typical Characteristics
Water 10.21.00~190The primary polar component of the mobile phase.
Acetonitrile 5.80.37190Lower viscosity leads to lower backpressure and better efficiency. Generally provides sharper peaks.[12]
Methanol 5.10.60205Higher viscosity results in higher backpressure. Can offer different selectivity due to its protic nature (hydrogen-bond donating ability).

Source: Data compiled from general HPLC knowledge.[12][14]

Recommendation:

  • Start with Acetonitrile: It generally provides better peak efficiency (sharper peaks) and lower system backpressure.

  • Try Methanol for Selectivity Changes: If you have closely eluting impurities, switching to methanol can change the elution order and may improve resolution. The hydrogen-bonding capability of methanol can alter its interaction with the analyte compared to acetonitrile.

Q4: Can you provide a starting gradient protocol for RP-HPLC method development?

Yes. A generic scouting gradient is the best way to determine the approximate elution conditions for your compound and any potential impurities.

Step-by-Step Protocol: RP-HPLC Scouting Gradient

  • Column: Standard C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to an appropriate wavelength (e.g., 254 nm or a wavelength maximum determined from a UV scan).

  • Injection Volume: 5-10 µL.

  • Gradient Program:

Time (min)% B (Acetonitrile)
0.05
20.095
25.095
25.15
30.05

Analysis of Results:

  • After this run, you will know the approximate %B at which this compound elutes.

  • You can then develop a more focused gradient around this elution point to improve resolution and shorten the run time. For example, if the peak elutes at 12 minutes (which corresponds to ~50% B), you can design a new gradient from 30% to 70% B over 10 minutes.

Section 3: Normal-Phase (NP) Chromatography Troubleshooting

Normal-phase chromatography on silica gel is a powerful tool for the purification of this compound, especially at a preparative scale.

Q1: My compound is streaking or showing severe tailing on a silica column during flash chromatography. How can I fix this?

This is the normal-phase equivalent of the peak tailing issue seen in RP-HPLC and has the same root cause: interaction between the basic analyte and acidic silanol groups on the silica surface.[4]

Causality: The polar, acidic silanol groups on the silica gel strongly adsorb the basic nitrogen centers of the phthalazinone, preventing smooth elution and causing severe tailing or even irreversible binding to the column.

Solutions:

  • Add a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your mobile phase to compete with the analyte for the active sites on the silica.

    • Triethylamine (TEA): Add 0.1-1% TEA to your eluent (e.g., Ethyl Acetate/Hexane mixture). TEA is a volatile base that will effectively deactivate the acidic silanols.

    • Ammonia: For very strong interactions, using a solution of methanol with a small percentage of ammonium hydroxide (e.g., a mobile phase of 95:5 Dichloromethane:[Methanol with 2% NH₄OH]) can be very effective. A published method for a similar compound successfully used a CH₂Cl₂/MeOH/NH₃ (90/9.5/0.5) system.[15]

  • Use a More Polar Eluent: Increasing the overall polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate, methanol, or isopropanol) can help to elute the compound more effectively, though this may not solve the tailing issue on its own and can compromise resolution.

  • Use a Deactivated Silica: Some commercial silica gels are available in a less acidic, pH-neutral form, which can reduce tailing for basic compounds.

Section 4: HILIC for Challenging Separations

Q1: When should I consider using HILIC for this compound and its related impurities?

HILIC is a specialized technique that should be considered when RP-HPLC fails to provide adequate separation, particularly in the following scenarios:

  • Analysis of Highly Polar Metabolites: If you are studying the metabolism of this compound, its metabolites are likely to be more polar (e.g., hydroxylated). These polar compounds may have little to no retention on a C18 column. HILIC is designed specifically to retain and separate such polar molecules.[16][17]

  • Separation of Polar, Co-eluting Impurities: If a critical polar impurity co-elutes with your main peak or the solvent front in RP-HPLC, HILIC offers an orthogonal (completely different) separation mechanism that can resolve them.[18]

Mechanism of HILIC: In HILIC, a polar stationary phase (like bare silica or a zwitterionic phase) is used with a mobile phase rich in organic solvent (typically >80% acetonitrile). The water in the mobile phase forms a stagnant layer on the surface of the stationary phase. Polar analytes partition into this water layer and are retained. Elution is achieved by increasing the concentration of the aqueous component.[18]

References

Validation & Comparative

Introduction: The Phthalazinone Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the In Vitro Performance of 4-Methylphthalazin-1(2H)-one and Structurally Related Phthalazinone Derivatives

The phthalazinone core, a nitrogen-containing heterocyclic system, is recognized in medicinal chemistry as a "privileged scaffold." This designation is reserved for molecular frameworks that can bind to a wide array of biological targets, enabling the development of diverse therapeutic agents.[1][2] Phthalazinone derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antihypertensive, and neuroprotective effects.[3][4] This versatility stems from the scaffold's unique structural and electronic properties, which provide an ideal foundation for modification and optimization.

This guide provides a comparative in vitro analysis of this compound and its more complex derivatives. While direct, extensive biological data for the unsubstituted this compound is sparse in public literature, its true value lies in its role as a foundational building block.[5] By exploring how the addition of various functional groups to this core structure alters biological activity, we can elucidate critical structure-activity relationships (SAR) that guide modern drug discovery. We will compare its derivatives across several key therapeutic targets, including Poly(ADP-ribose) polymerase (PARP), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclooxygenase-2 (COX-2), supported by quantitative data and detailed experimental protocols.

Comparative In Vitro Performance Analysis

The therapeutic efficacy of a phthalazinone derivative is profoundly influenced by the nature and position of its substituents. The 4-methyl group serves as a simple anchor, and modifications at the N2 position or elsewhere on the bicyclic ring system can dramatically shift the compound's target affinity and potency.

PARP Inhibition: A Cornerstone of Anticancer Activity

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA single-strand break repair.[1] Inhibiting PARP in cancer cells with pre-existing DNA repair defects (e.g., BRCA1/2 mutations) leads to a synthetic lethality, making PARP inhibitors a powerful class of targeted therapies.[1][6] The phthalazinone scaffold is the cornerstone of several potent PARP inhibitors, most notably the FDA-approved drug Olaparib.[7][8]

While this compound itself is not recognized as a potent PARP inhibitor, its structure is a key component of Olaparib. The comparison below highlights how extensive modification of the core scaffold transforms a simple molecule into a highly potent and specific drug.

Logical Relationship: From Scaffold to Potent Inhibitor

The following diagram illustrates the conceptual progression from a basic scaffold to a clinically effective drug, emphasizing the role of targeted chemical modifications.

G A Core Scaffold (e.g., this compound) B Addition of Pharmacophores (e.g., Piperazine, Cyclopropane) A->B C Structure-Activity Relationship (SAR) Optimization B->C D Optimized Lead Compound (e.g., Olaparib) C->D

Caption: From a simple scaffold to a potent drug.

VEGFR-2 and EGFR Inhibition: Targeting Angiogenesis and Cell Proliferation

Beyond DNA repair, phthalazinone derivatives have been developed as potent inhibitors of receptor tyrosine kinases (RTKs) like VEGFR-2 and Epidermal Growth Factor Receptor (EGFR).[9][10] These receptors are crucial for tumor angiogenesis (the formation of new blood vessels) and cell proliferation, respectively. Inhibition of these pathways can starve tumors of nutrients and halt their growth. Unlike the PARP inhibitors, which feature modifications geared towards the NAD+ binding pocket, these derivatives often incorporate moieties designed to fit into the ATP-binding site of kinases.

COX-2 Inhibition: Addressing Inflammation

Selective inhibition of Cyclooxygenase-2 (COX-2) is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.[11] Specific phthalazinone derivatives have been synthesized that show high selectivity and potency for COX-2, demonstrating the scaffold's adaptability for entirely different classes of enzymes.[11]

Quantitative Data Summary

The following table summarizes the in vitro performance of selected, highly-substituted phthalazinone derivatives compared to established drugs. This data illustrates the remarkable potency that can be achieved through chemical modification of the core structure.

Compound/Derivative ClassTargetAssay TypeIC50 ValueSource(s)
Olaparib PARP-1Enzyme Inhibition1-5 nM[7][8]
Phthalazinone Derivative 30 PARP-1Enzyme Inhibition8.18 nM[12]
Phthalazinone Derivative 12d EGFREnzyme Inhibition21.4 nM[9]
Phthalazinone Derivative 12b VEGFR-2Enzyme Inhibition19.8 nM[13]
Phthalazinone Derivative 8b COX-2Enzyme Inhibition0.09 µM[11]
Phthalazinone Derivative 15b AChEEnzyme Inhibition8.2 µM[14]
Phthalazinone Derivative 17c AChEEnzyme Inhibition< Donepezil[15]
Phthalazinone-dithiocarbamate 9d Antiproliferative (NCI-H460)Cell Viability< 10 µM[16]

Note: IC50 values are compiled from different studies and should be used for illustrative comparison; direct head-to-head results may vary based on specific assay conditions.

Key Signaling Pathway: PARP-1 in DNA Repair

To understand the mechanism of action for the most prominent class of phthalazinone inhibitors, it is crucial to visualize the PARP-1 signaling pathway.

PARP_Pathway cluster_0 cluster_1 cluster_2 DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 Enzyme DNA_Damage->PARP1 binds to NAD NAD+ PARP1->NAD PAR Poly(ADP-Ribose) Chain (PAR) PARP1->PAR synthesizes Inhibitor Phthalazinone PARP Inhibitor (e.g., Olaparib) PARP1->Inhibitor inhibited by NAD->PAR PARP-1 consumes Repair DNA Repair Proteins (e.g., XRCC1) PAR->Repair recruits Resolution SSB Repair & Resolution Repair->Resolution Trapping PARP-1 Trapped on DNA Inhibitor->Trapping causes DSB Replication Fork Collapse -> Double-Strand Break (DSB) Trapping->DSB Lethality Synthetic Lethality in BRCA-deficient cells DSB->Lethality

Caption: The central role of PARP-1 in DNA repair and inhibitor-induced synthetic lethality.

Experimental Protocols and Methodologies

The trustworthiness of in vitro data hinges on robust and well-validated experimental design. Below are detailed protocols for key assays used to evaluate phthalazinone derivatives.

Protocol 1: In Vitro PARP-1 Enzyme Inhibition Assay (Colorimetric)

This assay quantifies a compound's ability to inhibit the catalytic activity of the PARP-1 enzyme.

  • Principle of Causality: The assay measures the incorporation of biotinylated NAD+ onto histone proteins, which serve as a substrate for PARP-1. A potent inhibitor will block this process, resulting in a reduced colorimetric signal. This self-validating system directly links enzyme activity to a measurable output.

  • Step-by-Step Methodology:

    • Plate Coating: A 96-well plate is coated with histone proteins and incubated overnight at 4°C. The plate is then washed with a wash buffer (e.g., PBS with 0.05% Tween-20) and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

    • Compound Preparation: The test phthalazinone derivative is serially diluted in assay buffer to create a range of concentrations (e.g., from 1 nM to 100 µM).

    • Enzyme Reaction: Add the diluted compounds to the wells. Subsequently, add purified human PARP-1 enzyme and a solution of biotinylated NAD+ to initiate the PARylation reaction. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Incubation: The plate is incubated for 1-2 hours at room temperature to allow the enzymatic reaction to proceed.

    • Detection: The plate is washed to remove unbound reagents. A Streptavidin-HRP (Horseradish Peroxidase) conjugate is added, which binds specifically to the biotinylated ADP-ribose chains attached to the histones.

    • Signal Generation: After another wash step, a colorimetric HRP substrate (e.g., TMB) is added. The HRP enzyme catalyzes a reaction that produces a blue color. The reaction is stopped with an acid solution (e.g., 1M H₂SO₄), turning the color to yellow.

    • Data Analysis: The absorbance is read at 450 nm using a plate reader. The percentage of inhibition is calculated relative to the controls, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Cell Viability Assay (MTT Assay)

This assay assesses the effect of a compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability or proliferation.

Experimental Workflow: From Compound to IC50 Value

The following diagram outlines the typical workflow for evaluating a novel phthalazinone derivative's antiproliferative activity.

MTT_Workflow A 1. Cell Seeding (e.g., 5,000 cells/well in 96-well plate) B 2. Compound Treatment (Serial dilutions of Phthalazinone derivative) A->B C 3. Incubation (e.g., 48-72 hours at 37°C, 5% CO2) B->C D 4. MTT Reagent Addition (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) C->D E 5. Formazan Solubilization (Add DMSO or other solvent) D->E F 6. Absorbance Reading (Measure at ~570 nm) E->F G 7. IC50 Calculation (Dose-response curve analysis) F->G

Caption: Standard workflow for an MTT cell viability assay.

  • Principle of Causality: The assay is based on the ability of mitochondrial reductase enzymes in viable, metabolically active cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a reliable measure of the compound's cytotoxic or cytostatic effects.

  • Step-by-Step Methodology:

    • Cell Culture: Cancer cell lines (e.g., HCT-116, MCF-7) are cultured in appropriate media until they reach logarithmic growth phase.

    • Seeding: Cells are harvested, counted, and seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well). The plate is incubated overnight to allow for cell attachment.

    • Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test phthalazinone derivative. Control wells receive medium with vehicle (e.g., DMSO) only.

    • Incubation: The plate is incubated for a defined period (typically 48-72 hours) to allow the compound to exert its effect.

    • MTT Addition: A sterile MTT solution is added to each well, and the plate is incubated for another 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

    • Solubilization: The medium is carefully removed, and a solubilizing agent (e.g., Dimethyl Sulfoxide - DMSO) is added to each well to dissolve the formazan crystals, producing a purple solution.

    • Data Analysis: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control cells, and the IC50 value is calculated.

Conclusion

The phthalazinone scaffold is a testament to the power of structure-based drug design. While the foundational molecule, this compound, may not exhibit potent activity on its own, it serves as an invaluable starting point for chemical elaboration. As demonstrated by the comparative in vitro data, strategic modification of this core can yield highly potent and selective inhibitors for a wide range of therapeutic targets, from the PARP enzymes central to oncology to the COX and RTK enzymes involved in inflammation and angiogenesis. The continued exploration of novel phthalazinone derivatives, guided by the principles of medicinal chemistry and validated by robust in vitro assays, holds immense promise for the development of next-generation therapeutics.

References

A Comparative Analysis of Anticancer Activity: The Established PARP Inhibitor Olaparib versus the Emerging Ph-thalazinone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting DNA Repair in Oncology

The intricate machinery of DNA repair is a cornerstone of cell survival, and its dysregulation is a hallmark of cancer. Exploiting these vulnerabilities has led to the development of targeted therapies that selectively eliminate cancer cells while sparing their healthy counterparts. Among these, inhibitors of Poly(ADP-ribose) polymerase (PARP) have emerged as a clinical success story, particularly for cancers with deficiencies in the homologous recombination repair pathway.

Olaparib, a potent PARP inhibitor, has paved the way for this class of drugs, demonstrating significant efficacy in patients with BRCA-mutated ovarian, breast, prostate, and pancreatic cancers.[1] Its mechanism of action is rooted in the concept of synthetic lethality, where the inhibition of PARP in a cell with a pre-existing defect in an alternative DNA repair pathway leads to cell death.[2][3][4]

The chemical scaffold of Olaparib is based on a phthalazinone core, a privileged structure in medicinal chemistry. This has spurred interest in exploring other phthalazinone derivatives as potential anticancer agents. This guide provides a comparative analysis of the well-established anticancer activity of Olaparib against the therapeutic potential of the broader phthalazinone class, with a focus on its representative member, 4-Methylphthalazin-1(2H)-one. While direct comparative experimental data for this compound is limited, this guide will synthesize available data on various phthalazinone derivatives to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Pathways

Olaparib: The Pioneer of Synthetic Lethality

Olaparib's primary mechanism of action is the inhibition of PARP enzymes, particularly PARP-1 and PARP-2.[1] These enzymes are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. By inhibiting PARP, Olaparib leads to an accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs).[5][6]

In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins. However, in cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is deficient. The accumulation of DSBs in these cells becomes lethal, leading to apoptosis. This selective killing of cancer cells with deficient HR is the essence of synthetic lethality.[7][8]

cluster_0 Normal Cell (Functional HR) cluster_1 BRCA-mutated Cancer Cell + Olaparib DNA Damage DNA Damage SSB SSB DNA Damage->SSB PARP PARP SSB->PARP activates DSB DSB SSB->DSB if unrepaired (replication) BER BER PARP->BER initiates Cell Survival Cell Survival BER->Cell Survival leads to HR (BRCA1/2) HR (BRCA1/2) DSB->HR (BRCA1/2) repaired by HR (BRCA1/2)->Cell Survival DNA_Damage_2 DNA Damage SSB_2 SSB DNA_Damage_2->SSB_2 PARP_2 PARP SSB_2->PARP_2 DSB_2 DSB SSB_2->DSB_2 accumulate & become DSBs Olaparib Olaparib Olaparib->PARP_2 inhibits HR_defective Defective HR (BRCA mutation) DSB_2->HR_defective Apoptosis Cell Death DSB_2->Apoptosis unrepaired DSBs lead to

Caption: Simplified overview of Olaparib's synthetic lethality mechanism.
The Phthalazinone Scaffold: A Privileged Structure for Anticancer Activity

The phthalazinone core is a key structural feature of Olaparib and many other PARP inhibitors. Research into various phthalazinone derivatives has demonstrated their potential to effectively inhibit PARP enzymes.[9][10] The anticancer effects of some phthalazinone derivatives, however, are not limited to PARP inhibition and may involve other mechanisms such as the inhibition of p38 mitogen-activated protein kinase (MAPK), topoisomerase II, and various receptor tyrosine kinases like VEGFR-2.[11][12]

For this compound specifically, while direct PARP inhibition data is scarce, its structural similarity to Olaparib suggests it could be a starting point for developing new PARP inhibitors.[13][14] Furthermore, derivatives of this compound have shown potential as inhibitors of DNA methyltransferase 3A (DNMT3A), indicating that this scaffold can be adapted to target various oncogenic pathways.[13]

Comparative Analysis: Olaparib versus the Phthalazinone Scaffold

This section presents a comparative overview of the in vitro anticancer activity of Olaparib and various phthalazinone derivatives against a panel of human cancer cell lines. The data is summarized from multiple studies and is intended to provide a general comparison of potency.

In Vitro Cytotoxicity: A Look at IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for Olaparib and selected phthalazinone derivatives in various cancer cell lines.

Compound/DrugCancer Cell LineCancer TypeIC50 (µM)Reference
Olaparib MDA-MB-436 (BRCA1 mutant)Breast~0.01[15]
Capan-1 (BRCA2 mutant)Pancreatic~0.01[15]
HCC1937 (BRCA1 mutant)Breast>10[15]
MCF-7 (BRCA wild-type)Breast~5[15]
Phthalazinone Derivative 6e A-2780Ovarian5.53 ± 0.09[6]
Phthalazinone Derivative 8e A-2780Ovarian7.51 ± 0.13[6]
Phthalazinone Derivative 9a NCI-H460Lung7.36 ± 0.08[6]
Phthalazinone Derivative 2g MCF-7Breast0.15[12]
Phthalazinone Derivative 4a Hep G2Liver0.09[12]
Phthalazinone Derivative 12b HCT-116Colon0.32[16]

Note: The IC50 values are compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.

The data indicates that while Olaparib shows exceptional potency in BRCA-mutated cell lines, certain novel phthalazinone derivatives exhibit significant cytotoxic activity, sometimes in the sub-micromolar range, against a variety of cancer cell types, including those that are not BRCA-deficient. This suggests that the phthalazinone scaffold can be modified to target a broader range of cancers through different mechanisms.

Key Experimental Protocols for Anticancer Drug Evaluation

To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate the anticancer activity of compounds like Olaparib and phthalazinone derivatives.

Cell Viability Assessment: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13]

Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Olaparib or a phthalazinone derivative) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add test compound at various concentrations Incubate_24h->Add_Compound Incubate_Treatment Incubate for 24-72h Add_Compound->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate % viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: A typical workflow for the MTT cell viability assay.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][17]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[18]

Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired time to induce apoptosis.

  • Cell Harvesting: Harvest both adherent and suspension cells and wash them with cold PBS.

  • Cell Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC fluorescence is typically detected in the FL1 channel and PI fluorescence in the FL3 channel.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1][2]

Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.[11]

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • RNase Treatment: Treat the cells with RNase A to degrade RNA and ensure that PI only stains DNA.

  • PI Staining: Stain the cells with a PI solution.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, collecting the PI fluorescence data on a linear scale.

In Vitro PARP-1 Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of PARP-1.[9]

Principle: A common format is a colorimetric ELISA-based assay. Histone proteins are coated on a 96-well plate. The PARP-1 enzyme uses NAD+ as a substrate to form poly(ADP-ribose) chains on the histones. A biotinylated NAD+ is used, and the incorporated biotin is detected with streptavidin-HRP and a colorimetric substrate. The intensity of the color is proportional to PARP-1 activity.[9]

Protocol:

  • Plate Coating: Coat a 96-well plate with histone proteins.

  • Compound Addition: Add serial dilutions of the test compound (e.g., Olaparib) and controls to the wells.

  • Enzyme Reaction: Add purified PARP-1 enzyme, activated DNA, and biotinylated NAD+ to initiate the reaction. Incubate at room temperature.

  • Detection: Add streptavidin-HRP, followed by a colorimetric HRP substrate.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of PARP-1 inhibition and determine the IC50 value.

Conclusion and Future Perspectives

Olaparib has undoubtedly revolutionized the treatment of BRCA-mutated cancers, validating PARP inhibition as a powerful therapeutic strategy. The phthalazinone scaffold at its core has proven to be a versatile starting point for the design of potent anticancer agents. While direct comparative data for this compound is not yet available, the promising in vitro activities of various other phthalazinone derivatives highlight the immense potential of this chemical class.

Future research should focus on a systematic evaluation of simpler phthalazinone derivatives like this compound to establish their specific molecular targets and anticancer efficacy. A head-to-head comparison with Olaparib in a broad panel of cancer cell lines, including both BRCA-proficient and -deficient models, would be invaluable. Furthermore, exploring the potential of these compounds to inhibit other key oncogenic pathways beyond PARP could lead to the development of novel therapeutics with broader applications and the ability to overcome resistance to existing treatments. The journey from a privileged scaffold to a life-saving drug is long, but the phthalazinone story is a compelling example of how medicinal chemistry continues to drive innovation in oncology.

References

A Comparative Guide to the Antifungal Efficacy of 4-Methylphthalazin-1(2H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent search for novel antifungal agents to combat the rise of drug-resistant fungal infections, the phthalazinone scaffold has emerged as a promising area of research. This guide provides a comprehensive analysis of the antifungal efficacy of 4-Methylphthalazin-1(2H)-one analogs, offering a comparative overview of their performance against clinically relevant fungal pathogens. Drawing upon key experimental data, this document is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this chemical class.

Introduction: The Promise of Phthalazinone Scaffolds

The limited arsenal of effective antifungal drugs and the increasing incidence of resistance necessitate the exploration of new chemical entities.[1] Phthalazinone derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial and antifungal properties.[2][3] This guide focuses on analogs of this compound, a core structure that has been strategically modified to enhance its antifungal potency and spectrum of activity.

Evaluating Antifungal Efficacy: Methodologies and Rationale

To validate the antifungal potential of novel compounds, a systematic and robust screening process is essential. The primary methodologies employed in the evaluation of this compound analogs are detailed below, emphasizing the causality behind these experimental choices.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a cornerstone of antifungal susceptibility testing, providing a quantitative measure of a compound's potency.[4] This assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that inhibits the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution

  • Inoculum Preparation: Fungal strains are cultured on an appropriate agar medium. A suspension is then prepared in sterile saline and adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compounds are serially diluted in a multi-well microplate containing a suitable broth medium, such as RPMI-1640.

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The microplates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

The choice of broth microdilution is predicated on its ability to provide reproducible, quantitative data, allowing for direct comparison of the potency of different analogs.[4]

Disk Diffusion Assay for Preliminary Screening

The Kirby-Bauer disk diffusion method offers a qualitative and efficient preliminary screening tool for assessing the antifungal activity of newly synthesized compounds.[5]

Experimental Protocol: Disk Diffusion

  • Agar Plate Preparation: A standardized inoculum of the fungal strain is uniformly spread onto the surface of an agar plate.

  • Disk Application: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plates are incubated under suitable conditions.

  • Zone of Inhibition Measurement: The diameter of the clear zone around the disk, where fungal growth is inhibited, is measured in millimeters.

This method is valuable for its simplicity and speed in identifying analogs with potential antifungal activity, which can then be further evaluated using more quantitative methods like broth microdilution.

Comparative Antifungal Activity of this compound Analogs

Extensive research has led to the synthesis and evaluation of numerous this compound derivatives. The following tables summarize the comparative in vitro antifungal activity of key analogs against a panel of clinically significant fungal pathogens.

Table 1: Antifungal Activity of Key this compound Analogs

CompoundFungal StrainMIC (µg/mL)Reference
4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one Cryptococcus neoformansNotable Activity[6][7]
DermatophytesNotable Activity[6][7]
Phthalazinone Analogs Candida albicansVaries[8]
Aspergillus nigerVaries[9]

Note: "Notable Activity" is mentioned in the source without specific MIC values being easily extractable for this table format.

Table 2: Synergistic Antifungal Activity with Fluconazole

CompoundFungal StrainEC50 (nM) with FluconazoleFractional Inhibitory Concentration (FIC) IndexReference
Bromophenyl phthalazinone 24 Candida albicans1< 0.5[10]
Isoquinolone 15 Candida albicans-< 0.5[10]

EC50: Half-maximal effective concentration. FIC Index < 0.5 indicates strong synergy.

Structure-Activity Relationship (SAR) Insights

The antifungal efficacy of this compound analogs is significantly influenced by their structural modifications. Key SAR findings include:

  • N-2 Methylation: The presence of a methyl group at the N-2 position of the phthalazinone ring appears to be crucial for antifungal activity. Analogs lacking this feature generally exhibit reduced or no activity.[7]

  • C-4 Substitution: The nature of the substituent at the C-4 position plays a critical role. Introduction of a 4-chlorobenzyl group has been shown to confer remarkable antifungal activity against dermatophytes and Cryptococcus neoformans.[6][7]

  • Halogenated Aryl Groups: Derivatives bearing halogenated aryl groups at the C-4 position demonstrate enhanced activity against Candida albicans and Cryptococcus neoformans, especially when combined with azole antifungals.[8] Electron-withdrawing groups like chloro or fluoro may increase the compound's lipophilicity, thereby improving its penetration of the microbial membrane.[8]

Proposed Mechanism of Action and Synergistic Potential

While the precise mechanism of action for many phthalazinone analogs is still under investigation, their ability to act synergistically with established antifungal drugs, such as fluconazole, offers valuable clues. Azoles inhibit the enzyme lanosterol 14α-demethylase, which is essential for ergosterol biosynthesis in the fungal cell membrane.[11] The potent synergy observed with some phthalazinone analogs suggests they may target a complementary pathway or disrupt the fungal cell membrane, enhancing the efficacy of azoles.[10]

Experimental Workflow and Data Analysis

The systematic evaluation of novel antifungal candidates follows a logical progression from initial screening to in-depth characterization.

Caption: A generalized workflow for the discovery and validation of novel antifungal agents.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of new antifungal therapies. The demonstrated efficacy of certain analogs, particularly their potent synergy with existing drugs, highlights their potential to combat drug-resistant fungal infections. Future research should focus on elucidating the precise mechanism of action of these compounds and optimizing their pharmacological properties for in vivo efficacy and safety.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Methylphthalazin-1(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 4-methylphthalazin-1(2H)-one scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets.[1] Derivatives built upon this heterocyclic core have demonstrated significant pharmacological potential, spanning applications in oncology, infectious diseases, and neurology.[1][2][3] Notably, this scaffold is the foundation for potent Poly(ADP-ribose) Polymerase (PARP) inhibitors, a class of drugs that has revolutionized the treatment of certain cancers.[2][4]

This guide offers an in-depth comparative analysis of the structure-activity relationships (SAR) for this compound derivatives. We will dissect how specific structural modifications influence biological activity, with a primary focus on their role as anticancer agents. By synthesizing data from numerous studies, we aim to provide researchers, scientists, and drug development professionals with a clear, evidence-based understanding to guide future discovery efforts.

The Phthalazinone Core: A Blueprint for Activity

The versatility of the phthalazinone scaffold lies in its key positions, which can be chemically modified to fine-tune potency, selectivity, and pharmacokinetic properties. The primary sites for derivatization are the nitrogen atom at position 2 (N-2) and the carbon atom at position 4 (C-4).

cluster_0 This compound Core cluster_1 Key Modification Sites & SAR Insights Core Core N2 N-2 Position - Often unsubstituted (NH) for PARP inhibition (H-bonding). - Alkylation/Arylation can modulate activity for other targets. Core->N2 N-2 C4 C-4 Position - Critical for potency & selectivity. - Methyl group is a starting point. - Larger aromatic groups (e.g., benzyl) enhance PARP inhibition. Core->C4 C-4 Ring Fused Benzene Ring (C5-C8) - Substituents can influence solubility and pharmacokinetics. Core->Ring C-7 Start Starting Materials: - 2-Acetylbenzoic Acid - Hydrazine Hydrate - Ethanol (Solvent) Step1 Step 1: Dissolution Dissolve 2-acetylbenzoic acid in ethanol. Start->Step1 Step2 Step 2: Reagent Addition Add hydrazine hydrate to the solution. Step1->Step2 Step3 Step 3: Reflux (Cyclocondensation) Heat the mixture to reflux for 4-6 hours. Step2->Step3 Step4 Step 4: Cooling & Precipitation Cool the mixture to allow the product to crystallize. Step3->Step4 Step5 Step 5: Isolation & Purification Filter the solid, wash with cold ethanol, and dry. (Optional: Recrystallize) Step4->Step5 End Final Product: This compound Step5->End

References

A Comparative Guide to the In Vivo Validation of 4-Methylphthalazin-1(2H)-one: A Potential PARP Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo validation of 4-Methylphthalazin-1(2H)-one, a heterocyclic compound from the phthalazinone class.[1][2] Drawing parallels from the successful clinical development of structurally related Poly(ADP-ribose) polymerase (PARP) inhibitors, we outline a robust, data-driven strategy to assess its therapeutic potential.[3][4][5] This document moves beyond simple protocols to explain the causal logic behind experimental choices, enabling researchers to design and execute self-validating preclinical studies.

Introduction: The Therapeutic Promise of the Phthalazinone Scaffold

The phthalazinone core is a privileged structure in medicinal chemistry, forming the backbone of numerous bioactive compounds with applications in oncology, inflammation, and beyond.[2][6] A key breakthrough was the discovery that this scaffold is central to a class of potent PARP inhibitors, including the FDA-approved drug Olaparib.[3][5]

PARP enzymes, particularly PARP-1 and PARP-2, are critical components of the DNA damage response (DDR) pathway.[7][8][9] They act as sensors for DNA single-strand breaks (SSBs), binding to the damaged site and synthesizing poly(ADP-ribose) (PAR) chains.[9] This process recruits other DNA repair factors to resolve the damage through the base excision repair (BER) pathway.[10]

In cancers with deficiencies in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair—often due to mutations in genes like BRCA1 and BRCA2—cells become heavily reliant on PARP-mediated SSB repair.[11] Inhibition of PARP in these HR-deficient cells prevents the repair of SSBs. During DNA replication, these unrepaired SSBs collapse replication forks, leading to the formation of cytotoxic DSBs that the cell cannot repair, ultimately resulting in cell death.[9] This concept, known as synthetic lethality , is the foundational mechanism for the clinical success of PARP inhibitors.[9][11]

Given that this compound shares the core phthalazinone scaffold, we hypothesize that its primary therapeutic potential lies in PARP inhibition. This guide provides a comparative framework to validate this hypothesis in vivo, benchmarking its performance against established PARP inhibitors.

Section 1: The Competitive Landscape: Clinically Validated PARP Inhibitors

Before designing an in vivo study for a novel compound, it is crucial to understand the benchmarks set by clinically approved alternatives. Four major PARP inhibitors—Olaparib, Rucaparib, Niraparib, and Talazoparib—dominate the current landscape.[12] Their key characteristics, summarized in the table below, provide the context for evaluating the potential of this compound. A critical differentiator among these drugs is not just their ability to inhibit the catalytic activity of PARP (measured by IC50) but also their potency in "trapping" the PARP enzyme on DNA, which can be a more potent driver of cytotoxicity.[12][13]

Inhibitor PARP-1 IC50 (nM) PARP-2 IC50 (nM) PARP Trapping Potency Key FDA-Approved Indications
Olaparib 51.4ModerateOvarian, Breast, Pancreatic, Prostate Cancer (with HRD)[8][14]
Rucaparib 0.80.5ModerateOvarian, Prostate Cancer (with BRCA mutations)[10][15]
Niraparib 3.82.1Moderate-HighOvarian Cancer[16][17]
Talazoparib ~0.57 (Calculated)~0.31 (Calculated)HighestBreast Cancer (with germline BRCA mutations)[12][18]

Table 1: Comparative analysis of key clinically approved PARP inhibitors. Data compiled from multiple sources.[8][10][12][14][15][16][17][18]

Section 2: A Comprehensive Framework for In Vivo Validation

This section details a logical, multi-stage workflow for the preclinical in vivo validation of this compound. The objective is to systematically assess its pharmacokinetics (PK), pharmacodynamics (PD), and anti-tumor efficacy.

G cluster_0 Phase 1: Model Selection & Characterization cluster_1 Phase 2: Target Engagement & Efficacy cluster_2 Phase 3: Data Analysis & Interpretation Model_Selection Preclinical Model Selection (CDX & PDX) PK_Study Pharmacokinetic (PK) Studies (MTD, Bioavailability) Model_Selection->PK_Study Determine dosing range PD_Study Pharmacodynamic (PD) Assays (PAR levels, γH2AX) PK_Study->PD_Study Establish tolerated dose Efficacy_Mono Monotherapy Efficacy Study (Tumor Growth Inhibition) PD_Study->Efficacy_Mono Confirm target engagement Efficacy_Combo Combination Therapy Study (e.g., + Chemotherapy) Efficacy_Mono->Efficacy_Combo Establish baseline activity Data_Analysis Comparative Data Analysis (vs. Benchmarks) Efficacy_Combo->Data_Analysis Go_NoGo Go/No-Go Decision for Further Development Data_Analysis->Go_NoGo

Caption: High-level workflow for the in vivo validation of this compound.

Preclinical Model Selection: The Importance of Genetic Context

The choice of animal model is paramount for validating a PARP inhibitor. The mechanism of synthetic lethality dictates that efficacy will be highest in tumors with a compromised HR pathway.

  • Rationale: To robustly demonstrate mechanism-specific anti-tumor activity, it is essential to compare the effects of this compound in both HR-deficient and HR-proficient backgrounds.

  • Recommended Models:

    • Cell Line-Derived Xenografts (CDX): Utilize isogenic cell line pairs, where one line has a specific DNA repair defect (e.g., BRCA1 mutant) and the other is the wild-type or has the defect corrected.[10][15][19] This provides a clean system to prove the principle of synthetic lethality. The BRCA1-mutant UWB1.289 cell line and its BRCA1-reconstituted counterpart are excellent examples.[10][15]

    • Patient-Derived Xenografts (PDX): These models, derived directly from patient tumors and maintained in immunocompromised mice, better recapitulate the heterogeneity and microenvironment of human cancers.[16][20][21] Selecting PDX models with known mutations in BRCA1/2, PALB2, or other HR genes is critical for assessing clinically relevant efficacy.[20][22]

Pharmacokinetic (PK) and Maximum Tolerated Dose (MTD) Studies

Before efficacy can be tested, the absorption, distribution, metabolism, and excretion (ADME) profile and the safety of the compound must be established.

  • Rationale: An effective drug must achieve and maintain sufficient concentration at the tumor site to inhibit its target without causing unacceptable toxicity. Preclinical PK studies on approved PARP inhibitors like Talazoparib and Rucaparib were essential for defining their clinical dosing schedules.[18][23]

  • Protocol: PK/MTD Assessment

    • Animal Model: Use healthy, non-tumor-bearing mice (e.g., Swiss Webster or BALB/c) for initial MTD studies.

    • Dose Escalation: Administer this compound via the intended clinical route (e.g., oral gavage) in escalating dose cohorts.

    • Toxicity Monitoring: Monitor animals daily for clinical signs of toxicity (weight loss, behavioral changes, etc.) to determine the MTD.

    • Sample Collection: In a parallel cohort dosed at a tolerated level, collect serial blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).

    • Bioanalysis: Use a validated LC-MS/MS method to quantify the concentration of this compound in plasma.[18][24][25]

    • Parameter Calculation: Use software like Phoenix WinNonlin to calculate key PK parameters including Cmax (peak concentration), Tmax (time to peak), AUC (area under the curve), and elimination half-life (t½).[18]

Pharmacodynamic (PD) & Target Engagement Assays

PD assays are essential to prove that the drug is modulating its intended target in vivo at the established dose.

  • Rationale: Demonstrating a dose-dependent inhibition of PARP activity in tumor tissue provides a direct link between drug exposure and the biological mechanism of action. This was a critical step in the preclinical validation of Olaparib, Rucaparib, and Niraparib.[20][23][26]

  • Protocol: Western Blot for Poly(ADP-ribose) (PAR) Levels

    • Model: Use tumor-bearing mice (e.g., BRCA1-mutant CDX model).

    • Dosing: Administer a single dose of this compound at the MTD (or a fraction thereof) and a vehicle control.

    • Tumor Collection: Euthanize cohorts of mice at different time points post-dose (e.g., 2, 8, 24, 48 hours). Immediately excise and snap-freeze tumors in liquid nitrogen.

    • Protein Extraction: Homogenize tumor tissue and extract total protein using RIPA buffer with protease and phosphatase inhibitors.

    • Western Blotting: Separate protein lysates via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against PAR and a loading control (e.g., β-actin).

    • Analysis: Quantify band intensity. A significant reduction in PAR levels in the drug-treated group compared to the vehicle control confirms PARP inhibition.[20][26]

In Vivo Efficacy Studies

The ultimate test is whether the compound can inhibit tumor growth in a relevant preclinical model.

  • Rationale: Efficacy studies provide the primary evidence of therapeutic potential. Comparing monotherapy and combination therapy approaches can define the optimal clinical strategy, as has been done for all approved PARP inhibitors.[20][26]

  • Protocol: Monotherapy Efficacy Study

    • Model: Use an appropriate HR-deficient xenograft model (e.g., BRCA2-mutant PDX).

    • Tumor Implantation: Implant tumor fragments or cells subcutaneously into immunocompromised mice (e.g., NSG or nude mice).

    • Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize animals into treatment groups (e.g., Vehicle control, this compound at one or two dose levels).

    • Treatment: Administer treatment daily (or as determined by PK studies) via oral gavage.

    • Tumor Measurement: Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).

    • Endpoints: The primary endpoint is Tumor Growth Inhibition (TGI). Secondary endpoints include overall survival. The study is concluded when tumors in the control group reach a predetermined maximum size.

    • Data Presentation: Plot mean tumor volume ± SEM over time for each group.

Section 3: Interpreting the Data in a Comparative Context

The data generated must be benchmarked against published results for established PARP inhibitors to gauge the true potential of this compound.

Mechanism of Action: Synthetic Lethality

The diagram below illustrates the central mechanism being validated. In normal cells, both HR and BER pathways are active. In BRCA-mutant cancer cells, the HR pathway is deficient. When a PARP inhibitor like this compound is introduced, it blocks the BER pathway, leading to an accumulation of cytotoxic DSBs that the cancer cell cannot repair, resulting in apoptosis.

Caption: Signaling pathway of PARP inhibition leading to synthetic lethality in HR-deficient cells.

Hypothetical Data & Benchmarking

The success of this compound will depend on its performance across several key metrics relative to its competitors.

Parameter Hypothetical Result for this compound Benchmark (e.g., Olaparib/Rucaparib) Interpretation
Oral Bioavailability > 40%Varies (e.g., Rucaparib ~36%)Good oral bioavailability is crucial for patient compliance and consistent exposure.
PAR Inhibition in Tumor (at MTD) > 90% reduction at 8h post-dose> 90% reduction is the standard for potent inhibitors.[23][26]Confirms potent and sustained target engagement in vivo.
TGI (Monotherapy, BRCA-mutant model) > 70%High efficacy (>60-70% TGI) is expected in sensitive models.[3][23]Demonstrates strong, mechanism-driven anti-tumor activity.
Safety Profile (MTD) MTD > 100 mg/kg with manageable side effectsHematological toxicities (anemia, thrombocytopenia) are common class effects.[12][18]A wider therapeutic window or a different safety profile could be a key advantage.

Table 2: A framework for interpreting hypothetical in vivo data for this compound against established benchmarks.

Conclusion

The in vivo validation of this compound requires a scientifically rigorous and logically structured approach. By postulating its mechanism as a PARP inhibitor based on its phthalazinone core, we can leverage the extensive knowledge from clinically validated drugs in this class to design a robust preclinical evaluation program. The framework presented here, emphasizing the use of genetically defined models, direct measurement of target engagement, and benchmarking against the competitive landscape, provides a clear path to determining the therapeutic potential of this promising compound. Successful validation would position this compound as a valuable new candidate for targeted cancer therapy, particularly for patients with HR-deficient tumors.

References

A Comparative Guide to the Mechanism of Action of Phthalazinone-Based PARP Inhibitors: A Case Study of 4-Methylphthalazin-1(2H)-one, Olaparib, and Talazoparib

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive comparison of the mechanisms of action of two clinically approved Poly(ADP-ribose) polymerase (PARP) inhibitors, Olaparib and Talazoparib, with the putative PARP inhibitor 4-Methylphthalazin-1(2H)-one. For researchers, scientists, and drug development professionals, this document delves into the nuances of PARP inhibition, the critical concept of PARP trapping, and the experimental methodologies required to elucidate these mechanisms. While Olaparib and Talazoparib are well-characterized, specific data for this compound is not extensively available in the public domain.[1] Therefore, this guide will also serve as a roadmap for the experimental validation of its potential as a PARP inhibitor, leveraging its structural similarity to known phthalazinone-based inhibitors.

Introduction to PARP Inhibition and the Phthalazinone Scaffold

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular homeostasis, with PARP1 and PARP2 playing a pivotal role in DNA repair.[2] Specifically, they are key components of the base excision repair (BER) pathway, which rectifies DNA single-strand breaks (SSBs).[1] In the context of cancer therapy, inhibiting PARP has emerged as a powerful strategy, particularly in tumors with deficiencies in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair, such as those harboring BRCA1 or BRCA2 mutations.[2][3] This therapeutic approach is rooted in the concept of synthetic lethality, where the simultaneous loss of two DNA repair pathways is catastrophic for the cell, leading to its demise.[1]

The phthalazin-1(2H)-one core is a privileged scaffold in the development of PARP inhibitors.[1][4][5] Its rigid, bicyclic structure is adept at occupying the nicotinamide (NAD+) binding pocket of the PARP enzyme, leading to competitive inhibition.[1] This prevents the synthesis of poly(ADP-ribose) (PAR) chains, which are essential for recruiting other DNA repair proteins to the site of damage.[1] Olaparib, a landmark PARP inhibitor, features this phthalazinone core and has paved the way for the development of other potent inhibitors like Talazoparib.[4] Given that this compound shares this fundamental chemical structure, it is a compound of significant interest for its potential PARP inhibitory activity.

Comparative Mechanism of Action: Catalytic Inhibition vs. PARP Trapping

While the foundational mechanism of phthalazinone-based PARP inhibitors is the competitive inhibition of the enzyme's catalytic activity, a more nuanced and clinically significant mechanism, known as "PARP trapping," distinguishes the potency of different inhibitors.

Catalytic Inhibition: All PARP inhibitors, by virtue of their structural mimicry of NAD+, block the enzymatic function of PARP1 and PARP2.[1] This leads to an accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic DSBs.[1]

PARP Trapping: This more cytotoxic mechanism involves the stabilization of the PARP-DNA complex.[6][7] Instead of the PARP enzyme detaching from the DNA after repair, the inhibitor "traps" it at the site of the break. These trapped complexes are potent roadblocks to DNA replication and are more cytotoxic than the mere accumulation of unrepaired SSBs.[7][8] The efficiency of PARP trapping varies significantly among different inhibitors and is a key determinant of their clinical efficacy and toxicity profiles.[2][6]

Visualizing the Dual Mechanism of PARP Inhibition

PARP_Inhibition_Mechanisms cluster_0 Normal DNA Repair cluster_1 Action of PARP Inhibitors DNA_SSB Single-Strand Break (SSB) PARP_Activation PARP1/2 Activation & Binding DNA_SSB->PARP_Activation Damage Recognition PARylation PAR Chain Synthesis PARP_Activation->PARylation Uses NAD+ Catalytic_Inhibition Catalytic Inhibition Repair_Recruitment Recruitment of Repair Proteins PARylation->Repair_Recruitment SSB_Repair SSB Repair Repair_Recruitment->SSB_Repair PARP_Dissociation PARP Dissociation SSB_Repair->PARP_Dissociation PARPi PARP Inhibitor (e.g., Olaparib, Talazoparib) PARPi->Catalytic_Inhibition No_PARylation No PAR Synthesis Catalytic_Inhibition->No_PARylation PARP_Trapping PARP Trapping Catalytic_Inhibition->PARP_Trapping Accumulated_SSBs Accumulated SSBs No_PARylation->Accumulated_SSBs Replication DNA Replication Accumulated_SSBs->Replication DSBs Double-Strand Breaks (DSBs) Replication->DSBs Cell_Death_HRD Cell Death in HR-Deficient Cells DSBs->Cell_Death_HRD Trapped_Complex Trapped PARP-DNA Complex PARP_Trapping->Trapped_Complex Trapped_Complex->DSBs Replication Fork Collapse

Caption: Dual mechanisms of PARP inhibitors: catalytic inhibition and PARP trapping.

Quantitative Comparison of Olaparib and Talazoparib

The differential efficacy and toxicity of Olaparib and Talazoparib can be attributed to their distinct potencies in both catalytic inhibition and PARP trapping.

CompoundTargetIC50 (nM)PARP Trapping Potency
Olaparib PARP1~0.5 - 1Moderate
PARP2~0.2 - 0.3
Talazoparib PARP1~0.5 - 1High (~100-fold > Olaparib)
PARP2~0.2
This compound PARP1/2Not ReportedNot Reported
Data synthesized from multiple sources.[6][9]

As the table indicates, while both drugs exhibit potent, low-nanomolar inhibition of PARP1 and PARP2 catalytic activity, Talazoparib is a significantly more potent PARP trapper than Olaparib.[2][6][8] This enhanced trapping efficiency is believed to contribute to its greater cytotoxicity.[7][8]

Experimental Workflows for Characterizing Phthalazinone-Based PARP Inhibitors

To ascertain the mechanism of action of a novel compound like this compound and compare it to established drugs, a series of in vitro and cell-based assays are essential.

PARP Enzymatic Activity Assay

This assay directly measures the inhibition of the catalytic activity of PARP1 and PARP2.

PARP_Enzymatic_Assay Start Start Prepare_Reagents Prepare Reagents: - Recombinant PARP1/2 - Activated DNA - Biotinylated NAD+ - Compound dilutions Start->Prepare_Reagents Incubate_Enzyme Incubate PARP1/2, Activated DNA, and Compound Prepare_Reagents->Incubate_Enzyme Initiate_Reaction Initiate Reaction with Biotinylated NAD+ Incubate_Enzyme->Initiate_Reaction Stop_Reaction Stop Reaction and Detect Initiate_Reaction->Stop_Reaction Data_Analysis Data Analysis: Calculate IC50 Stop_Reaction->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a PARP enzymatic activity assay.

Detailed Protocol:

  • Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight.[10]

  • Reagent Preparation: Prepare serial dilutions of the test compound (e.g., this compound), Olaparib, and Talazoparib. Prepare a master mix containing recombinant PARP1 or PARP2 enzyme, activated DNA, and PARP assay buffer.[10][11]

  • Incubation: Add the test compound dilutions to the wells, followed by the enzyme master mix. Incubate to allow for inhibitor binding.[11]

  • Reaction Initiation: Add a biotinylated NAD+ mixture to initiate the PARylation reaction. Incubate for a defined period.[10]

  • Detection: Stop the reaction and add streptavidin-HRP, followed by a colorimetric or chemiluminescent substrate.[10]

  • Data Analysis: Measure the absorbance or luminescence and plot the percent inhibition against the compound concentration to determine the IC50 value.[10]

PARP Trapping Assay

This assay quantifies the ability of an inhibitor to stabilize the PARP-DNA complex.

PARP_Trapping_Assay Start Start Prepare_Components Prepare Components: - PARP1/2 Enzyme - Fluorescent DNA Probe - NAD+ - Compound dilutions Start->Prepare_Components Incubate_Probe_Enzyme Incubate Fluorescent DNA Probe with PARP1/2 and Compound Prepare_Components->Incubate_Probe_Enzyme Measure_FP_High Measure High FP (Trapped State) Incubate_Probe_Enzyme->Measure_FP_High Add_NAD Add NAD+ to Control Wells Measure_FP_High->Add_NAD Measure_FP_Low Measure Low FP (Dissociated State) Add_NAD->Measure_FP_Low Data_Analysis Data Analysis: Quantify Trapping Efficiency Measure_FP_Low->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a fluorescence polarization-based PARP trapping assay.

Detailed Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compounds. Dilute the PARP1 or PARP2 enzyme and the fluorescently labeled nicked DNA probe in the assay buffer.[12][13]

  • Assay Setup: In a 96-well plate, add the test compound, PARP enzyme, and fluorescent DNA probe. A "high FP control" well without NAD+ and a "low FP control" well with NAD+ but no inhibitor are included.[12]

  • Incubation: Incubate the plate to allow complex formation.[12]

  • Fluorescence Polarization Measurement: Measure the fluorescence polarization (FP) of each well. An increase in FP in the presence of the inhibitor compared to the low FP control indicates PARP trapping.[14]

  • Data Analysis: Plot the change in FP against the compound concentration to determine the trapping potency.[14]

Cell-Based DNA Damage and Repair Assays

These assays assess the downstream cellular consequences of PARP inhibition.

The Comet assay is a sensitive method for detecting DNA single- and double-strand breaks at the single-cell level.

Detailed Protocol:

  • Cell Treatment: Treat cultured cells (e.g., BRCA-deficient and proficient cell lines) with the test compounds for a specified duration.

  • Cell Embedding: Mix the treated cells with low-melting-point agarose and layer onto a microscope slide.[15]

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind nucleoids.[15]

  • Electrophoresis: Perform electrophoresis under alkaline conditions to unwind the DNA and allow broken fragments to migrate, forming a "comet tail."[15][16]

  • Visualization and Analysis: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.[16]

This assay specifically detects DNA double-strand breaks by staining for the phosphorylated form of histone H2AX (γH2AX), which accumulates at sites of DSBs.[17][18]

Detailed Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with the test compounds.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent to allow antibody access.[17]

  • Immunostaining: Block non-specific binding and incubate with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody.[17][19]

  • Microscopy and Quantification: Mount the coverslips on slides with a DAPI-containing mounting medium to stain the nuclei. Visualize the cells using a fluorescence microscope and count the number of γH2AX foci per nucleus. An increase in foci indicates an increase in DSBs.[17][20]

Conclusion

The comparison between Olaparib and Talazoparib highlights the critical evolution in our understanding of PARP inhibitor mechanisms, moving beyond simple catalytic inhibition to the more clinically relevant concept of PARP trapping. While this compound, by virtue of its phthalazinone core, is a promising candidate for PARP inhibition, its specific mechanism and potency remain to be elucidated. The experimental workflows detailed in this guide provide a robust framework for researchers to characterize this and other novel phthalazinone derivatives. A thorough investigation encompassing enzymatic activity, PARP trapping efficiency, and cellular DNA damage response will be crucial in determining the therapeutic potential of this compound and its standing relative to established PARP inhibitors.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Methylphthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Synthesis, Ensuring a Safe Lifecycle

As researchers dedicated to advancing drug development and materials science, our responsibility extends beyond the successful synthesis and application of novel compounds. The complete lifecycle of a chemical, including its final disposal, demands our rigorous attention to ensure the safety of our personnel, the integrity of our facilities, and the protection of our environment. 4-Methylphthalazin-1(2H)-one (CAS No. 5004-48-8), a heterocyclic organic compound belonging to the phthalazinone class, is noted for its potential in medicinal chemistry and materials science.[1] However, its inherent chemical properties necessitate a formal, procedural approach to its disposal.

This guide provides a direct, operational plan for the proper disposal of this compound and its associated waste streams. The procedures outlined herein are grounded in established safety protocols and an understanding of the compound's specific hazard profile, ensuring a self-validating system of laboratory safety.

Core Principle: Hazard-Informed Waste Management

The foundation of any chemical disposal procedure is a thorough understanding of the substance's hazards. Disposal is not merely "getting rid of" a chemical; it is the first step in neutralizing its potential harm. For this compound, the primary risks are centered on its toxicity and irritant properties. All disposal decisions must be made with these hazards as the primary consideration.

Hazard Identification

Data from multiple safety data sheets (SDS) and chemical suppliers consistently classify this compound as a hazardous substance.[2][3] The Globally Harmonized System (GHS) classifications provide a clear, quantitative summary of the risks involved.

Hazard Class GHS Hazard Code Hazard Statement Authoritative Sources
Acute Toxicity, OralH302Harmful if swallowed[1][2][3]
Acute Toxicity, DermalH312Harmful in contact with skin[1]
Skin Corrosion/IrritationH315Causes skin irritation[2][3]
Serious Eye Damage/IrritationH319Causes serious eye irritation[2][3]
Acute Toxicity, InhalationH332Harmful if inhaled[1]
Specific target organ toxicity — single exposureH335May cause respiratory irritation[2][3]

Based on this profile, under no circumstances should this compound or its contaminated materials be disposed of in standard trash or poured down a sanitary sewer drain. [4] Such actions would pose a direct threat to custodial staff and the environment. All waste containing this compound must be collected as hazardous chemical waste.

Pre-Disposal Operations: Preparing for Safe Collection

Proper disposal begins before the first gram of waste is generated. Establishing a correct and safe collection protocol is critical.

Required Personal Protective Equipment (PPE)

Given the compound's irritant and toxic properties, the following PPE is mandatory when handling this compound waste:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required.[3]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. Inspect gloves for integrity before each use.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: If handling large quantities of the solid outside of a fume hood where dust may be generated, a NIOSH-approved respirator is necessary.[5]

Waste Container Selection and Labeling

The principle of compatibility is paramount in waste storage.[6]

  • Container Material: Use a high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap. The container must be clean, dry, and in good condition.

  • Labeling: All waste containers must be clearly and accurately labeled.[6][7] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (do not use abbreviations or formulas).

    • The approximate concentration and quantity of the waste.

    • The associated hazards (e.g., "Toxic," "Irritant").

    • The date the container was first used for waste accumulation.

Step-by-Step Disposal Protocols

Segregate waste streams based on their physical form to ensure safe handling and disposal by your institution's environmental health and safety (EHS) office.

Disposal of Unused or Expired Solid this compound

This protocol applies to the pure, solid compound.

  • Work Area: Conduct all transfers within a certified chemical fume hood to minimize inhalation exposure.

  • Transfer: Carefully transfer the solid chemical from its original container into a designated hazardous waste container as described in Section 3.2. Avoid generating dust.

  • Container Sealing: Securely close the waste container. It must remain closed at all times except when waste is being added.[6][7]

  • Storage: Store the sealed container in a designated satellite accumulation area, segregated from incompatible materials like strong oxidizing agents.[5][8]

Disposal of Contaminated Labware and Debris

This includes items like weighing boats, contaminated gloves, and paper towels from spill cleanup.

  • Collection: Place all solid waste grossly contaminated with this compound into a durable, labeled plastic bag or a dedicated solid waste container.

  • Segregation: Do not mix this solid waste with liquid waste.

  • Sealing and Storage: Once the bag or container is full (not exceeding 90% capacity[7]), seal it securely and place it in the designated hazardous waste collection area.

Disposal of Solutions Containing this compound

This protocol is for liquid waste streams, such as reaction mixtures or solutions in organic solvents.

  • Segregation: Collect aqueous and organic solvent waste in separate, appropriately labeled containers.[9] Do not mix halogenated and non-halogenated solvent waste unless your institution's guidelines permit it.

  • Collection: Using a funnel, carefully pour the liquid waste into the designated liquid hazardous waste container. Avoid splashing.

  • Container Management: Keep the waste container closed when not in use. Do not fill beyond 90% capacity to allow for vapor expansion.[7]

  • Storage: Store the liquid waste container in secondary containment (e.g., a chemical-resistant tub) to prevent spills from reaching drains.[8]

Disposal Workflow: A Visual Guide

The following diagram outlines the decision-making process for the proper segregation and disposal of waste generated from work with this compound.

G Disposal Workflow for this compound start Start: Generate Waste Containing this compound waste_type Identify Waste Form start->waste_type solid_chem Unused/Expired Solid Chemical waste_type->solid_chem Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid solid_debris Contaminated Debris (Gloves, Labware) waste_type->solid_debris Debris collect_solid_chem Collect in Labeled Solid Waste Container (HDPE or Glass) solid_chem->collect_solid_chem collect_liquid_waste Collect in Labeled Liquid Waste Container (Segregate Aqueous/Organic) liquid_waste->collect_liquid_waste collect_solid_debris Collect in Labeled Solid Waste Bag or Bin solid_debris->collect_solid_debris storage Store in Designated Satellite Accumulation Area with Secondary Containment collect_solid_chem->storage collect_liquid_waste->storage collect_solid_debris->storage pickup Arrange for Pickup by Institutional EHS storage->pickup

Caption: A flowchart illustrating the decision and segregation process for safe disposal.

Conclusion: Upholding a Culture of Safety

The proper management of chemical waste is a non-negotiable aspect of professional laboratory work. By adhering to these specific, hazard-based protocols for this compound, you contribute directly to a safer research environment. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as they represent the final authority on waste disposal procedures at your location.

References

A Senior Application Scientist's Guide to Handling 4-Methylphthalazin-1(2H)-one: Personal Protective Equipment, Operational Workflow, and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of novel therapeutics and scientific advancement, the safety of the researcher is the bedrock upon which all successful work is built. This guide serves as an essential resource for researchers, scientists, and drug development professionals handling 4-Methylphthalazin-1(2H)-one (CAS No: 5004-48-8). We move beyond a simple checklist to provide a framework of understanding, ensuring that every procedural step is grounded in a deep commitment to safety and scientific integrity.

Hazard Assessment: Understanding the Compound

This compound is a heterocyclic organic compound belonging to the phthalazinone class. A thorough risk assessment is the critical first step in establishing safe handling protocols. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.

Based on notifications to the European Chemicals Agency (ECHA), this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed[1].

  • H312: Harmful in contact with skin[1].

  • H332: Harmful if inhaled[1].

The associated pictogram is an irritant symbol[1]. Furthermore, safety data for structurally similar compounds, such as 4-Phenyl-1-(2H)-phthalazinone and 4-(p-Tolyl)phthalazin-1(2H)-one, indicate risks of skin irritation, serious eye irritation, and respiratory tract irritation[2][3][4]. This toxicological profile necessitates a multi-faceted approach to personal protection, targeting all potential routes of exposure: dermal (skin), ocular (eyes), inhalation (respiratory), and ingestion.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not merely about compliance; it is a scientifically-driven choice to create an effective barrier between the researcher and the chemical. The following table outlines the minimum required PPE for handling this compound.

Table 1: Personal Protective Equipment for this compound

Protection AreaRequired PPERationale for Selection
Eyes & Face Chemical splash goggles and a full-face shield.Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes and fine dust. A face shield is mandatory over the goggles to protect the entire face from splashes during transfers or potential exothermic reactions[2][5]. All eye and face protection must meet ANSI Z87.1 standards[6].
Hands Nitrile gloves (minimum 4-5 mil thickness).Nitrile provides good resistance against a wide range of chemicals. For prolonged handling or when working with solutions, double-gloving is the best practice to prevent exposure from undetected micro-tears. Gloves must be inspected before use and changed immediately upon contamination[6].
Body Flame-resistant (FR) lab coat.A fully buttoned lab coat protects the skin and personal clothing from incidental contact and spills. Flame-resistant material is recommended as a general best practice in a laboratory setting with multiple flammable materials.
Respiratory NIOSH-approved N95 respirator or higher.Given the "Harmful if inhaled" classification, all handling of the solid powder must be performed in a certified chemical fume hood to control exposure. If engineering controls are not available or insufficient, a NIOSH-approved respirator is required to prevent the inhalation of airborne particles[7].

Operational Plan: A Step-by-Step Workflow for Safe Handling

This workflow is designed to minimize exposure risk at every stage of the experimental process, from preparation to cleanup.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Chemical Handling (in Fume Hood) cluster_2 Phase 3: Cleanup & Disposal a Verify Fume Hood Certification b Assemble & Inspect All Glassware a->b c Don Full PPE (Table 1) b->c d Prepare Spill Kit & Waste Containers c->d e Weigh Solid Compound (Minimize Dust) d->e Begin Experiment f Slowly Add to Solvent e->f g Perform Reaction/ Dissolution f->g h Transfer Solution (Use Cannula or Pipette) g->h i Quench Reaction (If Applicable) h->i Conclude Experiment j Decontaminate Surfaces & Glassware i->j k Segregate & Seal Waste j->k l Doff PPE in Order (Gloves Last) k->l m Wash Hands Thoroughly l->m

Caption: A three-phase workflow for handling this compound.

Expert Insight: The principle of "as low as reasonably achievable" (ALARA) should guide all handling practices. This means always using the smallest quantity of the chemical necessary for the experiment to minimize the potential impact of an accidental release.

Disposal Plan: Ensuring a Safe Conclusion

Improper disposal of hazardous waste poses a significant threat to both personnel and the environment. A strict, well-documented disposal plan is non-negotiable.

G Waste Waste Generation Point Solid Waste (Gloves, Wipes, Weigh Boats) Liquid Waste (Reaction Mixtures, Solvents) Containers Segregated Waste Containers Labeled Solid Waste Drum Labeled Liquid Waste Carboy Waste:s1->Containers:s2 Contain Waste:l1->Containers:l2 Contain Storage Satellite Accumulation Area Secure, Secondary Containment Away from Drains & Incompatibles Containers->Storage Store Disposal Final Disposal Scheduled Pickup by Certified EHS Vendor Storage->Disposal Dispose

Caption: Logical flow for the segregation and disposal of chemical waste.

Disposal Protocol:

  • Solid Waste: All contaminated disposables (e.g., gloves, weigh paper, bench covers) must be placed in a dedicated, clearly labeled, and sealed container for solid hazardous waste[6][7].

  • Liquid Waste: Unused solutions and contaminated solvents must be collected in a separate, sealed, and clearly labeled container for liquid hazardous waste. Do not mix with other waste streams unless compatibility has been verified.

  • Container Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the specific hazards (e.g., "Toxic," "Irritant").

  • Final Disposal: All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office, following all local, state, and federal regulations[7]. Never pour chemical waste down the drain[6].

Emergency Procedures: In Case of Exposure

Immediate and correct action is critical in mitigating the effects of an accidental exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes using an eyewash station, holding the eyelids open. Seek immediate medical attention[2].

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists[2].

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention[2].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[2].

By embedding these protocols into your laboratory's standard operating procedures, you foster a culture of safety that protects you, your colleagues, and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylphthalazin-1(2H)-one
Reactant of Route 2
Reactant of Route 2
4-Methylphthalazin-1(2H)-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.